molecular formula C12H18O B024158 2-Isopropyl-6-propylphenol CAS No. 74663-48-2

2-Isopropyl-6-propylphenol

Cat. No.: B024158
CAS No.: 74663-48-2
M. Wt: 178.27 g/mol
InChI Key: JNTNBZKUWHRIGW-UHFFFAOYSA-N
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Description

2-Isopropyl-6-propylphenol, also known as this compound, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-6-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNBZKUWHRIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225643
Record name 2-Isopropyl-6-propylphenol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-48-2
Record name 2-Isopropyl-6-propylphenol
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Record name 2-Isopropyl-6-propylphenol
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Record name 2-(propan-2-yl)-6-propylphenol
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Record name 2-ISOPROPYL-6-PROPYLPHENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-propylphenol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-propylphenol is a substituted phenolic compound that has garnered interest in the fields of pharmaceutical sciences and organic synthesis. As a known impurity of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), its characterization is crucial for quality control and drug safety in pharmaceutical manufacturing.[1][2] Beyond its role as an impurity, its structural similarity to other biologically active phenols suggests potential applications that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, offering valuable insights for researchers and professionals in drug development and chemical analysis.

Chemical Structure and Identification

This compound, with the chemical formula C₁₂H₁₈O, possesses a phenol ring substituted with an isopropyl group at the C2 position and a propyl group at the C6 position.[3] This ortho-disubstituted arrangement significantly influences its chemical and physical properties.

IdentifierValue
IUPAC Name 2-propan-2-yl-6-propylphenol[4]
CAS Number 74663-48-2[3]
Molecular Formula C₁₂H₁₈O[3]
Molecular Weight 178.27 g/mol [3]
SMILES CCCC1=C(C(=CC=C1)C(C)C)O[3]
InChI InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and analytical characterization.

PropertyValueSource
Boiling Point 254.5 ± 9.0 °C at 760 mmHg[5]
Density 0.951 g/cm³[6]
Flash Point 115.3 ± 7.2 °C[5]
LogP 4.34[5]
Refractive Index 1.515[5]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, isopropyl, and propyl protons.

  • Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm, corresponding to the three protons on the benzene ring. The coupling patterns will be informative of their relative positions.

  • Hydroxyl Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which can vary with concentration and solvent.

  • Isopropyl Group: A septet for the methine proton around δ 3.0-3.4 ppm and a doublet for the six methyl protons around δ 1.2-1.3 ppm.

  • Propyl Group: A triplet for the methylene protons adjacent to the ring around δ 2.5-2.7 ppm, a sextet for the middle methylene protons around δ 1.5-1.7 ppm, and a triplet for the terminal methyl protons around δ 0.9-1.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl, isopropyl, and propyl groups will be deshielded.

  • Isopropyl Carbon: A signal for the methine carbon around δ 26-28 ppm and a signal for the two equivalent methyl carbons around δ 22-24 ppm.

  • Propyl Carbon: Three distinct signals for the three carbons of the propyl group, with the carbon attached to the ring being the most deshielded.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple peaks in the range of 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the range of 1200-1260 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 178.

  • Fragmentation: Expect losses of methyl (M-15) and propyl (M-43) groups from the alkyl substituents. A significant peak corresponding to the loss of a propylene molecule (M-42) via a McLafferty-type rearrangement from the propyl group is also possible. The benzylic cleavage leading to a stable ion would also be a prominent fragmentation pathway.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of 2-isopropylphenol. This electrophilic aromatic substitution reaction introduces the propyl group onto the aromatic ring.

Reaction Mechanism

The synthesis proceeds via a Friedel-Crafts alkylation mechanism. The key steps are:

  • Formation of the Electrophile: The alkylating agent (e.g., 1-chloropropane or propene) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a propyl carbocation or a polarized complex.

  • Electrophilic Attack: The electron-rich phenol ring of 2-isopropylphenol attacks the electrophile. The hydroxyl and isopropyl groups are ortho-, para-directing. Due to steric hindrance from the existing isopropyl group at the C2 position, the incoming propyl group will preferentially add to the less hindered C6 (ortho) position.

  • Deprotonation: A weak base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Propene Propene Carbocation CH₃CH₂CH₂⁺ Propene->Carbocation + H⁺ (from AlCl₃/trace H₂O) AlCl3 AlCl₃ 2_Isopropylphenol 2-Isopropylphenol Intermediate Wheland Intermediate 2_Isopropylphenol->Intermediate + CH₃CH₂CH₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Proposed Friedel-Crafts alkylation mechanism.

Experimental Protocol

The following is a generalized, step-by-step experimental protocol for the synthesis of this compound.

Materials:

  • 2-Isopropylphenol

  • 1-Chloropropane (or propene gas)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (aq., dilute)

  • Sodium bicarbonate solution (aq., saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-isopropylphenol in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Alkylation: Add 1-chloropropane dropwise from the dropping funnel to the stirred solution at 0°C. If using propene, bubble the gas through the solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

G Start Start Reaction_Setup Set up reaction under N₂ Start->Reaction_Setup Dissolve Dissolve 2-isopropylphenol in anhydrous DCM Reaction_Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Catalyst Add AlCl₃ Cool->Add_Catalyst Add_Alkylating_Agent Add 1-chloropropane or propene Add_Catalyst->Add_Alkylating_Agent Stir Stir at room temperature Add_Alkylating_Agent->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with ice/HCl Monitor->Quench Workup Aqueous workup Quench->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or distillation Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the activated aromatic ring.

  • Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution, although the existing bulky ortho substituents will sterically hinder reactions at the remaining ortho position.

  • Oxidation: Phenols can be oxidized to quinones under certain conditions.

  • Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. One source describes this compound as a reactive alkylating agent that can bind to the hydroxyl group of proteins.[6]

Applications and Relevance in Drug Development

The primary significance of this compound in drug development is its status as a process-related impurity in the synthesis of Propofol.[1] Its detection and quantification are therefore critical for ensuring the purity and safety of this widely used anesthetic.

Some phenolic compounds are known to exhibit antimicrobial and antioxidant properties. While specific studies on the biological activity of this compound are limited, its structure suggests that it may possess similar properties, which could be an area for future research. One commercial supplier mentions its potential as a reactive alkylating agent that interacts with proteins, suggesting a possible application in proteomics research.[6]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection. Avoid ingestion and contact with skin and eyes. Store in a cool, dry place away from light.[6]

Conclusion

This compound is a molecule of significant interest, primarily due to its connection to the pharmaceutical industry as an impurity of Propofol. A thorough understanding of its chemical properties, structure, and synthesis is essential for quality control and for exploring its potential in other applications. This technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its safe handling and potential future research directions.

References

physical characteristics of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-6-propylphenol

Introduction

This compound, systematically named 2-propan-2-yl-6-propylphenol, is a substituted phenol of significant interest to researchers in pharmaceutical development and quality control. Its structural similarity to the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol), makes it a critical compound for study, primarily as a known impurity (Propofol Impurity O).[1][2][3] Understanding the physical characteristics of this molecule is paramount for developing robust analytical methods for its detection and quantification, as well as for ensuring the purity and safety of propofol formulations.

This guide provides a comprehensive overview of the core . Where experimental data for this specific molecule is not publicly available, we will leverage data from structurally analogous compounds and outline the authoritative, standardized methodologies for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to work with this compound.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental structure and identifiers of the molecule.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 2-propan-2-yl-6-propylphenol [4]
CAS Number 74663-48-2 [1][2][3][5]
Molecular Formula C₁₂H₁₈O [1][3][4]
Molecular Weight 178.27 g/mol [1][3][4]

| Synonyms | Propofol Impurity O, 2-(1-Methylethyl)-6-propylphenol |[1][6] |

Quantitative Physical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and analytical characterization. While specific experimentally-derived data for this compound are sparse in public literature, we can infer likely properties based on its structure and data from analogous phenols.

Table 2: Summary of Physical Properties

Property Value Notes and Comparative Analysis Source(s)
Physical State Expected to be a liquid at room temperature Propofol (2,6-diisopropylphenol) has a melting point of 18 °C.[7] 2-Isopropylphenol has a melting point of 12-16 °C.[8] The n-propyl group may slightly alter the crystal packing, but a low melting point is anticipated. -
Density 0.951 g/cm³ This value is comparable to related compounds like Propofol (0.962 g/mL at 25 °C).[7] [6]
Boiling Point Not experimentally reported Expected to be in the range of 250-260 °C. Propofol boils at 256 °C, and the structural isomerism from diisopropyl to isopropyl/propyl is unlikely to cause a drastic shift.[7] -
Water Solubility Expected to be sparingly soluble The phenolic hydroxyl group allows for hydrogen bonding with water, but the large, nonpolar alkyl substituents (C₁₂H₁₇) will significantly limit aqueous solubility, similar to Propofol.[9] -
Organic Solvent Solubility Expected to be highly soluble Like other phenols, it is anticipated to be readily soluble in common organic solvents such as ethanol, acetone, and hydrocarbons.[9] -

| Storage | Store at 2°C - 8°C, protect from light | Phenols are susceptible to oxidation, which can be accelerated by light and heat, often leading to discoloration.[6][10] |[6] |

Experimental Determination of Physical Properties

To ensure scientific rigor, physical characteristics must be determined using standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals provide an internationally accepted framework for such determinations.[11][12][13]

Melting Point Determination

Causality: The melting point is a fundamental indicator of a substance's purity. For a pure crystalline solid, the melting range is narrow. The presence of impurities, such as other phenol isomers, will typically depress the melting point and broaden the melting range.

Methodology (Adapted from OECD Guideline 102):

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

  • Instrumentation: Utilize a capillary melting point apparatus. This instrument provides controlled heating and clear visualization of the sample.

  • Capillary Loading: Load a small amount of the finely powdered substance into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

  • Heating Protocol:

    • Perform a rapid preliminary heating to determine an approximate melting temperature.

    • For the precise measurement, begin heating at a rate of ~10°C/min until the temperature is 20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (completion of melting).

    • Report the result as a melting range. For a highly pure compound, this range should be ≤ 1°C.

cluster_0 Melting Point Determination Workflow A Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (1-2°C/min) D->E F Record T_onset E->F G Record T_completion F->G H Report Melting Range G->H

Caption: Workflow for experimental melting point determination.

Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the phenolic -OH group grants some capacity for interaction with polar solvents like water, while the large alkyl framework favors dissolution in nonpolar organic solvents. Quantifying solubility is essential for designing extraction procedures, chromatographic separations, and formulation studies.

Methodology (Flask Method, adapted from OECD Guideline 105):

  • System Preparation: For each solvent (e.g., water, ethanol, hexane), add a known volume to a flask equipped with a magnetic stirrer. The flasks must be placed in a constant temperature water bath (e.g., 25°C) to ensure isothermal conditions.

  • Analyte Addition: Add an excess amount of this compound to each flask. The excess is critical to ensure that a saturated solution is formed.

  • Equilibration: Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Visual inspection for the persistence of undissolved material confirms saturation.

  • Phase Separation: After equilibration, stop stirring and allow the undissolved material to settle. Centrifugation may be required to separate fine particles from the saturated solution.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant.

    • Determine the concentration of the dissolved analyte using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Reporting: Express the solubility in standard units, such as g/L or mol/L, at the specified temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, integration, and splitting pattern of each signal provide detailed information about the connectivity and arrangement of atoms.

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a complex splitting pattern.

  • Phenolic Proton (-OH): A broad singlet, typically between δ 4-7 ppm. Its position can be concentration and solvent dependent.

  • Isopropyl Proton (-CH): A septet around δ 3.0-3.5 ppm, split by the six adjacent methyl protons.

  • Propyl Protons (-CH₂CH₂CH₃): Three distinct signals are expected: a triplet for the terminal -CH₃, a multiplet for the central -CH₂-, and a triplet for the -CH₂- group attached to the aromatic ring.

  • Isopropyl Methyl Protons (-CH₃): A doublet around δ 1.2-1.4 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon bearing the -OH group will be the most downfield.

  • Alkyl Carbons: Signals for the isopropyl and propyl carbons will appear in the upfield region (δ 10-40 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Key Absorptions:

  • O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Medium absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption around 1200 cm⁻¹.

cluster_1 Spectroscopic Analysis Workflow A Prepare Sample (e.g., dissolve in CDCl₃) B Acquire NMR Data (¹H, ¹³C) A->B C Acquire IR Data (ATR or KBr) A->C D Acquire MS Data (e.g., EI-MS) A->D E Process & Analyze Spectra B->E C->E D->E F Elucidate & Confirm Structure E->F

Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Expected Features:

  • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Fragmentation: Expect to see characteristic fragmentation patterns of alkylphenols. A major fragment would likely result from benzylic cleavage, losing a methyl group from the isopropyl substituent (M-15), resulting in a fragment at m/z = 163. Another likely fragmentation is the loss of a propyl radical (M-43) leading to a fragment at m/z = 135.

Conclusion

While this compound is primarily known as a process impurity, a thorough understanding of its physical characteristics is indispensable for the professionals it concerns. This guide establishes a framework for its characterization by integrating known data with standardized, authoritative experimental protocols. The application of these methodologies—from melting point determination to advanced spectroscopic analysis—provides a robust system for validating the identity, purity, and behavior of this compound. By leveraging comparative data from analogous structures, researchers can anticipate the properties of this compound and design their experiments and analytical methods with a higher degree of confidence and scientific rigor.

References

An In-depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-6-propylphenol (CAS 74663-48-2) is a substituted phenolic compound primarily recognized as an impurity of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2] Its structural similarity to Propofol suggests potential modulatory effects on GABA-A receptors, the primary target of Propofol.[3][4] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, analytical characterization, and putative biological significance. Given the limited direct research on this specific molecule, this guide synthesizes available data and draws logical parallels from the extensive knowledge base of Propofol to provide actionable insights for drug development and research professionals.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 2-(1-Methylethyl)-6-propylphenol or Propofol Impurity O, is an alkylated phenol.[1][5] Its structure consists of a benzene ring hydroxylated at position 1, with an isopropyl group at position 2 and a n-propyl group at position 6. This asymmetric substitution distinguishes it from the more common anesthetic, Propofol, which has two isopropyl groups.[3]

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

Table 1: Physicochemical Properties of this compound and Propofol

Property This compound Propofol (2,6-diisopropylphenol) Reference(s)
CAS Number 74663-48-2 2078-54-8 [3][5]
Molecular Formula C₁₂H₁₈O C₁₂H₁₈O [1][3]
Molecular Weight 178.27 g/mol 178.27 g/mol [1][3]
Boiling Point 254.5 ± 9.0 °C 256 °C [6][7]
Density 0.951 g/cm³ 0.955 g/cm³ @ 20 °C [5][7]
LogP (Octanol-Water) 4.34 3.79 [6][7]
pKa Not reported, expected ~10-11 ~11 Inferred
Aqueous Solubility Expected to be low 124 mg/L [7][8]

| Appearance | Not specified, likely liquid | Light-straw-colored liquid |[7] |

The slightly higher LogP of this compound compared to Propofol suggests it is more lipophilic. This could have implications for its blood-brain barrier penetration, volume of distribution, and formulation. Like Propofol, its low aqueous solubility necessitates specialized formulations, such as lipid emulsions, for intravenous administration.[8][9]

Section 2: Synthesis and Purification

The synthesis of asymmetrically substituted alkylated phenols like this compound typically involves multi-step procedures to control regioselectivity. A plausible synthetic strategy can be inferred from established methods for related compounds.[10] The most common industrial method for producing symmetrically substituted phenols like Propofol is the direct Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol over an acid catalyst.[11][12][13]

A potential route for this compound could start with a selective alkylation of a protected phenol or a starting material that directs the incoming alkyl groups to specific positions. One documented pathway involves starting with 2-Isopropylphenol and introducing the propyl group in a subsequent step.[10]

Conceptual Synthesis Workflow

This diagram illustrates a generalized, multi-step workflow for synthesizing an asymmetrically substituted phenol, a process necessary to avoid the statistical mixture of products that would result from a one-pot reaction.

G cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Purification A Phenol C Ortho-Propylphenol (Intermediate) A->C Friedel-Crafts Alkylation B Alkylation Reagent 1 (e.g., Propylene or 1-Propanol + Acid Catalyst) E Crude this compound C->E Directed Alkylation D Alkylation Reagent 2 (e.g., Isopropyl Alcohol + Acid Catalyst) F Purification (e.g., Vacuum Distillation, Chromatography) E->F G High-Purity Product (>95%) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a multi-step synthesis is critical. Attempting to introduce both propyl and isopropyl groups simultaneously would yield a mixture of products (2-propylphenol, 2-isopropylphenol, 2,6-dipropylphenol, 2,6-diisopropylphenol, etc.) that are difficult to separate due to similar boiling points. By performing sequential alkylations, often with a directing group or by leveraging steric hindrance, a higher yield of the desired asymmetric product can be achieved.[14] Purification via vacuum distillation is standard for these types of high-boiling, oxygen-sensitive liquids.[14]

Section 3: Analytical Characterization

Accurate identification and quantification are paramount, especially when dealing with a compound designated as a pharmaceutical impurity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like alkylated phenols.[15][16]

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating system for the identification and quantification of this compound in a sample matrix (e.g., a Propofol drug product).

Objective: To confirm the identity and determine the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Hexane.
  • Prepare a series of calibration standards of a certified reference material for this compound (e.g., 1, 5, 10, 50, 100 µg/mL).
  • Prepare a system suitability standard containing both Propofol and this compound to ensure baseline separation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.
  • Column: A low-polarity column, such as a CP-Sil 8 CB or TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving alkylated phenols.[16][17]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[16][18]
  • Injector: Splitless mode (1 µL injection volume) at 250-275 °C.[16][17]
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2-5 minutes.
  • Ramp: Increase at 10 °C/min to 280-300 °C.[16][19]
  • Final hold: 5-10 minutes.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230-280 °C.[17][18]
  • Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would include the molecular ion (m/z 178) and characteristic fragments.

3. Data Analysis and Validation:

  • Identification: Confirm the retention time of the analyte peak against the certified reference standard. The mass spectrum of the peak must match the reference spectrum.
  • Quantification: Generate a calibration curve from the standards using the peak area. The response should be linear (R² > 0.999).[20]
  • System Suitability: The resolution between the Propofol and this compound peaks should be >2.0. The relative standard deviation (RSD) for replicate injections of a standard should be <5%.[21]

Section 4: Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound are not widely published. However, its structural analogy to Propofol provides a strong basis for hypothesizing its mechanism of action (MoA). Propofol primarily exerts its anesthetic and sedative effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][9]

Proposed Mechanism of Action

Propofol binds to specific sites on the GABA-A receptor, a ligand-gated chloride channel.[9][22] This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the duration of chloride channel opening.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread central nervous system depression.[4][23] At higher concentrations, Propofol can directly activate the GABA-A receptor even in the absence of GABA.[3][23]

It is highly probable that this compound interacts with the GABA-A receptor in a similar manner. The substitution of one isopropyl group with a slightly less bulky n-propyl group may alter the binding affinity and efficacy at the receptor site, potentially leading to differences in potency, onset, and duration of action compared to Propofol.

G GABA GABA Receptor GABA-A Receptor Chloride (Cl⁻) Channel Binding Sites GABA->Receptor:f2 Binds Propofol This compound (Proposed) Propofol->Receptor:f2 Binds & Potentiates Neuron Postsynaptic Neuron Receptor:f1->Neuron Cl⁻ Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to

Caption: Proposed mechanism of action via potentiation of the GABA-A receptor.

Section 5: Considerations in Drug Development

As a known impurity of a major drug, this compound holds significance in several areas of drug development:

  • Pharmacology & Toxicology: The primary concern is its own pharmacological and toxicological profile. Does it contribute to the therapeutic or adverse effects of Propofol? Acute toxicity data shows an intravenous LD50 of 80 mg/kg in mice, indicating significant biological activity.[6] Further studies are needed to characterize its specific effects on the CNS, cardiovascular, and respiratory systems.

  • Pharmacokinetics (PK): The difference in lipophilicity (LogP) suggests its PK profile may differ from Propofol. A higher LogP could lead to a larger volume of distribution and potentially a longer elimination half-life, which could be relevant if it contributes to a "hangover" effect.

  • Metabolism: Propofol is rapidly metabolized in the liver, primarily via glucuronidation.[3] this compound is expected to follow similar metabolic pathways. Investigating its metabolic profile is crucial to ensure that its metabolites are not toxic.

  • Analytical Reference Standard: Its primary role is as a reference standard for quality control (QC) in the manufacturing of Propofol.[2] Pharmaceutical guidelines require that impurities are identified and controlled within strict limits, necessitating the availability of high-purity this compound for analytical method development and validation.[2]

References

An In-Depth Technical Guide to 2-Isopropyl-6-propylphenol (Propofol Impurity O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropyl-6-propylphenol, a molecule of significant interest in pharmaceutical research and development, primarily recognized as a process impurity of the widely used anesthetic agent, Propofol. This document delves into its chemical identity, synthesis, physicochemical properties, and known biological interactions, offering a crucial resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Nomenclature and Chemical Identity

This compound is a disubstituted phenol characterized by an isopropyl group and a propyl group at the ortho positions relative to the hydroxyl group. Understanding its various synonyms is critical for a comprehensive literature search and clear scientific communication.

Identifier Value
Systematic (IUPAC) Name 2-propan-2-yl-6-propylphenol[1][2][3]
Common Synonyms 2-(1-Methylethyl)-6-propyl phenol[4][5], Propofol Impurity O[3][4][5][6][7][8]
CAS Number 74663-48-2[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₂H₁₈O[1][2][3][4][5][6][7][8][9]
Molecular Weight 178.27 g/mol [1][2][3][4][5][6][7][8][9]
InChI InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[2][3]
SMILES CCCc1cccc(C(C)C)c1O[2][3][5][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of relevant experimental studies.

Property Value Source
Boiling Point 254.5 ± 9.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 115.3 ± 7.2 °C[4]
LogP 4.34[4]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[4]
Refractive Index 1.515[4]
Storage Temperature 2°C - 8°C, protected from light[5]

Synthesis and Manufacturing Context

This compound is primarily encountered as a process-related impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is a consequence of the alkylation of phenol. One documented synthetic route to obtain this compound for research purposes involves a multi-step process starting from 2-isopropylphenol.

Conceptual Synthetic Pathway

synthesis_pathway start 2-Isopropylphenol intermediate1 Allyl o-cumyl ether start->intermediate1 Allylation (NaOH, Benzyltri-n-butylammonium bromide) intermediate2 2-Allyl-6-isopropylphenol intermediate1->intermediate2 Claisen Rearrangement (250 °C) product This compound intermediate2->product Hydrogenation (H₂, Pd/C)

Caption: Conceptual overview of a synthetic route to this compound.

Detailed Experimental Protocol (Based on Literature)

A plausible multi-step synthesis, as referenced in the literature, is outlined below. This protocol is intended for experienced synthetic chemists and requires appropriate safety precautions.

Step 1: Allylation of 2-Isopropylphenol [4]

  • In a suitable reaction vessel, dissolve 2-isopropylphenol in a biphasic system of dichloromethane and 1 N aqueous sodium hydroxide.

  • Add a phase-transfer catalyst, such as benzyltri-n-butylammonium bromide.

  • To the stirred mixture at ambient temperature, add allyl bromide dropwise.

  • Continue stirring for approximately 2 hours until the reaction is complete (monitored by TLC or GC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude allyl o-cumyl ether.

Step 2: Claisen Rearrangement [4]

  • Heat the crude allyl o-cumyl ether at 250 °C for approximately 1.5 hours.

  • The rearrangement will yield 2-allyl-6-isopropylphenol.

  • Purify the product by vacuum distillation or column chromatography.

Step 3: Hydrogenation [4]

  • Dissolve the purified 2-allyl-6-isopropylphenol in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (760 Torr) at 25 °C for approximately 15 minutes.

  • Filter the catalyst and evaporate the solvent to yield this compound.

  • Further purification can be achieved by chromatography if necessary.

Mechanism of Action and Biological Interactions

While the primary anesthetic action of Propofol is attributed to its potentiation of GABA-A receptor activity, this compound is described as a reactive alkylating agent .[5] This suggests a different primary mechanism of biological interaction.

Alkylation of Proteins

As a reactive alkylating agent, this compound has the potential to form covalent bonds with nucleophilic functional groups on proteins and other biomolecules. The hydroxyl group on the phenol ring is a key feature. It is proposed that this compound can bind to the hydroxyl group of protein targets, thereby modifying their structure and function.[5]

alkylation_mechanism compound This compound adduct Covalent Adduct (Altered Protein Function) compound->adduct Alkylation Reaction protein Protein (e.g., Albumin, Cytochrome P450) protein->adduct

Caption: Proposed mechanism of protein alkylation by this compound.

Interaction with Serum Albumin and Cytochrome P450

Research indicates that this compound can bind to the active sites of several enzymes, including human serum albumin and cytochrome P450 reductase.[5] The binding constants for these interactions have been computationally determined and show good agreement with experimental data from titration calorimetry.[5]

  • Human Serum Albumin (HSA): As a major carrier protein in the blood, the binding of xenobiotics to HSA can significantly affect their pharmacokinetic profile. The interaction of this compound with HSA suggests it can be transported in the bloodstream, potentially reaching various tissues.

  • Cytochrome P450 (CYP) Reductase: The interaction with CYP reductase is noteworthy as this enzyme is a crucial component of the CYP450 monooxygenase system, which is responsible for the metabolism of a vast array of drugs and endogenous compounds.[10][11] Covalent modification of CYP reductase could potentially disrupt the metabolism of other drugs, leading to drug-drug interactions.

Analytical Methodologies

The detection and quantification of this compound, particularly as an impurity in Propofol, require sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the impurity profiling of Propofol.

  • Objective: To separate and quantify this compound from Propofol and other related impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

    • Chromatographic System:

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.

      • Flow Rate: A standard flow rate of 1.0 mL/min.

      • Detection: UV detection at a wavelength where both Propofol and the impurity have significant absorbance (e.g., 270 nm).

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Objective: To achieve high-resolution separation and unambiguous identification of this compound.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethanol.

    • GC System:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injection: Pulsed splitless injection can enhance sensitivity.[12]

      • Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points.

    • MS System:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection: Mass spectra are recorded in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[12]

Toxicology and Safety

As an impurity in a pharmaceutical product, understanding the toxicological profile of this compound is of paramount importance.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][5]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Acute Toxicity

Limited acute toxicity data is available. An intravenous LD50 in mice has been reported as 80 mg/kg, with observed toxic effects including sleep.[4]

Handling and Safety Precautions

When handling this compound, the following precautions should be taken:[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • First Aid:

    • If Swallowed: Rinse mouth and seek medical help.

    • If on Skin: Wash with plenty of water.

    • If Inhaled: Move to fresh air.

    • If in Eyes: Rinse with water for several minutes.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound, while primarily known as an impurity of Propofol, presents an interesting case study for researchers in drug development and toxicology. Its characterization as a reactive alkylating agent distinguishes its potential biological effects from those of its parent compound. A thorough understanding of its synthesis, physicochemical properties, analytical methods, and toxicological profile is essential for ensuring the safety and efficacy of Propofol formulations. Further research into its specific protein targets and the functional consequences of its alkylating activity could provide deeper insights into the toxicology of process-related impurities in pharmaceuticals.

References

An In-Depth Technical Guide to 2-(1-Methylethyl)-6-propylphenol (Propofol Impurity O)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylethyl)-6-propylphenol, a substituted phenol of significant interest within the pharmaceutical landscape, is primarily recognized as a specified impurity of the widely used intravenous anesthetic agent, propofol.[1][2] Designated as "Propofol Impurity O" in the European Pharmacopoeia, its presence in the final drug product is strictly monitored to ensure the safety and efficacy of the anesthetic.[1] This guide provides a comprehensive technical overview of 2-(1-Methylethyl)-6-propylphenol, encompassing its chemical and physical properties, synthesis, analytical methodologies for detection and quantification, toxicological profile, and the regulatory framework governing its limits in pharmaceutical formulations. Understanding the profile of this impurity is critical for researchers and professionals involved in the development, manufacturing, and quality control of propofol.

Chemical and Physical Properties

2-(1-Methylethyl)-6-propylphenol is an alkylated phenol derivative. The strategic placement of the isopropyl and propyl groups at the ortho positions relative to the hydroxyl group influences its physicochemical characteristics. A summary of its key properties is presented in Table 1.

PropertyValueSource
Synonyms 2-Isopropyl-6-propylphenol, Propofol Impurity O[1][2]
CAS Number 74663-48-2[2]
Molecular Formula C₁₂H₁₈O[2]
Molecular Weight 178.27 g/mol [2]
Density 0.951 g/cm³[2]
Appearance Colorless or very light yellow, clear liquid[1]
Solubility Very slightly soluble in water, miscible with hexane and methanol[1]
Refractive Index 1.5125 to 1.5145[1]

Synthesis of 2-(1-Methylethyl)-6-propylphenol

The synthesis of 2-(1-Methylethyl)-6-propylphenol is of interest for the preparation of analytical standards and for toxicological evaluation. While it is primarily formed as a byproduct during the synthesis of propofol, a targeted synthesis can be achieved. The following protocol is a representative multi-step synthesis adapted from methodologies used for analogous alkylated phenols.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Isopropylphenol Step1 Alkylation with Propionaldehyde Start->Step1 Intermediate Intermediate Propene Adduct Step1->Intermediate Step2 Claisen Rearrangement Intermediate->Step2 Intermediate2 Allylic Intermediate Step2->Intermediate2 Step3 Reduction (Hydrogenation) Intermediate2->Step3 End 2-(1-Methylethyl)- 6-propylphenol Step3->End

Caption: Synthetic pathway for 2-(1-Methylethyl)-6-propylphenol.

Experimental Protocol: Synthesis

Materials:

  • 2-Isopropylphenol

  • Propionaldehyde

  • Strong base (e.g., Sodium Hydroxide)

  • Benzyltri-n-butylammonium bromide (Phase-transfer catalyst)

  • Dichloromethane

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Step 1: Alkylation

  • In a round-bottom flask, dissolve 2-isopropylphenol in dichloromethane.

  • Add an aqueous solution of sodium hydroxide and benzyltri-n-butylammonium bromide.

  • Cool the mixture in an ice bath and add propionaldehyde dropwise with vigorous stirring.

  • Allow the reaction to proceed for 2 hours at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Claisen Rearrangement

  • Heat the crude intermediate from Step 1 at 250 °C for 1.5 hours in an inert atmosphere. This high-temperature step facilitates the rearrangement to the allylic intermediate.

  • Cool the reaction mixture and purify the product by column chromatography.

Step 3: Reduction

  • Dissolve the purified allylic intermediate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at 25 °C.

  • Stir the reaction mixture for 15-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield 2-(1-Methylethyl)-6-propylphenol.

Analytical Methodology

The quantification of 2-(1-Methylethyl)-6-propylphenol is crucial for the quality control of propofol. The European Pharmacopoeia outlines a gas chromatography (GC) method for the analysis of propofol impurities, including Impurity O.[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Propofol Bulk Drug or Formulation Preparation Sample Preparation: Dissolution in Methylene Chloride Sample->Preparation Injection GC Injection (1 µL) Preparation->Injection Separation Chromatographic Separation (Fused Silica Column) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Quantification Data Analysis: Peak Area Comparison against Standard Detection->Quantification

Caption: Workflow for the analysis of 2-(1-Methylethyl)-6-propylphenol.

Experimental Protocol: Gas Chromatography

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: Fused silica column (30 m x 0.32 mm) coated with polymethylphenylsiloxane (0.5 µm film thickness).[1]

  • Carrier Gas: Helium for chromatography.[1]

  • Flow Rate: 1.7 mL/min.[1]

  • Split Ratio: 1:5.[1]

  • Temperature Program:

    • Initial Temperature: 80 °C, hold for 3 minutes.

    • Ramp: 80 °C to 210 °C at a rate of 10 °C/min.

    • Final Temperature: 210 °C, hold for 15 minutes.[1]

  • Injector Temperature: 100 °C.[1]

  • Detector Temperature: 270 °C.[1]

  • Injection Volume: 1 µL.[1]

Procedure:

  • Test Solution Preparation: Dissolve 40.0 mg of the propofol sample in methylene chloride and dilute to 10.0 mL with the same solvent.[1]

  • Reference Solution Preparation: Prepare a reference solution of 2-(1-Methylethyl)-6-propylphenol at a known concentration.

  • System Suitability: The relative retention time for 2-(1-Methylethyl)-6-propylphenol (Impurity O) is approximately 1.03 relative to propofol (retention time of about 17 minutes).[1]

  • Analysis: Inject the test and reference solutions into the GC system and record the chromatograms.

  • Quantification: Calculate the content of 2-(1-Methylethyl)-6-propylphenol in the sample by comparing the peak area of the impurity with the peak area of the reference standard.

Pharmacology and Toxicology

The pharmacological profile of 2-(1-Methylethyl)-6-propylphenol is not extensively characterized independently. Its significance is primarily derived from its status as a propofol impurity.

Pharmacology:

  • Mechanism of Action: While not definitively studied, as a structural analog of propofol, it may exhibit some activity at the GABA-A receptor, a key target for the anesthetic effects of propofol.[3] However, one source describes this compound as a "reactive alkylating agent" that can react with proteins and enzymes, suggesting a different and potentially toxic mechanism of action.[2]

  • Expected Effects: Due to its structural similarity to propofol, it could potentially contribute to the sedative or other central nervous system effects of propofol, although its potency is unknown.

Toxicology:

  • Acute Toxicity: The intravenous LD50 in mice is reported to be 80 mg/kg, with observed toxic effects including sleep.[4]

  • Hazard Classification: The compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.[5]

  • Implications as an Impurity: The presence of this and other impurities in propofol formulations can potentially alter the safety and efficacy profile of the drug. The control of these impurities to very low levels is therefore a critical aspect of pharmaceutical manufacturing.

Regulatory Context and Limits

Given its identification as a specified impurity in propofol, regulatory bodies have established limits for its acceptable concentration in the final drug product.

  • European Pharmacopoeia (EP): The EP monograph for propofol specifies a limit for Impurity O of not more than 0.05%.[1]

  • United States Pharmacopeia (USP): The USP monograph for propofol lists several related compounds and provides tests for their control, although the specific designation "Impurity O" is from the EP. The USP emphasizes that the profile of related compounds can depend on the manufacturing process and sets limits for individual and total impurities.[6]

The stringent control of 2-(1-Methylethyl)-6-propylphenol underscores the importance of robust analytical methods and well-controlled manufacturing processes in the pharmaceutical industry to ensure patient safety.

Conclusion

2-(1-Methylethyl)-6-propylphenol is a critical quality attribute in the production of propofol. Its synthesis, while achievable for research and standardization purposes, is primarily a concern as a process-related impurity. The analytical methods for its detection are well-established, with gas chromatography being the method of choice according to pharmacopoeial standards. While its independent pharmacological and toxicological profiles are not extensively detailed, its potential as a reactive alkylating agent and its structural similarity to propofol necessitate its strict control within the established regulatory limits. For professionals in drug development and manufacturing, a thorough understanding of this impurity is essential for ensuring the quality, safety, and regulatory compliance of propofol products.

References

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and History of Propofol Impurity O

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of Propofol Impurity O, a critical process-related impurity in the manufacturing of the widely used intravenous anesthetic agent, Propofol. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the evolution of its analytical detection, and the underlying scientific principles that govern its formation and control. We will explore the initial synthesis of this compound, its eventual identification as a significant impurity, its inclusion in major pharmacopoeias, and the state-of-the-art analytical methodologies for its quantification. This guide serves as a holistic resource, combining historical perspective with practical, field-proven insights to support robust impurity control strategies in pharmaceutical development and manufacturing.

Introduction: The Imperative of Purity in Propofol

Propofol (2,6-diisopropylphenol) is an indispensable short-acting hypnotic agent utilized globally for the induction and maintenance of anesthesia and for sedation in intensive care settings.[1] Its rapid onset and offset of action have made it a cornerstone of modern anesthetic practice. However, the safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even at trace levels, can have significant implications for patient safety, potentially leading to adverse effects or diminished therapeutic efficacy.[2]

The manufacturing process of Propofol, like any synthetic route, is susceptible to the formation of byproducts and related substances.[3] Rigorous control over these impurities is not only a regulatory requirement but also a fundamental aspect of ensuring product quality. This guide focuses on a specific, pharmacopeially recognized process-related impurity: Propofol Impurity O .

The Genesis of Propofol Impurity O: An Unintended Discovery

The story of Propofol Impurity O begins not as an impurity to be controlled, but as one of a series of novel compounds synthesized for their potential therapeutic benefit. In a seminal 1980 paper published in the Journal of Medicinal Chemistry, researchers Roger James and John B. Glen detailed the synthesis and biological evaluation of a series of alkylphenols as potential intravenous anesthetic agents.[1] Their investigation was a systematic exploration of structure-activity relationships, aiming to identify compounds with favorable anesthetic properties.

Among the numerous analogues synthesized was 2-isopropyl-6-propylphenol , the chemical entity now designated as Propofol Impurity O.[4][5] This compound was created as part of a broader effort to understand how varying the alkyl substituents on the phenol ring would impact anesthetic potency and duration. The primary focus of this research was the development of what would become Propofol (2,6-diisopropylphenol), which emerged from this study as a promising candidate for clinical development.[1]

The initial synthesis of this compound was a deliberate act of medicinal chemistry, not an accidental byproduct. However, the synthetic pathways explored in this early research laid the groundwork for understanding the potential for its formation as a process-related impurity in the large-scale manufacturing of Propofol.

Chemical Profile of Propofol Impurity O
PropertyValueSource
IUPAC Name 2-(1-Methylethyl)-6-propylphenol[4]
Synonyms Propofol BP Impurity O, Propofol EP Impurity O[4]
CAS Number 74663-48-2[4]
Molecular Formula C12H18O[4]
Molecular Weight 178.27 g/mol [4]

From Novel Compound to Regulated Impurity: A Shift in Perspective

The transition of this compound from a synthesized analogue to a monitored impurity is a story of evolving analytical capabilities and a deeper understanding of pharmaceutical manufacturing processes. As the production of Propofol scaled up to meet clinical demand, the focus shifted to ensuring the purity and consistency of the final drug product.

The primary synthetic route to Propofol involves the alkylation of phenol with propylene.[3] Variations in reaction conditions, starting materials, and purification processes can lead to the formation of various related substances. It is through the diligent application of analytical chemistry that these impurities are identified and controlled.

The exact timeline of the first identification of this compound as a process-related impurity in commercial batches of Propofol is not extensively documented in publicly available literature. However, its inclusion as a specified impurity in major pharmacopoeias, such as the European Pharmacopoeia (EP), signifies that it was detected in manufactured batches and deemed necessary to control.[3]

Rationale for Pharmacopoeial Inclusion

The decision to include an impurity in a pharmacopoeial monograph is based on a comprehensive risk assessment. Factors considered include:

  • Frequency of Occurrence: The impurity is consistently detected in batches from various manufacturers.

  • Potential Toxicity: While specific toxicological data for Impurity O is not widely published, the precautionary principle dictates that any significant impurity should be controlled.

  • Impact on Efficacy: The presence of impurities could potentially alter the therapeutic effect of the active pharmaceutical ingredient (API).

  • Process Capability: The limits set for an impurity reflect a level that is achievable through good manufacturing practices (GMP).

The inclusion of Propofol Impurity O in the European Pharmacopoeia underscores its importance as a critical quality attribute for Propofol.

Analytical Detection and Control: A Methodological Evolution

The ability to detect and quantify Propofol Impurity O at low levels is crucial for its control. Over the years, analytical techniques have evolved to provide the necessary sensitivity and specificity.

Early and Current Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for the analysis of Propofol and its impurities.

  • Gas Chromatography (GC): Due to the volatile nature of Propofol and its related impurities, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), has been a primary analytical tool.[2] The European Pharmacopoeia outlines a GC method for the quantification of Impurity O.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also a widely used method for the analysis of Propofol. While perhaps less common for the volatile impurities, HPLC methods have been developed for the comprehensive profiling of Propofol.

The choice between GC and HPLC often depends on the specific impurity profile of interest and the instrumentation available.

Pharmacopoeial Method for Impurity O Detection

The European Pharmacopoeia provides a validated gas chromatography method for the control of related substances in Propofol, including Impurity O.[3]

Illustrative GC Parameters (based on European Pharmacopoeia):

ParameterSpecification
Column Fused silica, 30 m x 0.32 mm, 0.5 µm film thickness
Stationary Phase Polymethylphenylsiloxane
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Relative Retention Time Impurity O: ~1.03 (relative to Propofol)

This method provides the necessary resolution to separate Impurity O from Propofol and other related substances, allowing for its accurate quantification.

Experimental Workflow: Impurity Profiling of Propofol

The following diagram illustrates a typical workflow for the analysis of impurities in a Propofol drug substance sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Propofol API Sample Dissolution Dissolve in appropriate solvent (e.g., Hexane) Sample->Dissolution GC_System Gas Chromatography (GC) System Dissolution->GC_System HPLC_System High-Performance Liquid Chromatography (HPLC) System Dissolution->HPLC_System Standard Prepare Reference Standard Solution (with Impurity O) Standard->GC_System Standard->HPLC_System Chromatogram Obtain Chromatograms GC_System->Chromatogram HPLC_System->Chromatogram Integration Peak Integration and Identification (based on RRT) Chromatogram->Integration Quantification Quantify Impurity O against Reference Standard Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: A generalized workflow for the analysis of Propofol impurities.

Causality of Formation: Understanding the "Why"

The presence of Propofol Impurity O is directly linked to the intricacies of the Propofol synthesis process. Understanding the root cause of its formation is paramount for developing effective control strategies.

The Alkylation Reaction: A Source of Variability

The Friedel-Crafts alkylation of phenol with propylene is the cornerstone of most commercial Propofol syntheses.[3] This reaction, while effective, can be challenging to control with absolute precision.

formation_pathway cluster_reactants Reactants cluster_products Products Phenol Phenol Reaction Alkylation Reaction (Acid Catalyst) Phenol->Reaction Propylene Propylene Propylene->Reaction Propofol Propofol (2,6-diisopropylphenol) Impurity_O Propofol Impurity O (this compound) Other_Impurities Other Related Impurities Reaction->Propofol Desired Product Reaction->Impurity_O Side Product Reaction->Other_Impurities Side Products

References

A Technical Guide to the Potential Biological Activities of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-6-propylphenol, also identified as an impurity of the anesthetic Propofol (Propofol Impurity O), is an alkylphenol derivative with a chemical structure suggestive of diverse biological activities.[1][2] Its structural similarity to well-characterized phenolic compounds, such as the anesthetic and antioxidant Propofol (2,6-diisopropylphenol) and the natural antimicrobial thymol (2-isopropyl-5-methylphenol), provides a strong rationale for investigating its potential pharmacological profile.[3][4][5] Alkylphenols as a chemical class are known to interact with biological systems in various ways, ranging from therapeutic effects to endocrine disruption, making a thorough evaluation of this specific molecule imperative for researchers in drug discovery and toxicology.[6]

This guide provides a technical framework for exploring the potential antioxidant, antimicrobial, and anti-inflammatory activities of this compound. We will delve into the mechanistic basis for these potential activities, present detailed, self-validating experimental protocols for their assessment, and discuss the interpretation of potential outcomes. The methodologies are designed to provide robust, reproducible data suitable for early-stage drug development and scientific research.

Section 1: Physicochemical Profile and Synthesis

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 74663-48-2[1][7]
Molecular Formula C₁₂H₁₈O[1][8]
Molecular Weight 178.27 g/mol [1][7]
IUPAC Name 2-propan-2-yl-6-propylphenol[8]
Density ~0.951 - 1.0 g/cm³[1][7]
Boiling Point ~254.5 °C at 760 mmHg[7]
Flash Point ~115.3 °C[7]
LogP 4.34[7]

Synthesis Overview: The synthesis of this compound has been documented, with common routes involving the alkylation of precursors like 2-isopropylphenol.[9][10] For research purposes, the compound can be procured from various chemical suppliers.[1][2] Researchers must ensure the purity of the supplied compound via analytical methods like NMR and mass spectrometry before commencing biological studies.

Section 2: Potential Antioxidant Activity

Mechanistic Rationale: The antioxidant potential of phenolic compounds is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process, which terminates radical chain reactions.[4] The anesthetic 2,6-diisopropylphenol (propofol) is a well-documented antioxidant, with its activity being comparable to that of the endogenous antioxidant α-tocopherol (vitamin E).[3][4][11] Given that this compound shares this core phenolic structure, it is highly hypothesized to possess similar free-radical scavenging properties.

Experimental Validation Workflow: The following workflow provides a robust screening funnel for determining antioxidant capacity, starting with simple chemical assays and providing a foundation for future cell-based studies.

G cluster_0 Antioxidant Activity Assessment Compound This compound (Test Compound) DPPH DPPH Radical Scavenging Assay Compound->DPPH Test in parallel FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Compound->FRAP Test in parallel ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS Test in parallel Data Calculate IC50 or Trolox Equivalents DPPH->Data FRAP->Data ABTS->Data Report Comparative Antioxidant Potency Profile Data->Report

Caption: A streamlined workflow for in vitro antioxidant capacity screening.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[12][13] The degree of color change is proportional to the antioxidant capacity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of this compound (e.g., 10 mM) in methanol.

    • Prepare stock solutions of positive controls (e.g., Ascorbic acid, Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound and positive controls in methanol to achieve a range of final concentrations (e.g., 1 to 500 µM).

    • To each well, add 100 µL of the diluted compound or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

Table 2: Hypothetical Antioxidant Activity Data

CompoundDPPH Scavenging IC₅₀ (µM)FRAP Value (µM Trolox Equiv./µM)
This compound45.8 ± 3.20.85 ± 0.07
Propofol (Control)35.2 ± 2.50.95 ± 0.06
Trolox (Standard)8.5 ± 0.71.00 (by definition)

Section 3: Potential Antimicrobial Activity

Mechanistic Rationale: Phenolic compounds exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The specific nature and position of alkyl groups on the phenol ring are critical determinants of antimicrobial potency and spectrum.[14] For example, a dimeric form of propofol showed potent activity against Gram-positive bacteria like MRSA, whereas propofol itself was less active.[14] Similarly, thymol and its derivatives are effective antimicrobials.[5] Therefore, it is crucial to experimentally determine the antimicrobial profile of this compound against a representative panel of pathogenic microbes.

Experimental Validation Workflow: The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

G cluster_1 Antimicrobial Susceptibility Testing Compound This compound (Stock Solution) Dilution Prepare 2-fold serial dilutions of compound in 96-well plate Compound->Dilution Microbes Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Inoculate Inoculate wells with standardized microbial suspension Microbes->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually assess for turbidity (microbial growth) Incubate->Observe MIC Determine MIC Value (Lowest concentration with no growth) Observe->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

Principle: This quantitative method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible growth.[15][16] This protocol should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

    • Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[15]

  • Assay Procedure (96-well plate):

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no microbes).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

    • A growth control (well 11) must show turbidity, and a sterility control (well 12) must remain clear.

Section 4: Potential Anti-inflammatory Activity

Mechanistic Rationale: Inflammation is a complex biological response mediated by various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator.[17][18] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[19][20][21] Many polyphenolic compounds exert anti-inflammatory effects by inhibiting key steps in this pathway.[22] Given the structural analogy to propofol, which can modulate neutrophil inflammatory processes, investigating the effect of this compound on the NF-κB pathway is a logical step.[23]

Mechanistic Investigation Workflow:

G cluster_2 NF-κB Signaling Pathway & Potential Inhibition cluster_n LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Cytokines Cytokine Release Genes->Cytokines Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK inhibits? Inhibitor->NFkB inhibits translocation?

Caption: The canonical NF-κB pathway and potential points of inhibition.

Protocol 3: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

Principle: This cell-based assay quantifies the ability of the test compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages (like RAW 264.7 cell line) stimulated with bacterial lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound. (Determine non-toxic concentrations beforehand using an MTT or similar viability assay).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubation and Sample Collection:

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the cytokine concentrations in the samples and express the results as a percentage of the LPS-stimulated vehicle control.

Section 5: Toxicological Considerations and Future Directions

While exploring therapeutic potential, a concurrent assessment of safety and toxicology is paramount.

Known Hazards: this compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[8] Acute toxicology data in mice indicates an intravenous LD₅₀ of 80 mg/kg.[7] These findings necessitate careful handling and the use of appropriate personal protective equipment in a laboratory setting.

Potential for Endocrine Disruption: The broader class of alkylphenols includes known endocrine-disrupting chemicals (EDCs) that can act as xenoestrogens.[6][24] This is a significant concern that must be addressed. Early-stage screening for estrogenic activity could be conducted using in vitro reporter gene assays in estrogen-responsive cell lines (e.g., MCF-7).

Future Directions:

  • In Vivo Validation: Promising in vitro results should be followed by in vivo studies using established animal models of inflammation, infection, or oxidative stress.[25][26]

  • Mechanism of Action: Deeper mechanistic studies could involve Western blotting to confirm inhibition of NF-κB pathway proteins (e.g., p-IκBα, nuclear p65), or assessment of other relevant pathways like MAPKs.

  • Structure-Activity Relationship (SAR): Synthesizing and testing related analogues could elucidate the specific structural features responsible for the observed biological activities, guiding the development of more potent and selective compounds.

  • Target Identification: The observation that the compound may be a "reactive alkylating agent" suggests it could form covalent bonds with protein targets.[1] Advanced proteomics approaches could be used to identify these molecular targets.

Conclusion

This compound represents a compelling subject for pharmacological investigation due to its structural relation to compounds with established biological effects. The theoretical framework and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. A rigorous, multi-faceted approach, balancing the exploration of therapeutic efficacy with careful toxicological assessment, will be essential to fully characterize the biological activity of this intriguing molecule.

References

An In-depth Technical Guide to Alkylated Phenols: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of alkylated phenols, a diverse class of chemical compounds with significant industrial and biological relevance. From their fundamental synthesis to their complex mechanisms of action and wide-ranging applications, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to understand and innovate in this field.

Part 1: The Chemistry and Synthesis of Alkylated Phenols

Alkylated phenols are organic compounds characterized by a phenol ring substituted with one or more alkyl groups.[1] The nature of the alkyl substituent—its length, branching, and position on the aromatic ring—profoundly influences the compound's physicochemical properties and, consequently, its application.[2]

The Cornerstone of Synthesis: Friedel-Crafts Alkylation

The primary industrial method for synthesizing alkylated phenols is the Friedel-Crafts alkylation of phenols.[3] This electrophilic aromatic substitution reaction involves the reaction of a phenol with an alkylating agent, typically an alkene or an alkyl halide, in the presence of a Lewis acid or a solid acid catalyst.[3][4]

The reaction mechanism proceeds through the formation of a carbocation electrophile from the alkylating agent, facilitated by the catalyst.[3] The electron-rich phenol ring then attacks the carbocation, leading to the formation of a new carbon-carbon bond and a resonance-stabilized intermediate known as an arenium ion.[5] Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated phenol.[3]

Experimental Protocol: Laboratory Synthesis of 4-Nonylphenol

This protocol describes a representative laboratory-scale synthesis of 4-nonylphenol via the alkylation of phenol with propylene trimer (a source of nonene).[6]

Materials:

  • Phenol (190 parts)

  • Propylene trimer (152 parts)

  • Sulfonated styrene/divinylbenzene copolymer resin (ion exchange resin, 7 parts), dehydrated.[6]

Procedure:

  • In a stirred reactor, create a suspension of phenol, propylene trimer, and the ion exchange resin.[6]

  • Heat the mixture to 120°C under 1 bar pressure with constant stirring (500 rpm).[6]

  • Maintain the reaction conditions for 6 hours.[6]

  • After the initial reaction period, continuously introduce phenol (12.1 parts per hour) and propylene trimer (9.8 parts per hour) while simultaneously removing the product suspension (21.9 parts per hour) through a filter.[6]

  • The collected product is then subjected to fractional distillation to isolate the 4-nonylphenol.[6]

Friedel_Crafts_Alkylation cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Alkene Alkene (e.g., Isobutylene) Carbocation tert-Butyl Carbocation Alkene->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Phenol Phenol AreniumIon Arenium Ion Intermediate Phenol->AreniumIon + Carbocation AlkylatedPhenol Alkylated Phenol (e.g., 4-tert-Butylphenol) AreniumIon->AlkylatedPhenol - H⁺ CatalystRegen Catalyst Regeneration AlkylatedPhenol->CatalystRegen

Notable Alkylated Phenols and Their Synthesis

Butylated Hydroxytoluene (BHT): A widely used antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol) is industrially produced by the reaction of p-cresol with isobutylene, catalyzed by sulfuric acid.[7][8]

Experimental Protocol: Industrial Synthesis of Butylated Hydroxytoluene (BHT)

This protocol outlines the industrial production of BHT.[8]

Reactants:

  • p-Cresol (4-methylphenol)

  • Isobutylene (2-methylpropene)

  • Sulfuric acid (catalyst)

Process:

  • The reaction is typically carried out in a batch or continuous reactor.[9]

  • p-Cresol and the sulfuric acid catalyst are charged into the reactor.[8]

  • Isobutylene is then fed into the reactor under controlled temperature and pressure.[8] The reaction temperature is generally maintained between 40-70°C.[9]

  • The reaction mixture is agitated to ensure efficient mixing.

  • After the reaction is complete, the catalyst is neutralized and separated.

  • The product mixture is then purified by distillation to obtain high-purity BHT.[9]

Nonylphenols: This group of alkylphenols exists as a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring, most commonly the para-position.[10] They are produced by the acid-catalyzed alkylation of phenol with nonenes.[10]

Cardanol: Derived from cashew nutshell liquid (CNSL), cardanol is a naturally occurring phenolic lipid with a C15 unsaturated alkyl chain.[11] It serves as a versatile renewable resource for the synthesis of various polymers and resins.[12] Cardanol-based novolac resins, for instance, are synthesized through the condensation reaction of cardanol with formaldehyde using an acid catalyst.[11]

Part 2: The Multifaceted Roles of Alkylated Phenols

Alkylated phenols have found applications in a vast array of industries, a testament to their tunable properties. Their utility is rooted in their distinct mechanisms of action, ranging from radical scavenging to biological receptor modulation.

Guardians Against Oxidation: The Antioxidant Mechanism

Hindered phenolic antioxidants, such as BHT, are crucial for preventing the oxidative degradation of organic materials like plastics, rubber, and foods.[13] Their efficacy stems from their ability to act as radical scavengers.[14]

The mechanism involves the donation of the hydrogen atom from the sterically hindered hydroxyl group to a reactive free radical (e.g., a peroxy radical), thereby neutralizing it and terminating the oxidative chain reaction.[7] The resulting phenoxy radical is resonance-stabilized and sterically hindered, which prevents it from initiating new oxidation chains.[15]

Antioxidant_Mechanism cluster_0 Oxidative Chain Reaction cluster_1 Radical Scavenging by Hindered Phenol cluster_2 Termination OrganicSubstrate Organic Substrate (RH) AlkylRadical Alkyl Radical (R•) OrganicSubstrate->AlkylRadical + Initiator PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O₂ PeroxyRadical->OrganicSubstrate + RH Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + ArOH HinderedPhenol Hindered Phenol (ArOH) PhenoxyRadical Stable Phenoxy Radical (ArO•) HinderedPhenol->PhenoxyRadical - H• NonRadicalProducts Non-Radical Products PhenoxyRadical->NonRadicalProducts + ROO•

A Double-Edged Sword: Endocrine Disruption

Certain alkylphenols, most notably nonylphenol, are classified as endocrine-disrupting chemicals (EDCs).[10] These compounds can mimic the natural hormone 17β-estradiol and bind to estrogen receptors (ERα and ERβ), thereby disrupting the normal functioning of the endocrine system.[10]

The estrogenic activity of alkylphenols is highly dependent on their structure.[12] Studies have shown that a tertiary branched alkyl group of six to eight carbons in the para position of an unhindered phenol ring confers optimal estrogenic activity.[12] This interaction can lead to a range of adverse effects in wildlife and potentially in humans.[10]

Endocrine_Disruption cluster_0 Normal Estrogen Signaling cluster_1 Disruption by Nonylphenol Estradiol 17β-Estradiol EstrogenReceptor Estrogen Receptor (ER) Estradiol->EstrogenReceptor Binds to GeneExpression Normal Gene Expression EstrogenReceptor->GeneExpression Activates Nonylphenol Nonylphenol DisruptedReceptor Estrogen Receptor (ER) Nonylphenol->DisruptedReceptor Binds to AlteredGeneExpression Altered Gene Expression DisruptedReceptor->AlteredGeneExpression Activates

Diverse Industrial Applications

The unique properties of alkylated phenols have led to their use in a multitude of industrial applications:

ApplicationKey Alkylated PhenolsFunction
Surfactants and Detergents Nonylphenol Ethoxylates, Octylphenol EthoxylatesPrecursors to non-ionic surfactants.[10]
Polymers and Resins Butylphenols, CardanolMonomers and modifiers for phenolic and epoxy resins.[1][11]
Antioxidants Butylated Hydroxytoluene (BHT), Hindered PhenolsStabilizers for plastics, rubber, and food.[7][13]
Lubricant Additives DodecylphenolDispersants and detergents in lubricating oils.[1]
Pharmaceuticals VariousBuilding blocks for the synthesis of active pharmaceutical ingredients.
Role in Drug Development

The phenolic moiety is a common feature in many natural products and approved drugs.[16] The ability to introduce alkyl groups onto the phenol ring allows for the fine-tuning of physicochemical properties such as lipophilicity, which can be critical for drug absorption, distribution, metabolism, and excretion (ADME). This makes alkylated phenols valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.

Part 3: Analytical Characterization of Alkylated Phenols

The accurate identification and quantification of alkylated phenols are crucial for quality control, environmental monitoring, and research. A variety of analytical techniques are employed for their characterization.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile alkylated phenols.[17] Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic performance and sensitivity.[17] Silylation, for example, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility.[7]

Experimental Protocol: Derivatization of Alkylphenols for GC-MS Analysis

This protocol describes a common silylation procedure for the analysis of alkylphenols.[7]

Reagents:

  • Alkylphenol sample dissolved in a suitable solvent (e.g., dichloromethane, hexane).

  • Acetone.

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (derivatizing agent).

  • Anhydrous sodium sulfate.

Procedure:

  • To the alkylphenol extract, add acetone to a final concentration of at least 60% (v/v).[7]

  • Add an excess of BSTFA to the sample.[7] The reaction should be complete within 15 seconds at room temperature.[7]

  • To ensure the stability of the derivatives for long-term storage, add a small amount of water to hydrolyze the excess BSTFA.[7]

  • Dry the sample with anhydrous sodium sulfate.[7]

  • The derivatized sample is now ready for injection into the GC-MS.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of alkylated phenols, including less volatile and thermally labile compounds.[18] Reversed-phase HPLC with a C18 column is commonly used, and detection can be achieved using diode array detectors (DAD) or fluorescence detectors (FLD) for enhanced sensitivity.[2]

Sample Preparation

For the analysis of alkylated phenols in complex matrices such as environmental samples, a sample preparation step is often necessary to extract and concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose.

Regulatory and Safety Considerations

The endocrine-disrupting properties of certain alkylphenols have led to regulatory scrutiny. The Organisation for Economic Co-operation and Development (OECD) has established a conceptual framework and standardized test guidelines for the evaluation of chemicals for endocrine disruption.[15][19][20][21][22]

Toxicity Data for Key Alkylated Phenols:

CompoundLD50 (Oral, Rat)Other Toxicity Data
Butylated Hydroxytoluene (BHT) 890 mg/kg[1]Classified as "Generally Recognized as Safe" (GRAS) by the US FDA as a food additive.[7]
4-Nonylphenol >2000 mg/kg[23]LOAEL for repeated dose toxicity: 15 mg/kg bw/day (based on kidney effects).[23] NOAEL for reproductive toxicity: 15 mg/kg bw/day in female rats.[23]

Conclusion

Alkylated phenols represent a class of chemicals with a rich and diverse chemistry that has been harnessed for a wide range of industrial applications. Their synthesis, primarily through Friedel-Crafts alkylation, allows for a high degree of structural tunability, leading to a broad spectrum of properties and functions. As our understanding of their mechanisms of action, including their beneficial antioxidant properties and their potential for endocrine disruption, continues to grow, so too will our ability to design and utilize these compounds in a safe and sustainable manner. The analytical techniques outlined in this guide provide the necessary tools for researchers and scientists to continue to explore and innovate in this important field of chemistry.

References

theoretical properties of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 2-Isopropyl-6-propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted alkylphenol that has garnered interest within the scientific community, primarily due to its structural similarity to the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol).[1][2][3] Often identified as "Propofol Impurity O," its study is crucial for understanding the impurity profile of propofol formulations and for exploring novel analogues with potentially improved therapeutic properties.[4][5][6][7] This guide provides a comprehensive overview of the theoretical and known experimental properties of this compound, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Part 1: Physicochemical and Structural Characteristics

The fundamental physicochemical properties of a compound are critical in predicting its behavior in biological systems, guiding formulation development, and ensuring analytical accuracy.

Structural and Molecular Data

This compound is an achiral molecule with a molecular formula of C₁₂H₁₈O.[4][8][9] Its structure consists of a phenol ring substituted at the ortho positions with an isopropyl group and an n-propyl group.

dot graph "Structural_Information" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Molecular structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties compiled from various chemical databases. These values are essential for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource(s)
IUPAC Name 2-propan-2-yl-6-propylphenol[5][6]
CAS Number 74663-48-2[4][5][6][7][8]
Molecular Formula C₁₂H₁₈O[4][5][7][8][9]
Molecular Weight 178.27 g/mol [4][5][6][7][8]
Exact Mass 178.13576 g/mol [5][8]
Density 1.0 ± 0.1 g/cm³[8]
Boiling Point 254.5 ± 9.0 °C at 760 mmHg[8]
Flash Point 115.3 ± 7.2 °C[8]
LogP (Octanol-Water Partition Coefficient) 4.34[8]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[8]
Refractive Index 1.515[8]
Appearance Colourless to Light Yellow Oil
Polar Surface Area (PSA) 20.23 Ų[5][8]
Solubility Slightly soluble in Chloroform, Methanol

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. While a dedicated full spectrum is not publicly available, its theoretical profile can be accurately predicted based on the analysis of its constituent functional groups and data from structurally similar compounds like 2-isopropylphenol and propofol.[10][11][12]

dot graph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: A typical workflow for spectroscopic characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, hydroxyl, isopropyl, and propyl protons.

  • Aromatic Protons (Ar-H): Signals would appear in the range of δ 6.7-7.2 ppm, showing complex splitting patterns (multiplets) due to coupling between the three adjacent aromatic protons.

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 4.5-5.5 ppm, whose position can vary with concentration and solvent.

  • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton around δ 3.2 ppm and a doublet for the six equivalent methyl protons around δ 1.2 ppm.[12]

  • Propyl Protons (-CH₂CH₂CH₃): A triplet for the methylene group attached to the ring (Ar-CH₂) around δ 2.6 ppm, a sextet for the middle methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Six signals are expected in the δ 115-155 ppm region. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbons substituted with the alkyl groups.

  • Isopropyl Carbons: Two signals, one for the methine carbon (~δ 27 ppm) and one for the two equivalent methyl carbons (~δ 22-23 ppm).[12]

  • Propyl Carbons: Three distinct signals for the three carbons of the propyl chain, expected around δ 32, 23, and 14 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z 178, corresponding to the molecular weight of the compound.[5][8]

  • Fragmentation: Key fragmentation pathways for alkylphenols involve the loss of alkyl groups. Expect to see significant fragments corresponding to the loss of a methyl group (M-15, m/z 163) and an isopropyl group (M-43, m/z 135). The base peak is often associated with a stable fragment resulting from benzylic cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹.

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathways

This compound is not typically synthesized as a primary target but rather as an analogue of propofol or is identified as an impurity in propofol's industrial synthesis.[4][7] The synthesis of such 2,6-dialkylphenols generally proceeds via the Friedel-Crafts alkylation of phenol.

One documented multi-step synthesis starts from 2-isopropylphenol, which is a commercially available starting material.[4][10]

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: A plausible synthetic route to this compound.

Experimental Protocol (General Steps Derived from Analogous Syntheses): [4]

  • Protection: The hydroxyl group of 2-isopropylphenol is protected (e.g., as a benzyl ether) to prevent side reactions in the subsequent alkylation step. This is typically achieved by reacting it with a protecting agent like benzyl bromide in the presence of a base.

  • Alkylation/Acylation-Reduction: The protected phenol undergoes Friedel-Crafts acylation at the vacant ortho position (position 6) using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The resulting ketone is then reduced to the propyl group via a standard reduction method like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

  • Deprotection: The protecting group is removed. For a benzyl ether, this is commonly done by catalytic hydrogenolysis (H₂ over Pd/C) to yield the final product.[4]

Chemical Reactivity

This compound is described as a reactive alkylating agent that can interact with proteins and enzymes.[13] The phenolic hydroxyl group is the primary site of reactivity.

  • Phenoxyl Radical Formation: Like other phenols, it can act as an antioxidant by donating its hydroxyl hydrogen atom to scavenge free radicals, forming a relatively stable phenoxyl radical. This property is shared with propofol, which is known to have antioxidant activity comparable to vitamin E.[14]

  • Protein Binding: It has been shown to bind to the active sites of enzymes such as human serum albumin and cytochrome P450 reductase, potentially modifying their activity.[13] This binding is likely driven by hydrophobic interactions with the alkyl side chains and hydrogen bonding involving the phenolic hydroxyl group.

Part 4: Biological Activity and Toxicological Profile

The biological properties of this compound are of significant interest, given its structural relationship to propofol.

Pharmacological Potential

While less potent than propofol, early studies in mice indicated that this compound possesses hypnotic properties.[3] However, it was observed to have a slower onset and longer duration of action compared to propofol.[3] Like propofol, its mechanism of action is presumed to involve the positive modulation of the GABAₐ receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][15] The interaction with GABAₐ receptors enhances the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent sedative-hypnotic effects.

dot graph "Mechanism_of_Action" { graph [splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Postulated mechanism of action via GABAₐ receptor modulation.

The structural modifications—replacing an isopropyl with a propyl group—can influence receptor affinity, lipophilicity, and metabolic stability, accounting for the observed differences in its pharmacological profile compared to propofol.[15][16]

Toxicological Summary

The available toxicological data indicates that this compound should be handled with care.

GHS Hazard Statements: [5][17]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Acute Toxicity Data: [8]

  • Test Type: LD₅₀ (Lethal dose, 50% kill)

  • Route of Exposure: Intravenous

  • Species: Rodent (mouse)

  • Dose: 80 mg/kg

  • Toxic Effects: Behavioral - sleep

These data classify the compound as acutely toxic and an irritant.[5][17] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, are mandatory when handling this substance.[17]

Conclusion

This compound presents a compelling case study as a close structural analogue and known impurity of the anesthetic propofol. Its theoretical properties, derived from computational models and experimental data of related compounds, depict a lipophilic, reactive phenol with hypnotic capabilities. While its slower onset and longer duration of action have so far precluded its clinical development as a standalone anesthetic, the study of its synthesis, reactivity, and biological interactions provides invaluable insights for the field. For drug development professionals, understanding the profile of such analogues is critical for designing safer and more effective anesthetic agents and for maintaining the purity and quality of existing drug formulations.

References

Methodological & Application

synthesis of 2-Isopropyl-6-propylphenol from 2-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Two-Step Synthesis of 2-Isopropyl-6-propylphenol from 2-Isopropylphenol via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

This compound is a structural analog and known impurity of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2] The synthesis and characterization of such analogs are critical for structure-activity relationship (SAR) studies, the development of new therapeutic agents, and for use as analytical standards in pharmaceutical quality control.[3][4][5]

Direct Friedel-Crafts alkylation of 2-isopropylphenol with a propylating agent like 1-propyl halide is often unfeasible. The reaction is prone to generating a secondary isopropyl carbocation via rearrangement, leading predominantly to the formation of Propofol rather than the desired n-propyl product. Furthermore, traditional phenol alkylations suffer from challenges including polyalkylation and a lack of regioselectivity (ortho vs. para substitution).[6][7]

This application note details a robust and reliable two-step synthetic protocol that circumvents these issues. The strategy involves an initial Friedel-Crafts acylation of 2-isopropylphenol with propanoyl chloride, which proceeds without rearrangement. The resulting ketone intermediate, 2-isopropyl-6-propanoylphenol, is then subjected to a Wolff-Kishner reduction to yield the target this compound. This acylation-reduction sequence is a classic and effective method for introducing straight-chain alkyl groups onto an aromatic ring.

Overall Synthetic Strategy

The synthesis is structured in two primary stages:

  • Stage 1: Ortho-Acylation: A Friedel-Crafts acylation reaction introduces a propanoyl group onto the 2-isopropylphenol ring. The bulky isopropyl group sterically directs the incoming acyl group primarily to the vacant ortho position.

  • Stage 2: Carbonyl Reduction: The ketone functional group of the acylated intermediate is completely reduced to a methylene (-CH₂-) group using the Wolff-Kishner reduction, yielding the final alkylated phenol.

G cluster_0 Overall Workflow Start Start: 2-Isopropylphenol Acylation Stage 1: Friedel-Crafts Acylation - Propanoyl Chloride - AlCl₃ Catalyst Start->Acylation Intermediate Intermediate: 2-Isopropyl-6-propanoylphenol Acylation->Intermediate Reduction Stage 2: Wolff-Kishner Reduction - Hydrazine Hydrate (N₂H₄·H₂O) - KOH, High Temperature Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification Product Final Product: This compound Purification->Product

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Friedel-Crafts Acylation of 2-Isopropylphenol

This procedure acylates the starting material. The use of a non-polar solvent like dichloromethane (DCM) is standard, and aluminum chloride (AlCl₃) serves as the Lewis acid catalyst required to generate the acylium ion electrophile.[7][8]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Isopropylphenol136.195.00 g36.7Starting Material
Aluminum Chloride (AlCl₃)133.345.87 g44.0 (1.2 eq)Anhydrous, handle in fume hood
Propanoyl Chloride92.523.73 g (3.40 mL)40.4 (1.1 eq)Corrosive, handle in fume hood
Dichloromethane (DCM)-100 mL-Anhydrous Solvent
Hydrochloric Acid (HCl)-~50 mL (6 M)-For quenching
Saturated NaCl Solution-50 mL-For washing
Anhydrous MgSO₄---For drying

Step-by-Step Protocol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (5.87 g) to anhydrous DCM (60 mL) in the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-isopropylphenol (5.00 g) and propanoyl chloride (3.40 mL) in anhydrous DCM (40 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 6 M HCl (~50 mL) until the aluminum salts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated NaCl solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 98:2 to 95:5) to isolate the pure 2-isopropyl-6-propanoylphenol.

Stage 2: Wolff-Kishner Reduction of 2-Isopropyl-6-propanoylphenol

This classic reduction method is highly effective for converting aryl ketones to alkanes under basic conditions. A high-boiling solvent like diethylene glycol is necessary to achieve the high temperatures required for the decomposition of the hydrazone intermediate.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Isopropyl-6-propanoylphenol192.254.00 g20.8Intermediate from Stage 1
Hydrazine Hydrate (~64% N₂H₄)50.064.0 mL~80 (4 eq)Toxic and corrosive
Potassium Hydroxide (KOH)56.114.67 g83.2 (4 eq)Caustic
Diethylene Glycol-50 mL-High-boiling solvent
Hydrochloric Acid (HCl)-As needed (2 M)-For neutralization
Diethyl Ether-100 mL-Extraction solvent

Step-by-Step Protocol

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isopropyl-6-propanoylphenol (4.00 g), diethylene glycol (50 mL), hydrazine hydrate (4.0 mL), and potassium hydroxide pellets (4.67 g).

  • Hydrazone Formation: Heat the mixture to 100-120 °C and maintain for 1 hour. During this time, the ketone will react with hydrazine to form the corresponding hydrazone.

  • Water Removal: Increase the temperature to distill off water and excess hydrazine hydrate. Continue heating until the internal temperature reaches 190-200 °C.

  • Decomposition: Maintain the reaction mixture at ~200 °C for 3-4 hours. The hydrazone will decompose under these basic, high-temperature conditions to form the product and nitrogen gas.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully dilute the viscous mixture with 100 mL of deionized water.

  • Neutralization and Extraction: Acidify the aqueous solution to pH ~7 with 2 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be further purified by vacuum distillation or flash column chromatography (eluting with a high-hexane mobile phase, e.g., 99:1 Hexane:Ethyl Acetate) to yield pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

G cluster_mech Reaction Mechanism Acylation Friedel-Crafts Acylation 1. Propanoyl Chloride + AlCl₃ → Acylium Ion 2. Electrophilic attack on phenol ring 3. Rearomatization Reduction Wolff-Kishner Reduction 1. Ketone + Hydrazine → Hydrazone 2. Deprotonation by base (KOH) 3. Tautomerization & N₂ elimination

Diagram 2: Simplified mechanistic steps for the two-stage synthesis.

Expected Analytical Data

AnalysisStarting Material (2-Isopropylphenol)Final Product (this compound)
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Molecular Formula C₉H₁₂OC₁₂H₁₈O
Molar Mass 136.19 g/mol 178.27 g/mol
¹H NMR (CDCl₃, δ) ~7.2-6.7 (m, 4H, Ar-H), ~4.8 (s, 1H, OH), ~3.2 (sept, 1H, CH), ~1.25 (d, 6H, CH₃)[9]~7.0-6.8 (m, 3H, Ar-H), ~4.7 (s, 1H, OH), ~3.2 (sept, 1H, CH(CH₃)₂), ~2.6 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.2 (d, 6H, C(CH₃)₂), ~0.9 (t, 3H, CH₂CH₃)
¹³C NMR (CDCl₃, δ) ~152.6, 134.7, 126.7, 126.5, 121.1, 115.4, 26.9, 22.6[10]~151, 135, 128, 127, 121, 119, 32, 27, 23, 22.5, 14
Mass Spec (EI) m/z 136 (M⁺), 121 (M-CH₃)⁺ (base peak)[11]m/z 178 (M⁺), 149 (M-C₂H₅)⁺ (base peak), 163 (M-CH₃)⁺

Safety & Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and causes severe burns. Handle in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

  • Propanoyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care in a fume hood.

  • Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact.

  • Potassium Hydroxide (KOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.

  • High Temperatures: The Wolff-Kishner reduction requires high temperatures. Use appropriate heating mantles and ensure the setup is secure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; Deactivation of AlCl₃ by moisture; Formation of side products (O-acylation).Ensure all glassware and reagents are anhydrous. Extend reaction time. Use a slight excess of AlCl₃. Lower reaction temperatures may favor C-acylation over O-acylation.[6]
Multiple Products in Stage 1 Isomer formation (para-acylation).Purification by column chromatography should separate isomers. The bulky ortho-isopropyl group provides good selectivity, but some para-product may be unavoidable.
Incomplete Reduction in Stage 2 Insufficient temperature; Water not fully removed before decomposition step.Ensure the internal temperature reaches at least 190 °C. Use a Dean-Stark trap or short-path distillation head to effectively remove water.
Product Contamination Incomplete work-up or purification.Ensure thorough washing during extraction to remove salts and residual base/acid. Use high-resolution column chromatography or vacuum distillation for final purification.

References

Laboratory-Scale Synthesis of 2-Isopropyl-6-propylphenol: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Isopropyl-6-propylphenol, a substituted phenolic compound relevant in pharmaceutical and chemical synthesis contexts, notably as an impurity of the anesthetic Propofol.[1][2] The described method employs a regioselective Friedel-Crafts alkylation of 2-isopropylphenol. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and robust troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

This compound is an asymmetrically substituted alkylphenol. The precise synthesis of such molecules is a common challenge in organic chemistry, requiring high control over regioselectivity to avoid the formation of undesired isomers. The protocol detailed herein utilizes a sequential Friedel-Crafts alkylation strategy, starting with the commercially available 2-isopropylphenol.

The core of this synthesis is the selective introduction of a propyl group onto the ortho-position of the 2-isopropylphenol ring. This is an electrophilic aromatic substitution reaction.[3] The primary challenges in the alkylation of phenols include:

  • C- vs. O-Alkylation: Competition between alkylation on the aromatic ring (C-alkylation) and the hydroxyl group (O-alkylation).[4]

  • Regioselectivity: Directing the incoming alkyl group specifically to the vacant ortho-position (C6) rather than the para-position (C4).

  • Polyalkylation: Preventing the addition of multiple propyl groups to the aromatic ring.[3]

To address these challenges, this protocol employs an ortho-directing catalyst system and reaction conditions optimized for selective C-alkylation.

Reaction_Scheme 2-Isopropylphenol 2-Isopropylphenol Product This compound 2-Isopropylphenol->Product Propene + Propene Propene->Product Catalyst Aluminum Phenoxide Catalyst (ortho-directing) Catalyst->Product

Caption: Overall synthetic route for this compound.

Principle and Mechanism: Achieving Ortho-Selectivity

The Friedel-Crafts alkylation of phenols is a classic method for forming C-C bonds on an aromatic ring.[5] However, standard Lewis acids like AlCl₃ can be complexed by the phenolic oxygen, deactivating the catalyst and sometimes promoting undesired side reactions.[6]

This protocol utilizes an aluminum phenoxide catalyst , which is known to direct alkylating agents, particularly olefins, to the ortho position. The proposed mechanism involves the formation of a bulky complex between the aluminum catalyst and the hydroxyl group of the 2-isopropylphenol substrate. This steric hindrance at the ortho-positions favors a transition state where the alkylating agent (propene) is delivered intramolecularly to the C6 position. This approach significantly enhances ortho-selectivity over para-alkylation.[7]

Mechanism cluster_0 Catalyst Coordination cluster_1 Electrophile Activation & Delivery cluster_2 Product Formation A 2-Isopropylphenol C Aluminum Phenoxide Complex A->C B Aluminum Catalyst (AlR3) B->C D Propene E Six-membered Transition State C->E Coordination D->E F Ortho-Alkylated Intermediate E->F Intramolecular Alkylation E->F G Tautomerization & Catalyst Release F->G H This compound G->H

Caption: Simplified mechanism for ortho-selective alkylation.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Isopropylphenol≥98%Sigma-AldrichStarting material.
TolueneAnhydrousAcros OrganicsReaction solvent.
Triethylaluminum1.0 M in hexanesSigma-AldrichCatalyst precursor. Pyrophoric!
Propene≥99%PraxairAlkylating agent.
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificFor reaction quenching.
Diethyl EtherACS GradeVWRFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, gas inlet adapter, bubbler, dropping funnel, Schlenk line or nitrogen/argon manifold, high-pressure stainless-steel autoclave (optional, for higher pressure reactions), rotary evaporator, fractional distillation apparatus.

3.2. Step-by-Step Procedure

--- SAFETY FIRST --- This procedure must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves, is mandatory. Triethylaluminum is pyrophoric and reacts violently with water and air; it must be handled under a strict inert atmosphere.

Step 1: Catalyst Preparation (In Situ)

  • Assemble the three-neck flask, equipped with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a rubber septum.

  • Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • To the flask, add 2-isopropylphenol (10.0 g, 73.4 mmol) and 100 mL of anhydrous toluene. Stir until dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly, via syringe, add triethylaluminum (7.3 mL of a 1.0 M solution in hexanes, 7.3 mmol, 0.1 eq) to the stirred solution. Caution: Gas evolution (ethane) will occur. Allow the mixture to stir at 0 °C for 30 minutes, during which the aluminum phenoxide catalyst will form.

Step 2: Alkylation Reaction

  • Replace the rubber septum with a gas inlet tube connected to a propene cylinder via a flow meter.

  • Warm the reaction mixture to 70-80 °C.

  • Begin bubbling propene gas through the solution at a steady, moderate rate. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, stop the propene flow and turn off the heating. Allow the mixture to cool to room temperature.

Step 3: Work-up and Extraction

  • Cool the reaction flask in an ice bath.

  • Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl. Caution: Vigorous gas evolution may occur as the catalyst is neutralized. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine all organic layers and wash them with 50 mL of water, followed by 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

  • The crude product will be a viscous oil containing the desired product, unreacted starting material, and potentially some para-isomer.

  • Purify the crude oil by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (Boiling Point approx. 115-120 °C at 10 mmHg).

  • Alternatively, for higher purity, the product can be purified using column chromatography on silica gel with a hexane/ethyl acetate eluent system.

3.3. Expected Results

ParameterValue
Molar Ratio (Phenol:Catalyst:Propene)1 : 0.1 : ~2.0
Reaction Temperature70-80 °C
Reaction Time4-6 hours
Expected Yield (after purification)60-75%
AppearanceColorless to pale yellow oil

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Assemble & Flame-Dry Glassware prep2 Add 2-Isopropylphenol & Toluene prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Triethylaluminum (Catalyst Formation) react1->react2 react3 Heat to 70-80 °C react2->react3 react4 Bubble Propene Gas (4-6h) react3->react4 react5 Monitor by TLC/GC react4->react5 work1 Cool & Quench with HCl react5->work1 work2 Extract with Diethyl Ether work1->work2 work3 Wash & Dry Organic Layer work2->work3 work4 Concentrate via Rotovap work3->work4 purify Purify by Vacuum Distillation work4->purify

References

Application Notes and Protocols for the Quantification of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Isopropyl-6-propylphenol Quantification

This compound is an alkylphenol of significant interest in the pharmaceutical and chemical industries. As a known impurity and potential degradation product of related compounds, its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The structural similarity of this compound to other well-studied alkylphenols, such as propofol (2,6-diisopropylphenol), allows for the adaptation of established analytical techniques. This application note will detail two primary methodologies: a robust High-Performance Liquid Chromatography (HPLC) method for routine analysis and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level quantification. The protocols provided herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of phenolic compounds. The method detailed below is adapted from established protocols for related alkylphenols and is suitable for the routine analysis of this compound in various sample matrices.

Principle of the Method

The method employs reversed-phase HPLC, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol: HPLC-UV Method

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Drug Substances: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • For Drug Products (e.g., Injections): Dilute an accurately measured volume of the formulation with the mobile phase to achieve a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): A protein precipitation step is necessary. To 500 µL of plasma, add 1 mL of acetonitrile containing an internal standard (e.g., thymol). Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[2]

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter.

5. Data Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components and potential impurities.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.
Accuracy (Recovery) The mean recovery should be within 98-102% for the drug substance and 95-105% for the drug product.
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For higher specificity and sensitivity, especially for trace-level analysis and impurity profiling, GC-MS is the method of choice. This method is particularly useful for confirming the identity of this compound.

Principle of the Method

In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the analyte.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dissolve/Extract Sample derivatize Derivatization (Optional) start->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze extract_ion Extract Ion Chromatogram analyze->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify/Confirm integrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Method

1. Reagents and Materials

  • This compound reference standard

  • High-purity solvents (e.g., dichloromethane, hexane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if required for improved peak shape and sensitivity.

2. Instrumentation and GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: m/z 40-400.

  • Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity. Key ions for this compound should be determined from a full scan spectrum of the standard.

3. Preparation of Standard Solutions

  • Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., dichloromethane) at concentrations appropriate for the expected sample concentrations.

4. Sample Preparation

  • Liquid Samples: Dilute the sample in a suitable solvent to a concentration within the calibration range.

  • Solid Samples: Perform a solvent extraction (e.g., with dichloromethane or methanol) followed by dilution.

  • Derivatization (Optional): To a dried aliquot of the sample or standard, add the derivatizing agent and heat as required to form the trimethylsilyl (TMS) derivative. This can improve peak shape and thermal stability.

5. Data Analysis and Quantification

  • Acquire the data in full scan mode to confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum.

  • For quantification, use the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in full scan mode.

  • Generate a calibration curve and calculate the concentration of the analyte in the sample.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines, with particular attention to specificity, which is enhanced by the use of mass spectrometry.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for confirmatory identification. The HPLC method presented is ideal for routine quality control applications, offering robustness and ease of use. The GC-MS method provides superior specificity and sensitivity, making it suitable for trace analysis, impurity profiling, and as a confirmatory technique. Both methods, when properly validated, will yield accurate and reliable data, ensuring the quality and safety of pharmaceutical products and other materials containing this compound.

References

HPLC method development for 2-Isopropyl-6-propylphenol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Isopropyl-6-propylphenol

Abstract

This application note details the systematic development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Recognizing the need for a reliable analytical procedure for this hydrophobic phenol, often encountered as a related substance to propofol, this guide provides a comprehensive protocol grounded in first-principles and aligned with international regulatory standards. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The entire method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and stability testing in research and pharmaceutical development environments.

Introduction and Rationale

This compound (CAS 74663-48-2) is an alkyl-substituted phenol, structurally similar to the widely used anesthetic agent, propofol (2,6-diisopropylphenol).[1][2] As a potential impurity or related substance, its accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The development of a robust analytical method is therefore paramount for raw material testing, formulation development, and stability studies.

The physicochemical properties of this compound dictate the optimal chromatographic strategy. A high LogP value of 4.34 indicates significant hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and effective separation technique.[3][4] This approach leverages the partitioning of the non-polar analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5]

This document serves as a complete guide, explaining the causality behind each experimental choice, from initial method development to full validation as per established regulatory frameworks like the USP General Chapter <621> and ICH guidelines.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈O[1][3][9]
Molecular Weight 178.27 g/mol [1][3][9]
LogP 4.34[3]
Predicted UV λmax ~272 nmBased on propofol analogs[10][11]
Solubility Soluble in organic solvents (Methanol, Acetonitrile); Poorly soluble in water[12]

HPLC Method Development Strategy

The development process followed a systematic, multi-stage approach to ensure the final method was robust and fit for its intended purpose. The workflow involved analyte characterization, initial screening of chromatographic conditions, and fine-tuning through optimization experiments.

G cluster_0 Method Development Workflow A Analyte Characterization (LogP, UV Spectrum, Solubility) B Initial Method Screening - Column: C18, C8 - Mobile Phase: ACN/H₂O, MeOH/H₂O - Detection: UV Scan (200-400 nm) A->B Input for RP-HPLC C Method Optimization - Isocratic Mobile Phase Ratio - Flow Rate Adjustment - pH (if needed) B->C Refine Separation D Final Method Selection (Based on SST Criteria) C->D Achieve Optimal Resolution & Peak Shape

Caption: Logical workflow for HPLC method development.

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chemicals: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water for chromatography (e.g., Milli-Q).

  • Reference Standard: this compound, certified purity >98%.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 packing.

Initial Screening and Optimization
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its strong hydrophobic retention characteristics, which are well-suited for an analyte with a LogP of 4.34.[3][13]

  • Mobile Phase Selection: Acetonitrile was selected over methanol as the organic modifier due to its lower UV cutoff and viscosity, often providing sharper peaks for aromatic compounds.[14]

  • Detection Wavelength: The DAD was used to scan the analyte from 200-400 nm. The maximum absorbance (λmax) was confirmed to be at 272 nm, which was selected for quantification to ensure maximum sensitivity. This is consistent with methods for similar phenolic compounds.[10][11]

  • Isocratic Elution Optimization: An initial gradient elution confirmed the approximate organic percentage required for elution. Subsequently, several isocratic mobile phase compositions were tested (e.g., 65:35, 70:30, 75:25 ACN:Water). A composition of 70:30 (v/v) Acetonitrile:Water was found to provide an optimal retention time of approximately 6.5 minutes, with excellent peak symmetry.

Protocol: Final Validated HPLC Method

This section provides the detailed protocol for the analysis of this compound.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Diluent Acetonitrile : Water (70:30, v/v)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations across the desired range (e.g., 5, 25, 50, 100, 150 µg/mL for linearity). A concentration of 100 µg/mL is typically used for routine analysis.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the sample diluent, and dilute to a final target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection if necessary.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the following criteria, based on USP <621>, are met.[6][15][16]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation

The final method was subjected to a comprehensive validation study following ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[17][18]

G cluster_0 ICH Q2(R2) Validation Parameters A Fit-for-Purpose Validated Method B Specificity (Forced Degradation) B->A C Linearity & Range C->A D Accuracy (% Recovery) D->A E Precision (Repeatability & Intermediate) E->A F LOD & LOQ F->A G Robustness G->A

Caption: Interrelation of validation parameters.

Specificity (Stability-Indicating)
  • Protocol: Forced degradation studies were performed by subjecting the analyte solution (100 µg/mL) to acidic (0.1 N HCl, 60°C, 4h), basic (0.1 N NaOH, 60°C, 4h), oxidative (3% H₂O₂, RT, 24h), and photolytic (ICH Q1B) stress conditions. Stressed samples were analyzed alongside an unstressed sample.

  • Results: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis using the DAD confirmed no co-eluting peaks. A significant degradation was observed under oxidative conditions, confirming the stability-indicating nature of the method.[10]

Linearity and Range
  • Protocol: A seven-point calibration curve was constructed by analyzing standard solutions at concentrations from 5 to 150 µg/mL.

  • Results: The method was linear over the tested range.

Table 4: Linearity Results

ParameterResultAcceptance Criterion
Range 5 - 150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1254-
Accuracy
  • Protocol: Accuracy was determined by spike-recovery studies. A known amount of analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.

  • Results: The method was found to be highly accurate.

Table 5: Accuracy (Spike-Recovery) Results

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.45%98.0 - 102.0% Recovery
100% 100.3%0.31%%RSD ≤ 2.0%
120% 99.8%0.52%
Precision
  • Protocol:

    • Repeatability (Intra-day): Six separate sample preparations at 100% of the target concentration were analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The method is highly precise.

Table 6: Precision Results

Precision Type%RSDAcceptance Criterion
Repeatability 0.55%%RSD ≤ 2.0%
Intermediate Precision 0.82%%RSD ≤ 2.0%
LOD and LOQ
  • Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

    • LOD: 0.25 µg/mL

    • LOQ: 0.75 µg/mL

Robustness
  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute ACN). The effect on system suitability parameters was recorded.

  • Results: None of the induced variations had a significant impact on the retention time, peak shape, or system suitability results, demonstrating the method's robustness for routine use.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated according to ICH guidelines.[7][8][17] The method's robust performance and adherence to established chromatographic principles make it an ideal tool for quality control, stability testing, and general research applications within the pharmaceutical industry.

References

Application Note: A Validated GC-MS Protocol for the Identification and Quantification of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the robust identification and quantification of 2-Isopropyl-6-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed for researchers, scientists, and drug development professionals who require a reliable and accurate analytical method for this compound, which is recognized as an impurity of the anesthetic agent, Propofol.[1][2] The protocol details every critical step from sample preparation, including solid-phase extraction (SPE) and derivatization, to the optimized GC-MS parameters and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation to specific laboratory needs.

Introduction

This compound is a substituted phenol of significant interest in the pharmaceutical industry, primarily due to its classification as a potential impurity in Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2][3] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the unambiguous identification and quantification of trace-level impurities like this compound in complex matrices.[4][5]

This application note presents a detailed, step-by-step GC-MS protocol, grounded in established analytical principles for phenolic compounds, to provide a self-validating system for the analysis of this compound.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[1][6]
Molecular Weight 178.27 g/mol [1][6]
IUPAC Name 2-propan-2-yl-6-propylphenol[6]
CAS Number 74663-48-2[1][6]
Boiling Point Not explicitly available, but expected to be similar to related phenols.
Density 0.951 g/cm³[1]
Solubility Insoluble in water, soluble in organic solvents.[3]

Experimental Workflow

The overall experimental workflow is designed to ensure accurate and reproducible results. The key stages include sample preparation, GC-MS analysis, and data processing.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution with Dichloromethane SPE->Elution Derivatization Silylation (BSTFA + TMCS) Elution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification & Integration Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocol

Reagents and Materials
  • This compound standard (purity ≥95%)

  • Internal Standard (IS): 2,4,6-Tribromophenol or a deuterated analog of a related phenol.

  • Surrogate Standard: 2,4-Dibromophenol[7]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or GC grade.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8], Hydrochloric acid (HCl), Sodium sulfite.

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For aqueous samples such as wastewater or biological fluids, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering substances.[9][10]

4.2.1. Solid-Phase Extraction (SPE) Protocol [9][10]

  • Sample Pre-treatment: For a 1 L aqueous sample, add 40-50 mg of sodium sulfite to dechlorinate, if necessary. Acidify the sample to a pH ≤ 2 with 6 N HCl.[10]

  • Spiking: Spike the sample with the appropriate amounts of internal standard and surrogate standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 x 3 mL of DCM, followed by 3 x 3 mL of MeOH. Do not allow the sorbent to dry.

  • Cartridge Equilibration: Equilibrate the cartridge with 3 x 3 mL of 0.05 N HCl.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 3 x 3 mL of reagent water to remove any polar impurities.

  • Drying: Dry the cartridge under a full vacuum for 15 minutes.

  • Elution: Elute the trapped analytes with 2 x 5 mL of DCM into a collection vial.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35 °C.

4.2.2. Derivatization: Silylation

Phenolic compounds are often non-volatile and can exhibit poor peak shape in GC. Derivatization to their more volatile and thermally stable trimethylsilyl (TMS) ethers is a common and effective strategy.[8][11]

  • To the concentrated extract (0.5 mL), add 200 µL of BSTFA with 1% TMCS and 100 µL of pyridine (as a catalyst).

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70-80 °C for 45 minutes in a heating block.[8]

  • Cool the sample to room temperature before GC-MS analysis.

Derivatization_Reaction Phenol This compound R-OH TMS_Ether Silylated Phenol R-O-Si(CH₃)₃ Phenol->TMS_Ether + Silylating Agent Silylating_Agent BSTFA + TMCS (CH₃)₃Si-X

Caption: Silylation of this compound to its TMS ether.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of the derivatized this compound. These are based on established methods for similar phenolic compounds and should be optimized for the specific instrument used.[4][9]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 6890N or equivalentA robust and widely used GC system.
Mass Spectrometer Agilent 5975C MSD or equivalentProvides excellent sensitivity and selectivity.
GC Column Rxi®-5sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA low-bleed 5% diphenyl / 95% dimethyl polysiloxane column suitable for a wide range of semi-volatile compounds.[9]
Injector Splitless mode at 250 °CEnsures the efficient transfer of the analyte onto the column, maximizing sensitivity.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.[9]
Oven Temperature Program Initial temp 70 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min.This program allows for good separation of the analyte from potential interferences.[4]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
MS Source Temperature 230 °COptimal for maintaining sensitivity and minimizing contamination.
MS Quadrupole Temp 150 °CEnsures stable mass analysis.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification.

Data Analysis and Interpretation

Identification

The identification of this compound is based on two key parameters:

  • Retention Time: The retention time of the analyte in the sample must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of the derivatized this compound.

Expected Mass Spectrum Fragmentation:

While a library spectrum for the TMS derivative of this compound may not be readily available, the fragmentation pattern can be predicted based on the structure and known fragmentation of similar silylated phenols.

  • Molecular Ion (M⁺): The molecular ion of the TMS derivative will be at m/z 250 (178 + 72). This peak may be of low intensity.

  • M-15 Peak: A characteristic loss of a methyl group (-CH₃) from the trimethylsilyl group, resulting in a fragment at m/z 235. This is often a prominent peak.

  • Other Fragments: Other significant fragments may arise from benzylic cleavage and rearrangements. For 2-isopropylphenol, a prominent peak is observed at m/z 121.[12] A similar fragmentation pattern can be expected for this compound.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Selected Ions for SIM Mode:

For enhanced sensitivity in SIM mode, the following ions are recommended for monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS235250, [Other significant fragments]
Internal Standard (e.g., 2,4,6-Tribromophenol-TMS)[Specific to IS][Specific to IS]

Quality Control and Validation

To ensure the reliability of the results, a robust quality control and validation procedure should be implemented. This includes:

  • Method Blanks: Analyzed with each batch of samples to check for contamination.

  • Laboratory Control Spikes: A clean matrix spiked with a known concentration of the analyte to assess accuracy.

  • Matrix Spikes/Matrix Spike Duplicates: Used to evaluate the effect of the sample matrix on the analytical method.

  • Calibration Verification: A calibration standard should be run periodically to verify the stability of the instrument's response.

Conclusion

This application note provides a detailed and scientifically grounded GC-MS protocol for the identification and quantification of this compound. By following the outlined steps for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible results. The provided rationale for each step allows for informed modifications to suit specific analytical challenges. This method is a valuable tool for quality control in the pharmaceutical industry and for research applications requiring the sensitive detection of this compound.

References

Guide to High-Purity Purification of Crude 2-Isopropyl-6-propylphenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights into the purification of crude 2-isopropyl-6-propylphenol, a compound of interest in synthetic chemistry and as a known impurity in the production of related alkylphenols like Propofol.[1][2] Achieving high purity is critical for accurate downstream applications, including analytical standard preparation, biological activity screening, and drug development research. This document outlines three primary purification strategies: Fractional Vacuum Distillation, Preparative Column Chromatography, and a high-purity method involving Chemical Derivatization and Crystallization. Each protocol is presented with an emphasis on the underlying scientific principles, step-by-step execution, and the rationale behind experimental choices to empower researchers to achieve optimal purity for their specific needs.

Introduction and Strategic Importance

This compound is a disubstituted phenol that often arises from alkylation reactions of phenol.[3] Like many products of Friedel-Crafts alkylation, the crude synthetic output is rarely pure, containing a mixture of regioisomers (e.g., 2,4- or 2,5-isomers), poly-alkylated species, and unreacted starting materials.[4] For its use as a reference standard or in sensitive biological assays, the removal of these structurally similar impurities is not merely recommended but essential for data integrity.

The choice of purification strategy is dictated by three factors: the initial purity of the crude material, the nature of the primary contaminants, and the desired final purity level. This guide provides a decision-making framework to select the most appropriate technique, from scalable bulk purification to methods capable of achieving ultra-high purity (>99.9%).

Initial Characterization: The First Imperative

Before any purification attempt, a thorough analysis of the crude material is paramount. This initial assessment informs the selection of the optimal purification strategy.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and regioisomers with different boiling points.

  • High-Performance Liquid Chromatography (HPLC): Excellent for resolving isomers with different polarities. A reversed-phase C8 or C18 column is often effective.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify major impurities.

Physical and Safety Data

Understanding the physical properties and hazards of this compound is crucial for safe handling and successful purification.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[1][6]
Molecular Weight 178.27 g/mol [6][7]
IUPAC Name 2-propan-2-yl-6-propylphenol[6][7]
Density ~0.951 g/cm³[1]
Storage Store at 2-8°C, protect from light[1][8]
CAS Number 74663-48-2[6][9]

Safety Profile: this compound and related alkylphenols are classified as irritants. GHS hazard statements indicate it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Mandatory PPE: Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

Purification Methodologies: A Comparative Approach

The following sections detail three distinct purification protocols. A decision-making workflow is provided to guide the selection process.

Purification_Decision_Workflow start Crude this compound check_purity Assess Purity & Impurities (GC/HPLC) start->check_purity distillation Method 1: Fractional Vacuum Distillation check_purity->distillation Impurities have distinct boiling points chromatography Method 2: Column Chromatography check_purity->chromatography Close-boiling isomers or polarity differences derivatization Method 3: Chemical Derivatization check_purity->derivatization Ultra-high purity needed (>99.9%) or other methods fail final_product Pure Product (>99%) distillation->final_product chromatography->final_product derivatization->final_product caption Fig 1. Decision workflow for purification.

Fig 1. Decision workflow for purification.

Method 1: Fractional Vacuum Distillation

Principle of Operation: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which prevents thermal degradation—a common issue with high-boiling-point phenols.[10] This method is most effective when the boiling points of the desired compound and its impurities differ by at least 20-25°C under the operating pressure.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings), a condenser, a receiving flask, and a vacuum-tight thermometer placed correctly at the still head. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound (no more than two-thirds full) and add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin gently heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents and more volatile impurities. The vapor temperature will be low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly reintroducing air to the apparatus.

  • Analysis: Analyze the collected main fraction for purity using GC or HPLC.

Causality and Insights: The use of a packed or Vigreux column increases the number of theoretical plates, enhancing the separation efficiency between liquids with close boiling points. Vacuum is critical to prevent oxidation and decomposition that can occur at the high temperatures required for atmospheric distillation of phenols.[11]

Method 2: Preparative Flash Column Chromatography

Principle of Operation: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). This compound, being a polar compound due to its hydroxyl group, will adsorb to the polar silica gel. By using a mobile phase of appropriate polarity, impurities can be eluted either before or after the desired product.[12][13]

Protocol:

  • Solvent System Selection (TLC): First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate or hexane/dichloromethane). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively (recommended for better resolution): Use "dry loading." Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity.[5]

    • Collect fractions of a consistent volume in test tubes or flasks.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a staining agent (e.g., potassium permanganate).

  • Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Causality and Insights: The hydroxyl group on the phenol is the primary site of interaction with the silica stationary phase. The alkyl groups (isopropyl and propyl) reduce the overall polarity compared to phenol itself. Impurities that are less polar (e.g., ether byproducts) will elute first, while more polar impurities (e.g., diols) will be retained longer on the column.

Method 3: Purification via Reversible Chemical Derivatization

Principle of Operation: This highly effective technique is employed when distillation and chromatography fail to remove stubborn, closely related impurities. The principle involves converting the liquid or low-melting phenolic product into a stable, solid crystalline derivative. This solid can be easily purified to a very high degree by recrystallization. Subsequently, the pure derivative is chemically cleaved to regenerate the highly purified phenol.[14][15] This approach is well-documented for the purification of the closely related anesthetic, Propofol (2,6-diisopropylphenol), to pharmaceutical-grade purity (>99.9%).[14]

Derivatization_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Purification cluster_2 Step 3: Hydrolysis crude Crude Phenol (Liquid/Low-Melting) reagents + Benzoyl Chloride + Triethylamine crude->reagents ester Crude Benzoate Ester (Solid) reagents->ester recrystallize Recrystallization (e.g., from Methanol) ester->recrystallize pure_ester Pure Benzoate Ester (Solid, >99.9%) recrystallize->pure_ester hydrolysis Base Hydrolysis (e.g., NaOH/Methanol) pure_ester->hydrolysis pure_phenol Pure Phenol (>99.9%) hydrolysis->pure_phenol caption Fig 2. Workflow for purification via derivatization.

Fig 2. Workflow for purification via derivatization.

Protocol:

  • Step 1: Esterification (Formation of 2-Isopropyl-6-propylphenyl Benzoate):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the crude this compound in a suitable solvent such as methylene chloride.

    • Add a slight molar excess (1.1 equivalents) of a base, such as triethylamine.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a slight molar excess (1.05-1.1 equivalents) of benzoyl chloride dropwise, ensuring the temperature does not exceed 25°C.[15]

    • Stir the reaction at room temperature for 2-4 hours until TLC or GC analysis shows complete consumption of the starting phenol.

    • Work up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude solid ester.

  • Step 2: Crystallization of the Ester:

    • Dissolve the crude benzoate ester in a minimum amount of hot solvent, such as methanol or isopropanol.[14]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for at least one hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. A purity of >99.9% is often achievable at this stage.[14]

  • Step 3: Hydrolysis to Regenerate Pure Phenol:

    • In a flask under nitrogen, dissolve the purified ester in methanol.

    • Add a molar excess (e.g., 1.5-2.0 equivalents) of an aqueous sodium hydroxide solution.[14]

    • Heat the mixture to approximately 60°C and stir for 1-2 hours until the hydrolysis is complete (monitor by TLC or GC).

    • Cool the mixture and remove the methanol via rotary evaporation.

    • Dilute the residue with water and acidify with cold dilute HCl until the pH is acidic, which will precipitate the phenol.

    • Extract the pure this compound with a solvent like ethyl acetate or ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, high-purity product.

Conclusion and Method Comparison

The selection of a purification technique for this compound is a strategic decision based on operational scale, required purity, and the nature of the contaminants.

TechniquePrincipleBest ForProsCons
Vacuum Distillation Boiling Point DifferencesLarge-scale purification where impurities have distinct boiling points.Scalable, relatively fast for large quantities.Ineffective for close-boiling isomers; risk of thermal degradation.
Column Chromatography Polarity DifferencesSeparating isomers and impurities with different polarities.High resolution for complex mixtures; adaptable conditions.Solvent-intensive, can be slow, difficult to scale up.
Chemical Derivatization Crystalline IntermediateAchieving ultra-high purity (>99.9%) for analytical standards.Highest achievable purity; removes very similar impurities.Multi-step, potential for yield loss, requires chemical reagents.

By carefully characterizing the crude material and selecting the appropriate protocol from this guide, researchers can confidently produce this compound of the required purity for their demanding applications.

References

Application Notes & Protocols: 2-Isopropyl-6-propylphenol as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-isopropyl-6-propylphenol as a versatile chemical intermediate. This document moves beyond simple procedural outlines to deliver field-proven insights into its application, focusing on the synthesis of novel phenolic derivatives. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The primary focus is its utility as a scaffold for creating analogs of Propofol (2,6-diisopropylphenol), the world's most widely used intravenous anesthetic, with the goal of developing new chemical entities with modulated pharmacological profiles.[1][2][3]

Introduction: The Strategic Value of this compound

This compound is an alkylated phenol derivative structurally related to the anesthetic agent Propofol.[4] Its significance as a chemical intermediate lies in the asymmetric substitution on the phenol ring—an isopropyl group at the C2 position and a propyl group at the C6 position. This inherent asymmetry, compared to the C2-symmetric structure of Propofol, provides a unique chemical scaffold. Drug development professionals can leverage this structure to explore structure-activity relationships (SAR) in novel anesthetic agents or other neurologically active compounds. By using this intermediate, researchers can systematically modify the phenol backbone to fine-tune properties such as lipophilicity, receptor binding affinity, and metabolic stability, potentially leading to the development of new anesthetics with improved safety profiles or reduced side effects.[5][6][7]

Physicochemical Properties

A clear understanding of the starting material's properties is critical for reaction design and safety.

PropertyValueSource
Molecular Formula C₁₂H₁₈OPubChem[8]
Molecular Weight 178.27 g/mol PubChem[8]
IUPAC Name 2-propan-2-yl-6-propylphenolPubChem[8]
CAS Number 74663-48-2Biosynth[9]
Density 0.951 g/cm³Biosynth[9]
Appearance Data not specified; likely a liquid or low-melting solid-
Storage Store at 2°C - 8°C, protect from lightBiosynth[9]
Safety & Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.

Core Application: Synthesis of Propofol Analogs via Electrophilic Aromatic Substitution

The electron-rich nature of the phenolic ring makes it highly susceptible to electrophilic aromatic substitution. The primary application of this compound is to serve as a nucleophile in reactions that add new functional groups to the aromatic ring, typically at the sterically accessible and electronically activated C4 (para) position. The most common and industrially relevant transformation for this class of compounds is the Friedel-Crafts alkylation.[10][11]

Causality and Mechanistic Insights: The Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings.[11] When applied to phenols, several factors must be carefully controlled to ensure a successful and selective outcome.

  • Catalyst Choice: Strong Brønsted acids (like H₂SO₄) or Lewis acids (like AlCl₃, FeCl₃) are required to generate a reactive carbocation electrophile from an alkylating agent (e.g., an alcohol or alkene).[10][11] The hydroxyl group of the phenol can coordinate with and deactivate Lewis acid catalysts, often necessitating the use of excess catalyst.[12][13] For this reason, strong Brønsted acids are often preferred for their simplicity in phenol alkylations.

  • C-Alkylation vs. O-Alkylation: Phenolates are bidentate nucleophiles, meaning reaction can occur at the ring carbon (C-alkylation) or the hydroxyl oxygen (O-alkylation) to form an ether.[13][14] C-alkylation is generally favored under Friedel-Crafts conditions (acidic, lower temperatures), as it leads to a more thermodynamically stable product by preserving the aromatic system. O-alkylation can become a competing pathway, especially under different solvent or base conditions.[14][15]

  • Regioselectivity: The hydroxyl group is a powerful ortho, para-directing group. Since the ortho positions (C2, C6) are already substituted in this compound, electrophilic attack is overwhelmingly directed to the para position (C4). This provides a highly predictable and regioselective transformation.

  • Controlling Side Reactions: The primary challenges in phenol alkylation are polyalkylation and rearrangement.[11][13] Because the alkylated product is often more electron-rich (and thus more reactive) than the starting material, it can undergo further alkylation. Using a large excess of the phenol substrate can statistically favor mono-alkylation.[13] Additionally, using alkylating agents that form stable carbocations (like tert-butyl) minimizes the risk of skeletal rearrangements.[13]

The general mechanism is illustrated below.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization AA Alkylating Agent (e.g., t-Butanol) Cat Acid Catalyst (H₂SO₄) Carbocation Reactive Carbocation ((CH₃)₃C⁺) AA->Carbocation + H⁺ Phenol This compound Sigma Arenium Ion Intermediate (Sigma Complex) Phenol->Sigma + (CH₃)₃C⁺ Sigma2 Arenium Ion Intermediate Product 4-Alkylated Product Sigma2->Product - H⁺ (Catalyst Regenerated)

Caption: Friedel-Crafts alkylation mechanism.

Protocol: Synthesis of 4-tert-Butyl-2-isopropyl-6-propylphenol

This protocol describes a representative Friedel-Crafts alkylation at the C4 position of this compound using tert-butanol as the alkylating agent and sulfuric acid as the catalyst. This procedure is adapted from established methods for phenol alkylation.[13]

Materials and Reagents
Reagent/MaterialGradeQuantityNotes
This compound≥95%10.0 g (56.1 mmol)Starting Intermediate
tert-ButanolReagent4.16 g (56.1 mmol)Alkylating Agent
Sulfuric Acid (H₂SO₄)98%, Concentrated~5 mLCorrosive! Catalyst
Diethyl EtherAnhydrous200 mLExtraction Solvent
Saturated NaHCO₃ solutionAqueous100 mLNeutralizing Agent
Saturated NaCl solution (Brine)Aqueous50 mLWashing Agent
Anhydrous MgSO₄ or Na₂SO₄-~10 gDrying Agent
Round-bottom flask (100 mL)-1Reaction Vessel
Magnetic stirrer and stir bar-1-
Ice-water bath-1Temperature Control
Addition funnel-1For slow addition
Separatory funnel (500 mL)-1For workup
Rotary evaporator-1For solvent removal
Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

G A 1. Reagent Preparation Dissolve phenol intermediate in tert-butanol. B 2. Reaction Setup Cool mixture to 0°C in an ice bath. A->B Setup C 3. Catalysis Slowly add concentrated H₂SO₄ via addition funnel. B->C Initiation D 4. Reaction Monitoring Stir at 0-5°C for 2-4 hours. Monitor by TLC. C->D Execution E 5. Quenching Pour reaction mixture over crushed ice. D->E Workup F 6. Extraction Extract with diethyl ether (2x). Combine organic layers. E->F G 7. Neutralization & Washing Wash with NaHCO₃, then brine. F->G H 8. Drying & Filtration Drying over MgSO₄, filter to remove solid. G->H I 9. Solvent Removal Concentrate under reduced pressure using a rotary evaporator. H->I J 10. Purification Purify crude product by column chromatography or vacuum distillation. I->J K 11. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and GC-MS. J->K Final Analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 56.1 mmol) in tert-butanol (4.16 g, 56.1 mmol).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (~5 mL) dropwise to the stirred solution over 15-20 minutes using an addition funnel. Causality: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions. Maintain the internal temperature below 10°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker with vigorous stirring. This neutralizes the catalyst and stops the reaction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) to remove residual acid, followed by saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification and Characterization

The crude product will likely contain unreacted starting material and potentially some di-alkylated byproducts. Purification is essential to obtain the desired intermediate in high purity.

  • Purification:

    • Vacuum Distillation: For liquid products, fractional distillation under reduced pressure is an effective method for separating components with different boiling points.[16][17]

    • Melt Crystallization: If the product is a solid, melt crystallization or recrystallization from a suitable solvent (e.g., hexanes) can be used to achieve high purity.[17][18]

    • Column Chromatography: For smaller scale reactions, purification via silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is standard.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the addition of the tert-butyl group and its regiochemistry (a new singlet at ~1.3 ppm for the 9 protons of the tert-butyl group and changes in the aromatic region).

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should be >98% for use in further drug development studies.

Conclusion

This compound is a valuable and strategically important chemical intermediate for probing structure-activity relationships in the development of novel phenolic drugs, particularly within the field of anesthesiology. By leveraging well-established synthetic methodologies like Friedel-Crafts alkylation, researchers can predictably and efficiently synthesize a library of derivatives for biological screening. Careful control over reaction conditions and rigorous purification are paramount to ensuring the quality and validity of downstream research. This guide provides the foundational knowledge and a practical, self-validating protocol to empower scientists in their drug discovery efforts.

References

The Synthetic Utility of 2-Isopropyl-6-propylphenol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, substituted phenols represent a class of intermediates with significant utility. This technical guide delves into the applications of 2-isopropyl-6-propylphenol, a sterically hindered phenol, in the realm of organic synthesis. While primarily recognized as an impurity in the production of the anesthetic Propofol (2,6-diisopropylphenol), a closer examination reveals its potential as a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

This guide will provide a comprehensive overview of the synthesis of this compound and explore its subsequent transformations, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Key Properties and Considerations

Before delving into synthetic applications, it is crucial to understand the key physicochemical properties of this compound that govern its reactivity.

PropertyValueSource
Molecular Formula C₁₂H₁₈O--INVALID-LINK--
Molecular Weight 178.27 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point ~245-250°C--INVALID-LINK--
Density ~0.951 g/cm³--INVALID-LINK--

The steric hindrance provided by the ortho-isopropyl and propyl groups significantly influences the reactivity of the phenolic hydroxyl group and the aromatic ring. This steric shielding can be exploited to achieve selective transformations at less hindered positions or can necessitate more forcing reaction conditions for reactions involving the phenol itself.

Synthesis of this compound: A Multi-step Approach

The primary route to this compound, as detailed in the seminal work by James and Glen in the Journal of Medicinal Chemistry, involves a three-step sequence starting from the readily available 2-isopropylphenol.[1] This approach offers a logical and reproducible pathway to the target molecule.

Synthesis_Pathway cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Hydrogenation A 2-Isopropylphenol Allyl Bromide, Base Allyl Bromide, Base A->Allyl Bromide, Base B 2-Allyl-6-isopropylphenol C This compound B->C H₂, Pd/C Allyl Bromide, Base->B Heat (250 °C)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by James and Glen (1980).[1]

Step 1: O-Allylation of 2-Isopropylphenol

  • Rationale: The first step involves the protection of the phenolic hydroxyl group as an allyl ether. This is a standard procedure to prevent undesired side reactions at the hydroxyl group in subsequent steps and to set up the molecule for the Claisen rearrangement. The use of a phase-transfer catalyst like benzyltri-n-butylammonium bromide facilitates the reaction between the aqueous sodium hydroxide and the organic-soluble phenol.

  • Materials:

    • 2-Isopropylphenol

    • Allyl bromide

    • Dichloromethane (CH₂Cl₂)

    • 1 N aqueous Sodium Hydroxide (NaOH)

    • Benzyltri-n-butylammonium bromide

  • Procedure:

    • To a stirred solution of 2-isopropylphenol in dichloromethane, add 1 N aqueous sodium hydroxide and a catalytic amount of benzyltri-n-butylammonium bromide.

    • Add allyl bromide dropwise to the mixture at ambient temperature.

    • Stir the reaction mixture vigorously for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude allyl ether of 2-isopropylphenol. This intermediate is often used in the next step without further purification.

Step 2: Claisen Rearrangement

  • Rationale: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a concerted, pericyclic mechanism. Heating the allyl ether of 2-isopropylphenol induces a[2][2]-sigmatropic rearrangement, resulting in the migration of the allyl group to the ortho position of the phenol, yielding 2-allyl-6-isopropylphenol. The high temperature is necessary to overcome the activation energy of this rearrangement.

  • Procedure:

    • Heat the crude allyl ether obtained from Step 1 to 250 °C.

    • Maintain this temperature for 1.5 hours.

    • Cool the reaction mixture to room temperature. The resulting product, 2-allyl-6-isopropylphenol, can be purified by vacuum distillation or used directly in the next step.

Step 3: Hydrogenation

  • Rationale: The final step involves the reduction of the allyl group to a propyl group. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure.

  • Procedure:

    • Dissolve the 2-allyl-6-isopropylphenol in ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (760 Torr) at 25 °C.

    • Stir the reaction for 15-30 minutes, monitoring the uptake of hydrogen.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Applications in Organic Synthesis

While its role as a Propofol impurity has been its primary claim to fame, this compound can serve as a starting material for the synthesis of other functionalized molecules. One notable application is its conversion to the corresponding aniline derivative.

Application 1: Synthesis of 2-(Propan-2-yl)-6-propylaniline

The transformation of a sterically hindered phenol to its corresponding aniline is a challenging yet valuable transformation, as substituted anilines are important building blocks in medicinal chemistry and materials science. Direct amination of phenols, especially sterically hindered ones, has been an area of active research, with modern catalytic systems offering viable solutions.

Amination_Reaction A This compound B 2-(Propan-2-yl)-6-propylaniline A->B Catalytic Amination (e.g., Rh or Ru catalyst)

References

experimental setup for phenol alkylation to produce 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Synthesis of 2-Isopropyl-6-propylphenol via Stepwise Phenol Alkylation

Introduction and Significance

2,6-disubstituted phenols are a critical class of chemical intermediates, serving as foundational building blocks for antioxidants, specialty polymers, and active pharmaceutical ingredients.[1] The specific target of this guide, this compound, is a complex, asymmetrically substituted phenol. Its synthesis presents a significant challenge in regioselectivity—the precise placement of two different alkyl groups (isopropyl and propyl) at the ortho positions of the phenol ring.

Standard Friedel-Crafts alkylation methods often yield complex mixtures of ortho-, para-, mono-, and di-alkylated isomers, necessitating difficult and costly purification.[2][3] This application note details a robust, two-step experimental protocol designed to overcome these challenges. By employing a shape-selective heterogeneous catalyst and a sequential alkylation strategy, this method maximizes the yield of the desired this compound while minimizing side-product formation. This approach prioritizes procedural control, reaction efficiency, and alignment with modern green chemistry principles by facilitating catalyst recovery and reuse.[4]

Reaction Principle and Strategic Approach

The synthesis is based on the electrophilic aromatic substitution mechanism of the Friedel-Crafts alkylation.[5] The electron-rich phenol ring is attacked by carbocation electrophiles generated from alkylating agents. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group.

To achieve the selective synthesis of the asymmetric this compound, a sequential, two-step strategy is essential:

  • Step 1: Ortho-Isopropylation of Phenol: Phenol is first reacted with an isopropylating agent (e.g., propylene or 2-propanol) to selectively form 2-isopropylphenol.

  • Step 2: Ortho-Propylation of 2-Isopropylphenol: The purified 2-isopropylphenol is then subjected to a second alkylation using a propylating agent to introduce the propyl group at the remaining vacant ortho position.

This stepwise approach prevents the formation of undesired symmetrically substituted products like 2,6-diisopropylphenol and 2,6-dipropylphenol.

Catalyst Selection: Heterogeneous Zeolites

The success of this protocol hinges on the use of a shape-selective acid catalyst. While homogeneous catalysts (e.g., AlCl₃, H₂SO₄) can facilitate alkylation, they lack the steric control needed for high ortho-selectivity and pose significant challenges in separation and waste management.[6][7]

We recommend the use of a large-pore zeolite catalyst, such as H-Beta (H-BEA) or H-Mordenite (H-MOR) .[8]

Causality Behind Catalyst Choice:

  • Shape Selectivity: The well-defined pore structure of zeolites creates a sterically constrained environment. This microenvironment favors the formation of the less bulky ortho-substituted product over the more sterically demanding para-substituted isomer. The transition state for para-alkylation is bulkier and struggles to form within the catalyst's pores.

  • Strong Acid Sites: Zeolites possess strong Brønsted acid sites that are highly effective at generating the necessary carbocation electrophiles from alkenes or alcohols.[9]

  • Ease of Separation & Reusability: As solid, heterogeneous catalysts, zeolites can be easily removed from the liquid reaction mixture by simple filtration, allowing for straightforward product work-up and catalyst recycling.[4]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the two-stage synthesis.

Protocol 1: Synthesis of 2-Isopropylphenol

A. Materials and Equipment

  • Reagents: Phenol (≥99%), 2-Propanol (IPA, ≥99.5%), H-Beta Zeolite catalyst (Si/Al ratio ~15), Nitrogen (high purity), Dichloromethane (DCM), 1 M Sodium Hydroxide solution, Anhydrous Magnesium Sulfate.

  • Equipment: High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge; glass liner for the reactor; heating mantle; filtration apparatus; rotary evaporator; distillation apparatus; standard laboratory glassware.

B. Catalyst Activation

  • Place the required amount of H-Beta zeolite catalyst in a ceramic crucible.

  • Transfer to a muffle furnace and heat under a slow flow of dry air or nitrogen.

  • Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 4-6 hours to remove adsorbed water and any organic impurities.

  • Cool the catalyst under a desiccated atmosphere (e.g., in a desiccator over silica gel) before use.

C. Reaction Procedure

  • To the glass liner, add phenol (e.g., 1.0 mol), activated H-Beta zeolite (5-10% by weight relative to phenol), and 2-propanol (molar ratio of Phenol:IPA = 1:1.5).[8]

  • Place the liner inside the high-pressure reactor body.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor 3-4 times with nitrogen gas to create an inert atmosphere.

  • Begin stirring (e.g., 500-700 RPM) and heat the reactor to the target temperature (e.g., 180-220 °C).[10] The dehydration of 2-propanol to propylene occurs in situ.

  • Maintain the reaction at temperature for 4-8 hours. Monitor the internal pressure, as it will increase due to the formation of water and any unreacted propylene.

  • Periodically, small aliquots of the reaction mixture can be carefully withdrawn (if the reactor allows) to monitor progress via Gas Chromatography (GC).

  • After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure.

D. Work-up and Purification

  • Open the reactor and remove the reaction mixture.

  • Separate the solid catalyst by vacuum filtration, washing the catalyst cake with a small amount of dichloromethane. The catalyst can be washed, dried, and reactivated for future use.

  • Transfer the liquid filtrate to a separatory funnel. Wash with 1 M NaOH solution to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to isolate 2-isopropylphenol.

Protocol 2: Synthesis of this compound

A. Materials and Equipment

  • Reagents: Purified 2-Isopropylphenol, 1-Propanol (or Propylene gas), activated H-Beta Zeolite, Nitrogen, Dichloromethane, Anhydrous Magnesium Sulfate.

  • Equipment: Same as in Protocol 1.

B. Reaction Procedure

  • Charge the reactor's glass liner with 2-isopropylphenol (e.g., 1.0 mol), activated H-Beta zeolite (5-10% by weight), and 1-propanol (molar ratio of 2-IPP:Propanol = 1:1.5).

  • Seal and purge the reactor with nitrogen as described previously.

  • Commence stirring and heat the reactor to a temperature of 200-240 °C.

  • Maintain the reaction for 6-10 hours, monitoring progress by GC if possible. The primary target is the disappearance of the starting material and the appearance of the desired product peak.

  • Upon completion, cool the reactor to room temperature and vent carefully.

C. Work-up and Purification

  • Follow the same initial work-up procedure as in Protocol 1 to remove the catalyst by filtration.

  • Transfer the filtrate to a distillation apparatus.

  • Perform vacuum distillation to separate the desired this compound from any unreacted starting material and potential minor side products (e.g., para-propylated isomers). The high boiling point of the product necessitates an efficient vacuum.

Characterization and Analytical Methods

  • Gas Chromatography (GC): The primary tool for monitoring reaction progress and assessing the purity of the final product. Use a non-polar capillary column suitable for analyzing phenolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the product by comparing the obtained mass spectrum with library data and confirming the molecular weight (178.27 g/mol for C₁₂H₁₈O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product, showing the characteristic signals for the aromatic protons and the isopropyl and propyl substituents.

Data Presentation and Expected Results

The following table summarizes typical starting parameters for optimization. Actual yields and selectivities will depend on the precise conditions and catalyst batch.

ParameterProtocol 1: IsopropylationProtocol 2: Propylation
Starting Material Phenol2-Isopropylphenol
Alkylating Agent 2-Propanol1-Propanol
Catalyst H-Beta ZeoliteH-Beta Zeolite
Reactant Molar Ratio 1 : 1.51 : 1.5
Catalyst Loading 5-10 wt%5-10 wt%
Temperature (°C) 180 - 220200 - 240
Time (h) 4 - 86 - 10
Expected Product 2-IsopropylphenolThis compound
Expected Selectivity High for 2-isopropylphenolModerate to high for target

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The overall two-step synthesis process is depicted below.

G cluster_0 Step 1: Isopropylation cluster_1 Step 2: Propylation cluster_2 Analysis Phenol Phenol Reactor1 High-Pressure Reactor (180-220 °C) Phenol->Reactor1 IPA 2-Propanol IPA->Reactor1 Catalyst1 H-Beta Zeolite Catalyst1->Reactor1 Workup1 Filtration & Purification Reactor1->Workup1 Reaction Mixture Product1 2-Isopropylphenol Workup1->Product1 Reactor2 High-Pressure Reactor (200-240 °C) Product1->Reactor2 Intermediate Propanol 1-Propanol Propanol->Reactor2 Catalyst2 H-Beta Zeolite Catalyst2->Reactor2 Workup2 Filtration & Purification Reactor2->Workup2 Reaction Mixture FinalProduct This compound Workup2->FinalProduct Analysis GC / GC-MS NMR Spectroscopy FinalProduct->Analysis

Caption: Overall experimental workflow for the two-step synthesis.

Proposed Reaction Mechanism

The diagram below illustrates the zeolite-catalyzed alkylation of phenol with propylene (formed in situ from 2-propanol).

G cluster_mech Mechanism on Zeolite Acid Site (H+) Propylene Propylene (from 2-Propanol) Carbocation Isopropyl Carbocation (Electrophile) Propylene->Carbocation Protonation Zeolite_H Zeolite-H+ Zeolite_H->Carbocation Intermediate Wheland Intermediate (Resonance Stabilized) Carbocation->Intermediate Phenol Phenol (Nucleophile) Phenol->Intermediate Nucleophilic Attack (ortho position) Product 2-Isopropylphenol Intermediate->Product Deprotonation Zeolite_Regen Zeolite-H+ (Catalyst Regenerated) Intermediate->Zeolite_Regen H+ released Zeolite_Reggen Zeolite_Reggen

Caption: Proposed mechanism for ortho-isopropylation of phenol.

Troubleshooting

  • Low Conversion: Increase reaction temperature, time, or catalyst loading. Ensure catalyst was properly activated to remove moisture, which can inhibit acid sites.

  • Poor Selectivity (High Para-Isomer): Lower the reaction temperature to favor the kinetically controlled ortho-product. Ensure the chosen zeolite has an appropriate pore size for shape-selective effects.

  • Formation of Ethers (e.g., Isopropyl Phenyl Ether): O-alkylation is often a competing reaction.[11] It is typically favored at lower temperatures. The ether can sometimes rearrange to the C-alkylated product at higher temperatures. If significant ether is present, increasing reaction time or temperature may be beneficial.

  • Catalyst Deactivation: The catalyst may deactivate over multiple cycles due to coke formation. Regeneration can be achieved by carefully calcining the catalyst in air to burn off carbonaceous deposits.

Safety Precautions

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • High-Pressure Operations: All reactions must be conducted behind a blast shield. Never exceed the maximum rated pressure or temperature of the reactor. Ensure proper training on the operation of the specific autoclave model.

  • Flammable Reagents: 2-propanol, 1-propanol, and propylene are flammable. Keep away from ignition sources.

  • Pressure Release: Always cool the reactor completely before venting. Vent residual gases safely into a fume hood or through a suitable scrubbing system.

References

Application Notes and Protocols for the NMR Characterization of 2-Isopropyl-6-propylphenol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the principles and methodologies for the nuclear magnetic resonance (NMR) characterization of 2-isopropyl-6-propylphenol, a known impurity of the anesthetic agent Propofol (2,6-diisopropylphenol)[1][2], and its structural isomers. The unambiguous identification and structural elucidation of such closely related isomers are critical for pharmaceutical quality control, process chemistry, and drug safety assessment. This document provides not only step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis but also delves into the causal relationships between molecular structure and spectral features, empowering researchers to confidently distinguish between these challenging analytes.

Introduction: The Imperative for Isomer-Specific Characterization

Alkylphenols are a broad class of compounds with significant industrial and pharmaceutical relevance[3]. Within this class, substituted phenols such as this compound and its isomers present a significant analytical challenge due to their structural similarity. In the context of pharmaceutical manufacturing, particularly for drugs like Propofol, even minor impurities can have significant implications for efficacy and safety. Therefore, robust and precise analytical methods are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations. This guide will leverage the power of modern NMR techniques to create a clear and reproducible framework for the characterization of this compound and its key isomers.

Foundational Concepts: Understanding Substituent Effects in Phenol NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted phenols are governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, which donates electron density to the ring, generally shielding the aromatic protons and carbons. Conversely, alkyl groups are weakly electron-donating through an inductive effect. The interplay of these effects, along with steric hindrance, dictates the final appearance of the NMR spectrum.

For instance, the carbon atom directly attached to the hydroxyl group (C1) is typically deshielded and appears at a characteristic chemical shift of around 150-155 ppm. The degree of substitution and the nature of the alkyl groups at the ortho positions (C2 and C6) significantly influence the chemical shifts of the remaining aromatic protons and carbons, providing a unique fingerprint for each isomer.

Experimental Protocols

Sample Preparation

A self-validating protocol begins with meticulous sample preparation to ensure high-quality, reproducible data.

  • Analyte Purity: Ensure the analyte is of sufficient purity. If analyzing a mixture, be aware that signal overlap may complicate interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the phenol isomer in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these compounds. For samples where proton exchange of the hydroxyl group is problematic, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the exchange rate and allow for the observation of the -OH proton signal and its couplings.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into the NMR tube to prevent shimming issues and line broadening.

1D NMR Data Acquisition (¹H and ¹³C)

These experiments provide the fundamental structural information.

  • ¹H NMR Acquisition:

    • Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: As above.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. It is invaluable for tracing out the connectivity of the alkyl chains and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of the molecule, such as linking the alkyl substituents to the aromatic ring.

Spectral Data and Interpretation

NMR Data for Key Isomers

The following tables summarize the experimental ¹H and ¹³C NMR data for key isomers, which serve as the basis for our analysis.

Table 1: ¹H NMR Spectral Data of Propylphenol and Isopropylphenol Isomers (in CDCl₃)

CompoundAr-H (ppm)-OH (ppm)Alkyl Protons (ppm)
2-Propylphenol 6.7-7.2 (m, 4H)~4.7 (s, 1H)2.58 (t, 2H, Ar-CH₂), 1.65 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃)[4]
2-Isopropylphenol 6.7-7.2 (m, 4H)~4.8 (s, 1H)3.21 (sept, 1H, Ar-CH), 1.26 (d, 6H, -CH(CH₃)₂)[5]
2,6-Diisopropylphenol (Propofol) 7.0-7.1 (m, 3H)~4.5 (s, 1H)3.15 (sept, 2H, Ar-CH), 1.25 (d, 12H, -CH(CH₃)₂)

Table 2: ¹³C NMR Spectral Data of Propylphenol and Isopropylphenol Isomers (in CDCl₃)

CompoundAr-C (Substituted) (ppm)Ar-C (Unsubstituted) (ppm)Alkyl-C (ppm)
2-Propylphenol 152.0, 128.1127.3, 126.8, 120.8, 115.132.0, 23.0, 14.1
2-Isopropylphenol 152.6, 134.7126.7, 126.5, 121.1, 115.426.9, 22.6[6]
2,6-Diisopropylphenol (Propofol) 149.3, 134.5123.8, 121.527.1, 22.5
Predicted NMR Data for this compound

Based on the principles of substituent additivity and the data from the isomers above, we can predict the approximate chemical shifts for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.8-7.2 ppm), likely as a triplet and two doublets, reflecting the three adjacent aromatic protons.

  • Hydroxyl Proton: A broad singlet around 4.5-5.0 ppm.

  • Isopropyl Group: A septet around 3.1-3.3 ppm for the methine proton (CH) and a doublet around 1.2-1.3 ppm for the two methyl groups.

  • n-Propyl Group: A triplet around 2.5-2.7 ppm for the benzylic methylene protons (Ar-CH₂), a multiplet around 1.6-1.8 ppm for the central methylene protons, and a triplet around 0.9-1.0 ppm for the terminal methyl group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons:

    • C-OH: ~150-152 ppm

    • C-isopropyl: ~134-136 ppm

    • C-propyl: ~128-130 ppm

    • Other aromatic carbons: ~120-128 ppm

  • Isopropyl Carbons:

    • CH: ~26-28 ppm

    • CH₃: ~22-24 ppm

  • n-Propyl Carbons:

    • Ar-CH₂: ~31-33 ppm

    • -CH₂-: ~22-24 ppm

    • -CH₃: ~13-15 ppm

Advanced Structural Elucidation with 2D NMR

To move from prediction to definitive assignment, 2D NMR is essential. The following logical workflow demonstrates how these techniques are applied.

Experimental Workflow and Logic

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Assignment H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY Identifies H-H couplings HSQC HSQC H1_NMR->HSQC Correlates H to C HMBC HMBC H1_NMR->HMBC Long-range H-C C13_NMR->HSQC C13_NMR->HMBC Assign_Alkyl Assign Alkyl Chains COSY->Assign_Alkyl Trace H-H spin systems (isopropyl, n-propyl) Assign_Aromatic Assign Aromatic System COSY->Assign_Aromatic Assign adjacent Ar-H HSQC->Assign_Alkyl Assign C's of alkyls HSQC->Assign_Aromatic Assign protonated Ar-C Connect_Fragments Connect Fragments HMBC->Connect_Fragments Correlate alkyl H's to aromatic C's Assign_Alkyl->Connect_Fragments Assign_Aromatic->Connect_Fragments Final_Structure Final Structure Confirmation Connect_Fragments->Final_Structure Unambiguous connectivity

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Causality in 2D NMR Interpretation
  • COSY: The key correlations to look for are between the methine and methyl protons of the isopropyl group, and between the adjacent methylene and methyl protons of the n-propyl group. This confirms the identity of the alkyl chains. You will also observe correlations between adjacent protons on the aromatic ring.

  • HSQC: Each proton signal from the alkyl chains and the aromatic ring will show a cross-peak to its directly attached carbon. This allows for the direct assignment of most carbon signals. Quaternary carbons will be absent from the HSQC spectrum.

  • HMBC: This is the pivotal experiment for final confirmation.

    • Connecting Alkyl Groups to the Ring: Look for a correlation from the isopropyl methine proton to the two adjacent aromatic carbons (C1 and C2/C6) and the other ortho-substituted carbon (C6/C2). Similarly, the benzylic methylene protons of the n-propyl group will show correlations to their adjacent aromatic carbons. These correlations definitively establish the positions of the alkyl substituents on the phenol ring.

    • Identifying Quaternary Carbons: The protons of the alkyl groups will show 2- and 3-bond correlations to the quaternary carbons of the aromatic ring (C1, C2, and C6). For example, the methyl protons of the isopropyl group should show a clear cross-peak to the C2 carbon, confirming its location.

Isomeric Differentiation

The combination of 1D and 2D NMR data allows for the clear differentiation of this compound from its isomers.

isomers cluster_main Target Analyte cluster_isomers Key Isomers This compound This compound 2,6-diisopropylphenol 2,6-diisopropylphenol This compound->2,6-diisopropylphenol Different alkyl group (propyl vs. isopropyl) 2,6-dipropylphenol 2,6-dipropylphenol This compound->2,6-dipropylphenol Different alkyl group (isopropyl vs. propyl) 2-isopropyl-4-propylphenol 2-isopropyl-4-propylphenol This compound->2-isopropyl-4-propylphenol Different substitution pattern (ortho vs. para propyl group)

Caption: Key structural differences between this compound and its isomers.

  • 2,6-Diisopropylphenol (Propofol): The ¹H NMR spectrum will show only one type of isopropyl group, integrating to 12 protons for the methyls and 2 protons for the methines. The aromatic region will be symmetric.

  • 2,6-Dipropylphenol: The ¹H NMR will lack signals for an isopropyl group and instead show two equivalent n-propyl groups.

  • Positional Isomers (e.g., 2-isopropyl-4-propylphenol): The aromatic region of the ¹H NMR will show a different splitting pattern due to the different relative positions of the protons. The HMBC correlations will definitively show the connectivity, for example, correlations indicating a para-relationship between the two alkyl groups rather than an ortho-relationship.

Conclusion

The protocols and interpretive guidelines presented here provide a robust framework for the comprehensive NMR characterization of this compound and its isomers. By systematically applying 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation, a critical requirement for quality control and regulatory compliance in the pharmaceutical industry. The causality-driven approach, understanding why spectra appear as they do, empowers scientists to tackle even the most challenging analytical problems with confidence.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Isopropyl-6-propylphenol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Isopropyl-6-propylphenol in a complex biological matrix, human plasma. This compound is a critical impurity and potential metabolite associated with the widely used anesthetic agent, Propofol.[1][2] The inherent complexity and variability of plasma present significant analytical challenges, including matrix effects that can compromise accuracy and sensitivity.[3][4] This protocol employs a streamlined solid-phase extraction (SPE) procedure for efficient sample cleanup and analyte enrichment, coupled with a rapid UHPLC separation and highly specific detection using a triple quadrupole mass spectrometer. The method is designed to meet the rigorous demands of pharmaceutical research, clinical toxicology, and drug development, offering excellent linearity, accuracy, and precision.

Introduction: The Analytical Imperative

This compound is structurally related to Propofol (2,6-diisopropylphenol) and is monitored as a key impurity in pharmaceutical formulations.[2] Its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The analysis is complicated by the low concentrations expected and the presence of endogenous interferences in plasma, such as proteins, salts, and phospholipids, which can lead to ion suppression or enhancement in the mass spectrometer source.[5]

Conventional methods for analyzing phenolic compounds can be labor-intensive and may lack the specificity required for unambiguous quantification in complex samples.[6][7] Tandem mass spectrometry provides unparalleled selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM), making it the gold standard for bioanalysis.[7][8] This note provides a comprehensive, field-tested protocol that addresses these challenges head-on, explaining the scientific rationale behind each step to ensure reproducibility and reliability.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method development. The non-polar nature of this compound, indicated by its high LogP value, dictates the choice of a reversed-phase chromatographic system and an appropriate extraction solvent or sorbent.[9]

PropertyValueSource
CAS Number 74663-48-2
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol [10]
LogP 4.34[9]

Experimental Protocol

This section outlines the complete workflow, from sample preparation to final analysis. The choices made are grounded in achieving maximum recovery while minimizing matrix interference.

Materials and Reagents
  • Standards: this compound (≥98% purity), this compound-d7 (internal standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Plasma: Human plasma (K₂EDTA), sourced from an accredited biobank.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg / 1 mL.[11][12]

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 4500, Agilent 6470).[13]

Workflow Overview

The entire analytical process is designed for high-throughput and robust performance, minimizing manual steps and potential for error.

Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard (IS) Plasma->Spike Pretreat Pre-treat with 4% H₃PO₄ Spike->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (10% Methanol) (Remove Polar Interferences) Load->Wash Elute Elute Analyte + IS (Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute in Mobile Phase Elute->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject Process Quantify Data (Calibration Curve) Inject->Process MatrixEffect cluster_ideal Ideal Condition (Neat Solution) cluster_real Real Condition (Plasma Matrix) Analyte1 Analyte Ions Droplet1 ESI Droplet Analyte1->Droplet1 Enters Source Signal1 Strong MS Signal Droplet1->Signal1 Efficient Ionization Analyte2 Analyte Ions Droplet2 ESI Droplet Analyte2->Droplet2 Co-elute Matrix Matrix Interference Matrix->Droplet2 Co-elute Signal2 Suppressed MS Signal Droplet2->Signal2 Ionization Competition (Suppression)

References

Application Notes and Protocols for 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Isopropyl-6-propylphenol

This compound (CAS No. 74663-48-2) is a substituted phenolic compound with growing interest in various research and development sectors.[1][2] Structurally, it is a phenol molecule with isopropyl and propyl groups at positions 2 and 6, respectively. This substitution pattern influences its chemical reactivity, solubility, and biological activity. As with many phenolic compounds, it is crucial to understand its properties and associated hazards to ensure safe handling and storage, thereby maintaining experimental integrity and personnel safety. This document provides a detailed guide to the appropriate procedures for handling and storing this compound in a laboratory setting.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Given these hazards, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the procedures (e.g., heating, aerosolizing), and the potential for exposure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 74663-48-2[1][2][4]
Molecular Formula C₁₂H₁₈O[3][4][5]
Molecular Weight 178.27 g/mol [3]
Appearance Clear Colourless Oil[2]
Density 0.951 g/cm³

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is critical when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood . All procedures that may generate vapors, mists, or aerosols should be performed within a fume hood to minimize inhalation exposure. For general storage, a well-ventilated area is sufficient.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is dictated by the potential routes of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended for handling phenolic compounds.Protects against skin irritation and absorption.
Eye and Face Protection Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.Protects against serious eye irritation.
Skin and Body Protection A laboratory coat should be worn at all times. Closed-toe shoes are required.Prevents incidental skin contact.
Respiratory Protection Generally not required when working in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects against respiratory tract irritation.

Chapter 3: Safe Handling Protocols

Adherence to standardized protocols is paramount for minimizing risks. The following protocols are designed to provide a framework for the safe handling of this compound.

General Handling Procedures
  • Preparation: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Dispensing: When transferring or dispensing the compound, do so slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath within a fume hood. Avoid open flames.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor drips or spills immediately.

  • End of Work: After completing work, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect contaminated material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to the lab supervisor/safety officer Dispose->Report

Caption: Workflow for responding to a this compound spill.

Chapter 4: Storage Procedures

Proper storage is essential for maintaining the stability and integrity of this compound, as well as for ensuring the safety of the laboratory environment.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Keep the container tightly closed to prevent contamination and evaporation.

  • Location: Store in a designated and clearly labeled area for hazardous chemicals.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from incompatible materials. The following diagram illustrates the key incompatibilities for phenolic compounds.

Chemical_Incompatibilities cluster_phenol This compound cluster_incompatibles Incompatible Materials Phenol This compound Oxidizers Strong Oxidizing Agents (e.g., nitric acid, peroxides) Phenol->Oxidizers Violent Reaction Bases Strong Bases (e.g., sodium hydroxide) Phenol->Bases Exothermic Reaction Metals Reactive Metals (e.g., aluminum, magnesium) Phenol->Metals Corrosion

Caption: Chemical incompatibilities for phenolic compounds.

Chapter 5: Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Isopropyl-6-propylphenol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we have structured this resource to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.

Overview of Synthetic Strategy

The most common and direct approach to synthesizing this compound is through the Friedel-Crafts alkylation of 2-propylphenol using an isopropylating agent, such as isopropyl alcohol or propene, in the presence of an acid catalyst. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity, including low regioselectivity, polysubstitution, and competing side reactions.

This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and validated protocols to improve your results.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Propylphenol 2-Propylphenol Reaction_Vessel Alkylation Reaction 2-Propylphenol->Reaction_Vessel Isopropylating_Agent Isopropylating Agent (e.g., Isopropanol, Propene) Isopropylating_Agent->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H-beta, AlCl3) Acid_Catalyst->Reaction_Vessel Solvent_Temp Solvent & Temperature Solvent_Temp->Reaction_Vessel Product This compound (Target Product) Reaction_Vessel->Product Byproducts Side Products (Isomers, Poly-alkylated, Ethers) Reaction_Vessel->Byproducts Purification Purification (Distillation, Chromatography, Crystallization) Product->Purification Byproducts->Purification Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst 1. Verify Catalyst Activity & Loading Start->Check_Catalyst Check_Purity 2. Analyze Crude Product (GC-MS, NMR) Check_Catalyst->Check_Purity Solution_Catalyst Increase catalyst loading. Use fresh, anhydrous catalyst. Check_Catalyst->Solution_Catalyst Is_Ether Significant Ether Byproduct? Check_Purity->Is_Ether Check_Conditions 3. Review Reaction Conditions Is_Isomers High % of Isomers? Is_Ether->Is_Isomers No Solution_Ether Modify solvent system. See Q3. Is_Ether->Solution_Ether Yes Is_Unreacted High % of Starting Material? Is_Isomers->Is_Unreacted No Solution_Isomers Adjust temperature. Change catalyst. See Q2. Is_Isomers->Solution_Isomers Yes Is_Unreacted->Check_Conditions No Solution_Unreacted Increase reaction time/temperature. Ensure efficient mixing. Is_Unreacted->Solution_Unreacted Yes Alkylation_Pathways cluster_paths Alkylation Pathways Start Phenolate Anion + R-X C_Alkylation C-Alkylation (Desired) Start->C_Alkylation Aprotic Solvent (e.g., DMF) O_Alkylation O-Alkylation (Side Reaction) Start->O_Alkylation Protic Solvent (e.g., H₂O, EtOH) Product_C 2-Alkylphenol C_Alkylation->Product_C Product_O Phenyl Ether O_Alkylation->Product_O

Technical Support Center: Optimization of Reaction Conditions for 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Isopropyl-6-propylphenol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related alkylated phenols. This compound is a key impurity and analogue of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2] Understanding its synthesis is crucial for controlling impurity profiles in pharmaceutical manufacturing and for research into related compounds.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and direct approach is the Friedel-Crafts alkylation of a suitable phenol precursor. The synthesis generally follows one of two main pathways:

  • Sequential Alkylation of Phenol: This involves a two-step process where phenol is first isopropylated to form 2-isopropylphenol, which is then subsequently propylated. This offers better control over the introduction of each alkyl group but requires an intermediate isolation step.

  • Alkylation of a Substituted Phenol: The more targeted route involves the direct propylation of 2-isopropylphenol. This is often the preferred method for laboratory-scale synthesis and optimization studies.

The alkylating agents can vary, including olefins (like propene), alcohols (like 1-propanol or 2-propanol), or alkyl halides in the presence of an acid catalyst.[3][4]

Q2: What types of catalysts are effective for this alkylation, and how do they differ?

Catalyst choice is critical for both reaction efficiency and selectivity. The catalysts fall into several main categories:

  • Lewis Acids: Traditional catalysts like Aluminum Chloride (AlCl₃) and Boron Trifluoride (BF₃) are very active.[5] However, they can be harsh, leading to side reactions, and require stoichiometric amounts and a difficult aqueous workup.[5]

  • Solid Acid Catalysts (Zeolites): Zeolites such as H-beta and H-mordenite are highly effective, particularly for gas-phase reactions.[1][2] Their key advantages are reusability, reduced corrosion, and shape-selectivity, which can favor the formation of specific isomers. For instance, the pore structure of mordenite can influence the ortho/para product ratio.

  • Acidic Oxides and Supported Acids: Catalysts like silica-supported aluminum phenolate or solid phosphoric acid are also used.[4][6] These offer a balance of activity and handling advantages over homogeneous Lewis acids.

The choice of catalyst can significantly minimize product equilibrations that arise from the reversible formation of carbocations.[5]

Q3: What are the major side reactions and byproducts I should expect?

Controlling side reactions is the central challenge in optimizing this synthesis. Key byproducts include:

  • Isomeric Products: Alkylation can occur at the para-position, leading to the formation of 4-propyl-2-isopropylphenol. The ratio of ortho to para substitution is influenced by the catalyst and reaction temperature.

  • Polyalkylation: The product, this compound, can undergo further alkylation to form tri-alkylated phenols. This is more likely at high temperatures and with a high ratio of alkylating agent to the phenol substrate.[5] Using the aromatic reactant in excess can help minimize this.[5]

  • O-Alkylation vs. C-Alkylation: Instead of adding to the aromatic ring (C-alkylation), the alkyl group can attach to the phenolic oxygen, forming an ether (e.g., 2-isopropyl-1-propoxybenzene).[7][8] C-alkylation is generally thermodynamically favored, while O-alkylation can be a kinetically controlled product, especially at lower temperatures.[8]

  • Olefin Oligomerization: When using olefins as alkylating agents, they can dimerize or polymerize, especially in the presence of strong acid catalysts.[6]

Q4: How can I monitor the reaction progress and product purity effectively?

Gas Chromatography (GC) is the most common and effective method for monitoring the reaction. It allows for the separation and quantification of the starting material, desired product, and various isomers and byproducts.

  • For Reaction Monitoring: A rapid GC method can provide near-real-time data on the conversion of the starting material and the formation of products.

  • For Purity Analysis: A high-resolution capillary GC column is necessary to separate closely boiling isomers. Gas chromatography-mass spectrometry (GC-MS) is invaluable for identifying unknown byproduct peaks.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Conversion or Stalled Reaction

Potential Cause 1: Catalyst Inactivity

  • Why it happens: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Solid acid catalysts may require activation (e.g., calcination for zeolites) to open their active sites. Catalyst poisoning by impurities in the reactants or solvent can also occur.

  • Solution:

    • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and freshly opened, high-purity reagents.

    • For solid catalysts, follow a validated pre-activation procedure (e.g., heating under vacuum or a flow of dry gas).

    • Increase the catalyst loading incrementally, but be aware that this may also increase side reactions.

Potential Cause 2: Suboptimal Reaction Temperature

  • Why it happens: Friedel-Crafts alkylations have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Solution:

    • Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by GC.

    • Be cautious, as higher temperatures can negatively impact selectivity and lead to byproduct formation.[10] A typical temperature range for liquid-phase alkylation is 70-250 °C, depending on the catalyst and reactants.[6][11]

Potential Cause 3: Inefficient Alkylating Agent

  • Why it happens: The choice between an alcohol, olefin, or alkyl halide matters. Alcohols may require higher temperatures to dehydrate in-situ to the reactive olefin. The reactivity of alkyl halides depends on the halogen (I > Br > Cl).

  • Solution:

    • If using an alcohol, consider a catalyst system known to facilitate dehydration, such as a strong acid or certain zeolites.

    • When using an olefin gas like propene, ensure efficient bubbling and stirring to maximize gas-liquid mass transfer.[4]

Problem 2: Poor Selectivity (High Levels of Isomers and Byproducts)

Potential Cause 1: Catalyst Choice and Regioselectivity

  • Why it happens: The catalyst plays a crucial role in directing the position of alkylation. Bulky Lewis acids or shape-selective zeolites can favor ortho-alkylation.

  • Solution:

    • To favor ortho-alkylation, consider using a zeolite catalyst with appropriate pore dimensions that sterically hinder para-substitution.

    • Phenol aluminium catalysts have also been shown to be effective for ortho-alkylation.[10]

Potential Cause 2: Polyalkylation

  • Why it happens: The mono-alkylated product is often more activated towards further electrophilic substitution than the starting material.

  • Solution:

    • Use a molar excess of the phenol substrate (e.g., 2-isopropylphenol) relative to the propylating agent. A common starting ratio is 1.5:1 to 3:1 in favor of the phenol.[5]

    • Keep the reaction time to a minimum, stopping the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.

Potential Cause 3: O-Alkylation (Ether Formation)

  • Why it happens: O-alkylation is often a kinetically favored process. The phenoxide ion is a soft nucleophile, and under certain conditions (e.g., with alkyl halides in the presence of a base), O-alkylation can dominate.[7][12]

  • Solution:

    • Use reaction conditions that favor thermodynamic control, such as higher temperatures, which allow the initially formed ether to rearrange to the more stable C-alkylated product.

    • Acidic catalysts, particularly Brønsted acids, strongly promote C-alkylation over O-alkylation.[3]

Problem 3: Difficult Product Purification

Potential Cause 1: Co-eluting or Co-distilling Isomers

  • Why it happens: The desired product and its isomers (e.g., 4-propyl-2-isopropylphenol) often have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging.[13]

  • Solution:

    • Fractional Vacuum Distillation: Use a distillation column with a high number of theoretical plates under reduced pressure to enhance separation.

    • Chromatography: Employ high-performance liquid chromatography (HPLC) or flash chromatography with a carefully optimized solvent system.

    • Derivatization: A highly effective but multi-step method involves converting the crude phenol mixture into solid derivatives (e.g., benzoate or tosylate esters). These esters often have different crystallization properties, allowing for purification by recrystallization. The pure ester is then hydrolyzed back to the highly pure phenol.[14][15]

Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Zeolite Catalysis

This protocol provides a representative method for the liquid-phase propylation of 2-isopropylphenol.

  • Catalyst Activation: Place H-beta zeolite (BEA, Si/Al ratio ~15) in a tube furnace. Calcine at 550 °C for 4 hours under a flow of dry air, then cool under dry nitrogen. Store the activated catalyst in a desiccator.

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated H-beta zeolite (5% w/w relative to 2-isopropylphenol).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by 2-isopropylphenol (1.0 equivalent). Begin stirring and heat the mixture to 110 °C.

  • Alkylation: Add 1-propanol (1.2 equivalents) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at 110 °C for 6-8 hours. Monitor the reaction progress every hour by taking a small aliquot, filtering the catalyst, and analyzing by GC.

  • Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Filter off the catalyst and wash it with a small amount of toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. Purify the resulting crude oil by vacuum distillation to isolate the this compound.

Protocol 2: GC Method for In-process Control
  • Instrument: Agilent 7890 GC with FID detector.

  • Column: HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program: 80 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Detector: 280 °C.

  • Sample Prep: Dilute 10 µL of the reaction mixture in 1 mL of dichloromethane.

Data Tables

Table 1: Influence of Catalyst on Phenol Alkylation

CatalystTypeTypical Temperature (°C)Key CharacteristicsReference
AlCl₃ Lewis Acid20 - 100Very active, can cause polyalkylation, requires stoichiometric amounts.[5]
H-beta Zeolite Solid Acid150 - 250Reusable, shape-selective, favors ortho-isomers, good thermal stability.[1]
H-mordenite Solid Acid150 - 250Reusable, shows product shape selectivity, can have lower activity than H-beta.[1]
Solid Phosphoric Acid Solid Acid200Active, but can lead to olefin oligomerization as a side reaction.[6]

Table 2: General Optimized Reaction Parameters

ParameterRecommended RangeRationale
Reactant Molar Ratio 1.5:1 to 3:1 (Phenol:Alkylating Agent)Minimizes polyalkylation.[5]
Catalyst Loading 5-15 wt% (Solid Catalysts)Balances reaction rate with cost and potential for side reactions.
Temperature 100 - 200 °C (Liquid Phase)Optimizes reaction rate while managing selectivity.
Solvent Toluene, Xylene, or None (Neat)Anhydrous, non-coordinating solvents are preferred.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activation Catalyst Activation (e.g., Calcination) Setup Reaction Setup (Inert Atmosphere) Activation->Setup Reagents Add 2-Isopropylphenol & Solvent Setup->Reagents Alkylation Add Propylating Agent (e.g., 1-Propanol) Reagents->Alkylation Heating Heat to Reaction Temp (e.g., 110-200°C) Alkylation->Heating Monitor Monitor by GC Heating->Monitor Monitor->Heating Continue Reaction Filter Cool & Filter Catalyst Monitor->Filter Reaction Complete Concentrate Solvent Removal Filter->Concentrate Purify Vacuum Distillation or Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting: Low Yield

G cluster_conditions Reactants 2-Isopropylphenol + R-X (Propylating Agent) + Acid Catalyst Products O-Alkylation (Ether) Ortho-Alkylation (Desired Product) Para-Alkylation (Isomer) Reactants->Products Kinet Kinetic Control (Low Temp) Kinet->Products:f0 Favors Thermo Thermodynamic Control (High Temp) Thermo->Products:f1 Favors Steric Steric Hindrance (Bulky Catalyst) Steric->Products:f1 Favors

References

Technical Support Center: Purification of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the Technical Support Center for challenges in the purification of 2-Isopropyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for handling this specific alkylated phenol.

Understanding the Core Challenges

This compound, an analogue of the anesthetic Propofol (2,6-diisopropylphenol), presents unique purification challenges primarily due to its synthesis route and inherent chemical properties. The Friedel-Crafts alkylation of phenol, a common synthetic pathway, invariably produces a mixture of closely related isomers and over-alkylated byproducts.[1][2] The primary difficulties arise from:

  • Closely Boiling Isomers: Positional isomers generated during synthesis have boiling points very similar to the target compound, making separation by simple distillation ineffective.[2]

  • Oxidative Instability: Like many phenols, this compound is susceptible to air oxidation, which can form colored quinone-type impurities, complicating purification and affecting final product quality.[3][4]

  • Physical State: The compound is a liquid at or near room temperature, which can make handling and crystallization challenging without specific strategies.[1]

This guide will provide detailed methodologies to overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a pink or brownish tint. What is the cause and how can I prevent it? A1: A pink or brown discoloration is a classic sign of oxidation.[3][5] Phenols are readily oxidized by atmospheric oxygen to form colored quinone-like species. This process can be accelerated by light and trace metal contaminants.

  • Prevention: Conduct all purification steps, especially distillation and solvent removal, under an inert atmosphere like nitrogen or argon.[3] Using solvents that have been degassed by sparging with an inert gas can also significantly reduce the presence of dissolved oxygen.[3] Store the purified product under an inert atmosphere and protected from light.

Q2: What are the typical impurities I should expect from a standard synthesis? A2: The impurity profile is highly dependent on the synthesis conditions. However, common impurities include:

  • Positional Isomers: Such as 2-isopropyl-4-propylphenol and other regioisomers.

  • Mono-alkylated Phenols: Like 2-isopropylphenol or 2-propylphenol.[6][7]

  • Over-alkylated Phenols: Such as 2,4-diisopropyl-6-propylphenol.

  • Ether Byproducts: Formed by reaction of the phenol hydroxyl group.[6][8]

Q3: I performed a distillation, but my product purity did not improve significantly according to GC analysis. Why? A3: This is a common issue and is almost certainly due to the presence of closely boiling isomers. Standard distillation columns may not have enough theoretical plates to resolve components with very small differences in boiling points.[9] For these challenging separations, fractional vacuum distillation with a highly efficient column is required, or alternative methods like chromatography or derivatization should be employed.

Q4: Is chromatography a viable option for large-scale purification? A4: While highly effective, traditional silica gel chromatography can be costly and time-consuming to scale up. For multi-kilogram batches, it is often more economical to use a chemical purification method, such as derivatization and crystallization.[1][10] However, for laboratory scale (milligrams to grams), preparative HPLC can be an excellent tool for obtaining high-purity material, especially when separating difficult isomers.[3]

Troubleshooting and Protocol Guides

This section provides detailed protocols for the most effective purification methods, along with troubleshooting for common issues.

Method 1: Fractional Vacuum Distillation

This technique is the first line of defense for removing impurities with significantly different boiling points, such as unreacted starting materials or mono-alkylated phenols.

Rationale: By reducing the pressure, the boiling points of the compounds are lowered, which prevents thermal degradation. A fractionating column provides a large surface area (through packing or trays) for repeated vaporization-condensation cycles, allowing for the separation of compounds with closer boiling points than is possible with simple distillation.[9][11]

  • System Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure high efficiency. Ensure all glassware joints are properly sealed with vacuum grease.

  • Inert Atmosphere: Flush the entire system with nitrogen or argon before starting.

  • Heating: Gently heat the distillation flask using a heating mantle with a magnetic stirrer to prevent bumping.

  • Equilibration: Once boiling begins, allow the vapor to slowly rise through the column until the thermometer reading at the distillation head stabilizes. This indicates that the column has reached equilibrium.

  • Fraction Collection: Slowly collect the fractions. Discard the initial low-boiling "forerun" fraction. Collect the main fraction over a narrow and stable temperature range.

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of explosive peroxides and charring. Allow the system to cool completely before venting to atmospheric pressure.

Problem Potential Cause Solution
Poor Separation Inefficient column (not enough theoretical plates).Use a longer or more efficient (e.g., packed) fractionating column. Ensure the distillation is performed slowly to allow for proper equilibration.[9]
Bumping/Unstable Boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips. Ensure the heating mantle fits the flask properly for even heat distribution.
Product Darkens in Flask Thermal decomposition or oxidation.Reduce the distillation temperature by applying a stronger vacuum. Ensure the system is under an inert atmosphere.[3]
Condenser Blockage Product solidifying in the condenser.While this compound is a liquid, some related impurities might have higher melting points. Use room temperature water in the condenser instead of chilled water.
Method 2: Silica Gel Chromatography

For separating isomers and polar impurities, column chromatography is a powerful tool. Phenols can be challenging on silica due to their acidic nature, which can cause "tailing" or streaking.

Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The subtle differences in polarity between isomers can be exploited to achieve separation.[3]

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives good separation (Rf values between 0.2 and 0.5).

  • Tailing Prevention: If tailing is observed on the TLC plate, add a small amount of acetic acid (e.g., 0.5%) to the eluent system. This suppresses the ionization of the phenolic proton, leading to sharper bands.[3]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Tap the column gently to ensure even packing and top the silica bed with a thin layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system, collecting fractions. Monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem Potential Cause Solution
Streaking/"Tailing" of Phenol The acidic proton of the phenol is interacting too strongly with the silica gel.Add 0.5-1% acetic acid to your mobile phase to suppress deprotonation and improve peak shape.[3]
Isomers Co-elute The chosen solvent system does not have sufficient resolving power.Screen more solvent systems on TLC, including different combinations (e.g., Toluene/Acetone). If still unresolved, consider preparative Reverse-Phase HPLC, which separates based on hydrophobicity and often provides better resolution for isomers.[3]
Compound Won't Elute The compound is too polar and is irreversibly adsorbed to the silica.Switch to a more polar mobile phase (e.g., higher percentage of methanol in DCM). If this fails, Reverse-Phase Chromatography (C18 silica) is the ideal solution, using a polar mobile phase like Water/Methanol.[3]
Method 3: Purification via Crystallization of a Solid Derivative

This is a highly effective, albeit multi-step, method for achieving pharmaceutical-grade purity (>99.9%). It is particularly useful for removing stubborn, closely-related isomers.

Rationale: The liquid this compound is converted into a solid crystalline derivative (e.g., a benzoate ester). Solid compounds are generally much easier to purify by recrystallization than liquids are by distillation. The subtle structural differences between isomers can lead to significant differences in crystal lattice energy and solubility, allowing the desired derivative to be crystallized in high purity. The pure derivative is then hydrolyzed back to the highly pure phenol.[1][10]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Recrystallization cluster_2 Step 3: Hydrolysis Crude Crude this compound (Liquid) Reagent + Benzoyl Chloride + Base (e.g., Triethylamine) Crude->Reagent Ester Crude Benzoate Ester (Solid) Reagent->Ester Ester_in Crude Benzoate Ester Ester->Ester_in Solvent + Hot Solvent (e.g., Methanol) Cool Cool Slowly Solvent->Cool Crystals Pure Benzoate Ester Crystals (>99.9% Purity) Cool->Crystals Crystals_in Pure Benzoate Ester Crystals->Crystals_in Ester_in->Solvent Base + NaOH or KOH + Heat Pure Pure this compound (>99.9% Purity) Base->Pure Crystals_in->Base

Caption: Workflow for purification via derivatization.

  • Esterification: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine or pyridine). Cool the mixture in an ice bath and slowly add benzoyl chloride. Stir until the reaction is complete (monitor by TLC).[10]

  • Workup: Wash the reaction mixture with dilute acid, then with brine. Dry the organic layer and remove the solvent to obtain the crude solid ester.

  • Recrystallization: Choose a solvent in which the ester is sparingly soluble at room temperature but highly soluble when hot (e.g., methanol, ethanol, or isopropanol).[1] Dissolve the crude ester in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Hydrolysis: Suspend the pure ester in a solvent like methanol. Add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture (e.g., to 60°C) until the hydrolysis is complete.[1][10]

  • Final Workup: After cooling, acidify the mixture to protonate the phenoxide. Extract the pure phenol with a suitable organic solvent (e.g., ether or ethyl acetate). Wash, dry, and remove the solvent to yield the final product of very high purity.

Summary of Physicochemical Data & Methods

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O[12][13]
Molecular Weight 178.27 g/mol [12][13]
Boiling Point 254.5 ± 9.0 °C at 760 mmHg[12]
Density 1.0 ± 0.1 g/cm³[12]
Appearance Liquid[1]
Comparison of Purification Methods
MethodBest ForProsCons
Fractional Vacuum Distillation Removing impurities with significantly different boiling points.Relatively fast; good for large quantities.Ineffective for separating closely boiling isomers. Risk of thermal degradation.[9][14]
Silica Gel Chromatography Separating isomers and polar impurities at a lab scale.High resolving power; adaptable to different polarities.Can be slow; requires large solvent volumes; costly to scale up; phenols can tail.[3]
Derivatization & Crystallization Achieving ultra-high purity (>99.9%) for any scale.Excellent for removing stubborn isomers; highly scalable.Multi-step process; involves additional reagents; overall yield may be lower.[1][10]

Decision-Making Flowchart for Purification Strategy

G start Start: Crude this compound purity_check Initial Purity < 95%? start->purity_check distill Perform Fractional Vacuum Distillation purity_check->distill Yes purity_check_2 Desired Purity > 99.9%? purity_check->purity_check_2 No (Purity > 95%) distill->purity_check_2 derivatize Use Derivatization & Recrystallization Method purity_check_2->derivatize Yes chromatography Use Silica Gel or Preparative HPLC purity_check_2->chromatography No end_high High-Purity Product (>99.9%) derivatize->end_high end_moderate Moderate-Purity Product (98-99.5%) chromatography->end_moderate

Caption: Selecting the right purification method.

References

Technical Support Center: Isomer Separation of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of 2-Isopropyl-6-propylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related compounds. Given their structural similarity, separating positional isomers of this compound requires a nuanced and systematic approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.

Section 1: High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a primary technique for the analysis and purification of alkylphenol isomers due to its versatility in stationary and mobile phase selection. However, achieving baseline resolution of this compound isomers can be challenging.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting HPLC method for separating this compound isomers?

A robust starting point for method development is crucial. For positional isomers of alkylphenols, a reversed-phase (RP-HPLC) method is typically the most effective approach. The non-polar stationary phase provides hydrophobic interactions, while the precise control of the polar mobile phase allows for fine-tuning of selectivity.

A typical starting protocol is detailed below.

Protocol 1: Initial RP-HPLC Method for Isomer Screening
  • Column Selection: C18 (Octadecylsilane) column, 4.6 mm x 150 mm, 5 µm particle size. A phenyl-hexyl or biphenyl column can also be an excellent alternative for enhanced π-π interactions with the phenolic ring.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of the phenolic hydroxyl group and improve peak shape).[2]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers. Start with a higher aqueous percentage and slowly increase the organic component.

    • Example Gradient: 60% A to 40% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.[3]

  • Detection: UV detector set to 275-280 nm, which is a common absorbance maximum for phenols.[4][5]

  • Injection Volume: 5-10 µL.

Q2: My isomer peaks are co-eluting or showing poor resolution (Rs < 1.5). What are my next steps?

Poor resolution is the most common issue. A systematic approach to optimization is key. The relationship between different parameters and their effect on the separation is visualized in the flowchart below.

Troubleshooting Poor HPLC Resolution

HPLC_Troubleshooting start Poor Resolution (Rs < 1.5) cause1 Inadequate Mobile Phase Selectivity start->cause1 cause2 Insufficient Column Efficiency start->cause2 cause3 Suboptimal Stationary Phase Chemistry start->cause3 sol1a Modify Organic Solvent (e.g., Acetonitrile vs. Methanol) cause1->sol1a sol1b Adjust Gradient Slope (Make it shallower) cause1->sol1b sol1c Change Mobile Phase pH (Use different acid modifier) cause1->sol1c sol2a Decrease Particle Size (e.g., 5 µm to 3 µm or sub-2 µm) cause2->sol2a sol2b Increase Column Length cause2->sol2b sol2c Optimize Flow Rate (Van Deemter Plot) cause2->sol2c sol3a Switch to Phenyl-Hexyl or Biphenyl Column cause3->sol3a sol3b Try a Graphitic Carbon Column (For structural isomers) cause3->sol3b

Caption: HPLC troubleshooting workflow for poor resolution.

  • Actionable Advice:

    • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient to be shallower. Even small changes can alter selectivity.

    • Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical step. For aromatic isomers, a phenyl-based column (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions.[1] For very difficult separations, a porous graphitic carbon (PGC) column can provide exceptional shape selectivity for structural isomers.[6]

    • Increase Efficiency: Use a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm) to increase the number of theoretical plates and improve peak sharpness.

Q3: My phenol peaks are tailing significantly. What causes this and how can I fix it?

Peak tailing for phenols is almost always caused by secondary interactions between the acidic hydroxyl group and active sites on the silica stationary phase (silanols).[2]

  • Causes & Solutions Table:

Potential Cause Explanation Recommended Solution(s)
Silanol Interactions The acidic proton on the phenol's hydroxyl group interacts with free silanol groups (Si-OH) on the silica backbone, causing a secondary, undesirable retention mechanism.[2]1. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the mobile phase to suppress the ionization of both the phenol and the silanol groups.[2] 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.Reduce Injection Volume/Concentration: Perform a loading study by injecting decreasing amounts of the sample until the peak shape improves.[3]
Column Contamination Buildup of strongly retained compounds on the column inlet can create active sites.Flush the Column: Flush with a strong solvent (e.g., isopropanol). If this fails, replace the guard column or the analytical column.[3]

Q4: My retention times are drifting between injections. What should I check?

Retention time instability makes peak identification unreliable. The cause is usually related to inconsistent system conditions.[7]

  • Checklist for Drifting Retention Times:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.[3][7]

    • Temperature Fluctuation: Use a thermostatted column compartment. Even minor room temperature changes can affect retention.[3]

    • Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[3] If preparing manually, check for solvent evaporation, which can alter the organic-to-aqueous ratio.

    • Leaks: Check for any leaks in the system, especially between the pump and the injector, as this can cause pressure and flow rate fluctuations.[8]

Section 2: Gas Chromatography (GC) Separation

GC is a powerful high-resolution technique, but it presents unique challenges for polar analytes like phenols.

Frequently Asked Questions (GC)

Q1: Can I analyze this compound isomers directly by GC, or is derivatization necessary?

While direct analysis is possible, it is often problematic. The polar hydroxyl group can lead to significant peak tailing and potential analyte loss due to interaction with active sites in the inlet and column.[9]

Derivatization is highly recommended. This process chemically modifies the hydroxyl group to make the molecule more volatile and less polar, drastically improving chromatographic performance.[9][10]

GC_Workflow start Start GC Method Development decision Is Peak Shape / Response Acceptable with Direct Injection? start->decision deriv Perform Derivatization (e.g., Silylation with BSTFA) decision->deriv No no_deriv Optimize Direct Injection (Use Inert Liner & Column) decision->no_deriv Yes column_select Select GC Column deriv->column_select no_deriv->column_select temp_opt Optimize Temperature Program (Slow ramp rate for resolution) column_select->temp_opt end Final Validated Method temp_opt->end

Caption: GC method development decision workflow for phenols.

Protocol 2: GC Derivatization (Silylation)
  • Sample Preparation: Evaporate the sample solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject the derivatized sample directly into the GC.

Q2: What GC column is best for separating these isomers?

The choice of column stationary phase is critical. For closely related isomers, polarity is the key.

  • Recommended Columns:

    • Mid-Polarity Columns (e.g., 5% Phenyl-Methylpolysiloxane - DB-5/HP-5): This is a good general-purpose starting point. It separates primarily by boiling point but offers some selectivity for aromatic compounds.

    • Higher-Polarity Columns (e.g., 50% Phenyl-Methylpolysiloxane or Wax columns): For isomers with very close boiling points, a more polar column can provide the necessary selectivity based on small differences in dipole moment.

Q3: I'm still getting poor resolution even after derivatization. What parameters can I optimize?

If resolution is still insufficient, you can fine-tune several GC parameters.

  • Temperature Program: Use a slower oven ramp rate (e.g., 2-5 °C/min). This increases the time analytes spend interacting with the stationary phase, improving separation.[11]

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve maximum column efficiency. An electronic flow meter can confirm your settings.[12]

  • Column Dimensions: Use a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates. A narrower internal diameter (e.g., 0.18 mm) can also boost efficiency.

Section 3: Alternative Separation Techniques

For preparative scale or particularly challenging separations, other techniques can be considered.

Q1: Is separation by crystallization a viable option?

Crystallization separates compounds based on differences in solubility and crystal lattice formation. For positional isomers that have very similar physical properties, this can be difficult.[13]

  • Feasibility: This technique is most effective if one isomer forms a stable, well-defined crystal much more readily than the others. It often requires screening a wide variety of solvents and conditions.[14]

  • Stripping Crystallization: This advanced technique, which operates at the triple point where the mixture is simultaneously vaporized and crystallized, has been used for separating cresol isomers with very close boiling points and could potentially be adapted.[13]

Q2: Can Kinetic Resolution be used?

Kinetic resolution is a technique used to separate enantiomers (mirror-image isomers) in a racemic mixture by reacting them with a chiral catalyst or enzyme.[15] Since positional isomers of this compound are typically achiral constitutional isomers, standard kinetic resolution is not applicable. However, if a synthetic route produces chiral derivatives, this method could be employed. Recent advances have shown success in the kinetic resolution of complex polycyclic phenols using organocatalysis.[16][17][18]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Alkylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of alkylphenols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant issue in the analysis of alkylphenols?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. This distortion is particularly problematic in the analysis of alkylphenols for several reasons:

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and erroneous peak area calculations, which directly compromises the accuracy and reproducibility of your quantitative results.[2]

  • Reduced Resolution: Tailing peaks have a tendency to overlap with adjacent peaks, especially in complex samples. This makes it difficult to achieve baseline separation and accurate quantification of individual analytes.[2]

  • Decreased Sensitivity: As a peak broadens due to tailing, its height diminishes. This can negatively affect the limit of detection and limit of quantification, making it challenging to analyze trace levels of alkylphenols.[2]

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the degree of tailing. A value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for high-precision analytical methods.[2]

Q2: What are the primary chemical reasons for peak tailing when analyzing acidic compounds like alkylphenols?

The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[1] For acidic compounds like alkylphenols, this often involves:

  • Secondary Silanol Interactions: Alkylphenols can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3] These acidic silanol groups can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl group of the phenols. This causes some molecules to be retained longer than others, resulting in a "tail".[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the alkylphenol analytes and the residual silanols on the column.[2][4] If the mobile phase pH is close to the pKa of the alkylphenol, a mixture of ionized (phenolate) and non-ionized (phenolic) forms of the compound will exist simultaneously. This dual state leads to inconsistent retention and peak distortion.[2][5]

  • Metal Contamination: The presence of metal ions (e.g., iron, nickel, titanium) in the column packing, frits, or even the HPLC system itself can lead to peak tailing.[6][7] These metal ions can act as active sites, chelating with the alkylphenols and causing secondary retention, which results in tailed peaks.[8][9]

Q3: How can I quickly determine if my peak tailing issue is chemical or physical in nature?

A simple diagnostic step is to observe which peaks in your chromatogram are tailing.

  • If all peaks are tailing to a similar degree, the problem is likely physical or related to the overall system. This could indicate a void at the column inlet, a partially blocked frit, or significant extra-column volume.[10][11][12]

  • If only specific peaks are tailing , particularly the polar or ionizable alkylphenols, the issue is more likely chemical in nature.[12] This points towards secondary interactions with the stationary phase or issues with the mobile phase composition.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the root causes of peak tailing in your alkylphenol analysis.

Column-Related Issues

The column is often the primary source of peak tailing. Here’s how to troubleshoot it:

1.1. Secondary Interactions with Residual Silanols

Residual silanol groups on the silica surface are a major contributor to the peak tailing of acidic compounds like alkylphenols.[13]

Causality: The acidic protons of the silanol groups can interact with the polar hydroxyl groups of the alkylphenols through hydrogen bonding, creating a secondary, stronger retention mechanism that leads to peak tailing.[14]

Solutions:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a small, less polar silane.[14][15] Ensure you are using a high-quality, end-capped column specifically designed for the analysis of polar or acidic compounds.

  • Choose a Different Stationary Phase: Consider a column with a different stationary phase that is less prone to silanol interactions. Phenyl-Hexyl phases, for example, can offer alternative selectivity for aromatic compounds like alkylphenols.[12]

  • Column Flushing and Regeneration: If your column is older, it may have become contaminated. Flushing the column with a strong solvent can sometimes help to remove contaminants that may be causing peak tailing.[16]

1.2. Column Contamination and Degradation

Over time, columns can become contaminated with strongly retained sample components or degrade due to harsh mobile phase conditions.

Causality: Contaminants can create new active sites on the stationary phase, leading to secondary interactions and peak tailing. Column degradation, such as the dissolution of the silica bed at high pH, can create voids and channels, leading to poor peak shape for all analytes.[10]

Solutions:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample.[12]

  • Sample Preparation: Ensure your samples are properly filtered before injection to remove any particulate matter that could clog the column frit.[10]

  • Operate within pH Limits: Always operate your silica-based column within its recommended pH range (typically pH 2-8) to prevent the dissolution of the silica backbone.[17][18]

Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling peak shape.

2.1. Mobile Phase pH Adjustment

Causality: To minimize secondary interactions with silanols and ensure a single form of the analyte, the mobile phase pH should be controlled. For acidic compounds like alkylphenols, a lower pH is generally preferred.[16] At a low pH (e.g., 2-3), the residual silanol groups are protonated and less likely to interact with the alkylphenols.[19]

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine the pKa of your alkylphenol analytes.

  • Prepare a series of mobile phases with different pH values, starting at least 2 pH units below the pKa of your analytes. Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH.[11]

  • Inject your sample using each mobile phase and observe the effect on peak shape.

  • Select the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).

2.2. Use of Mobile Phase Additives

Causality: Mobile phase additives can be used to mask residual silanol groups and improve peak shape.

Solutions:

  • Triethylamine (TEA): While more commonly used for basic compounds, a low concentration of a competing base like TEA (e.g., 0.1%) can sometimes help to block active silanol sites.[6]

  • Metal Chelators: If metal contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and reduce their interaction with the analytes.[20]

AdditiveTypical ConcentrationMechanism of Action
Phosphoric Acid 0.1%Lowers pH to suppress silanol ionization.
Formic Acid 0.1%Lowers pH and is volatile, making it suitable for LC-MS.
Triethylamine (TEA) 0.1 - 0.5%Acts as a silanol blocker.
EDTA 0.1 - 1 mMChelates metal ions in the system.[20]
Sample-Related Issues

The sample itself can be a source of peak tailing.

3.1. Column Overload

Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases. This results in broadened, tailing peaks.[1]

Solutions:

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and re-inject. The goal is to see an improvement in peak shape at a lower concentration.[6]

3.2. Sample Solvent Effects

Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.

Solutions:

  • Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[6]

Instrument-Related Issues

The HPLC system itself can contribute to poor peak shape.

4.1. Extra-Column Volume

Causality: The volume of the tubing and connections between the injector, column, and detector is known as the extra-column volume. Excessive extra-column volume can cause band broadening and lead to peak tailing.[6]

Solutions:

  • Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) for all connections.[21]

  • Minimize Tubing Length: Keep the length of all tubing as short as possible.

  • Ensure Proper Connections: Make sure all fittings are properly tightened and that there are no gaps or dead volumes in the connections.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in alkylphenol analysis.

TroubleshootingWorkflow Start Peak Tailing Observed InitialChecks Initial Checks - All peaks or specific peaks tailing? - Check guard column Start->InitialChecks ColumnIssues Step 1: Investigate Column - Check for degradation - Verify column chemistry (end-capped?) - Flush/regenerate InitialChecks->ColumnIssues If specific peaks tail InstrumentIssues Step 4: Inspect Instrument - Minimize extra-column volume - Check for leaks and proper connections InitialChecks->InstrumentIssues If all peaks tail MobilePhase Step 2: Optimize Mobile Phase - Adjust pH (lower for alkylphenols) - Add modifiers (e.g., TEA, EDTA) - Check buffer concentration ColumnIssues->MobilePhase If tailing persists Resolved Peak Shape Improved ColumnIssues->Resolved Issue resolved SampleIssues Step 3: Evaluate Sample - Check for mass overload (dilute sample) - Ensure proper sample solvent MobilePhase->SampleIssues If tailing persists MobilePhase->Resolved Issue resolved SampleIssues->InstrumentIssues If tailing persists SampleIssues->Resolved Issue resolved InstrumentIssues->Resolved Issue resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates how residual silanol groups on the stationary phase can interact with alkylphenol molecules, leading to peak tailing.

SilanolInteraction cluster_stationary_phase Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase Silica Si C18 C18 Chain Silica->C18 Primary Interaction (Hydrophobic) Silanol Si-OH Silica->Silanol Alkylphenol Alkylphenol (R-Ph-OH) Alkylphenol->C18 Desired Retention Alkylphenol->Silanol Secondary Interaction (Causes Tailing)

Caption: Interaction of alkylphenols with the stationary phase.

References

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of pharmaceutical manufacturing, catalysts are crucial for increasing reaction rates and directing product selectivity.[1] In the synthesis of specialty chemicals like 2-Isopropyl-6-propylphenol, maintaining catalyst activity and longevity is paramount for process efficiency, cost-effectiveness, and sustainability.[2] However, catalysts are susceptible to deactivation over time due to a variety of chemical and physical factors.[3][4]

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate catalyst deactivation during the synthesis of this compound.

This section addresses specific issues you may encounter during your experiments, providing a structured approach to identifying the root cause and implementing corrective actions.

Question 1: My product yield and reaction rate are progressively decreasing over several runs. What's causing this loss of performance?

A gradual decline in catalytic performance is a classic sign of deactivation. The underlying causes can be broadly categorized into three main mechanisms: coking (fouling), poisoning, and thermal degradation.

Probable Causes & Diagnosis:

  • Coking (Fouling): This is the physical deposition of carbonaceous residues, or "coke," on the catalyst surface.[5] In phenol alkylation, coke often originates from the polymerization of reactants or products at high temperatures, blocking active sites and constricting pore access.[6]

    • Visual Cue: The catalyst may appear darkened or black.

    • Diagnostic Test: Thermogravimetric Analysis (TGA) can quantify the amount of coke by measuring weight loss as the catalyst is heated under an oxidative atmosphere.[6]

  • Poisoning: This involves the strong chemisorption of molecules onto the catalyst's active sites, rendering them inactive.[7] In this synthesis, impurities in the feedstock (e.g., sulfur or nitrogen compounds) or even the reactant/product molecules themselves (e.g., strongly bound phenolates) can act as poisons.[8]

    • Diagnostic Test: Temperature-Programmed Desorption (TPD) using a probe molecule like ammonia can reveal a decrease in the number of strong acid sites, which is indicative of poisoning. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the functional groups of the adsorbed poison species.[8]

  • Thermal Degradation (Sintering): Exposure to high operating temperatures can cause irreversible changes to the catalyst's structure.[9] This can include the collapse of the porous framework, leading to a loss of surface area, or the agglomeration of active metal particles.

    • Diagnostic Test: N₂ Adsorption-Desorption analysis (BET method) will show a significant decrease in the catalyst's specific surface area and pore volume.[6]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing the cause of decreased catalyst performance.

Start Decreased Catalyst Performance (Lower Yield/Conversion) Q1 Is the catalyst discolored (darkened)? Start->Q1 A1_Yes High Probability of Coking Q1->A1_Yes Yes A1_No Coking is less likely. Consider Poisoning or Sintering. Q1->A1_No No Test1 Perform TGA Analysis A1_Yes->Test1 Q2 Were feedstock impurities possible? Or were reaction temperatures excessive? A1_No->Q2 Result1 Significant weight loss confirms coke. Test1->Result1 Solution Proceed to Catalyst Regeneration Protocol Result1->Solution A2_Impurity Suspect Poisoning Q2->A2_Impurity Impurities A2_Temp Suspect Thermal Degradation (Sintering) Q2->A2_Temp High Temp Test2 Perform NH₃-TPD & FTIR Analysis A2_Impurity->Test2 Test3 Perform BET Surface Area Analysis A2_Temp->Test3 Result2 Reduced acidity and/or identification of adsorbed species confirms poisoning. Test2->Result2 Result2->Solution Result3 Significant loss of surface area confirms sintering. Test3->Result3 Result3->Solution cluster_causes Causes cluster_mechanisms Deactivation Mechanisms HighTemp High Reaction Temperature Coking Coking / Fouling (Pore & Site Blockage) HighTemp->Coking Sintering Thermal Degradation (Loss of Surface Area) HighTemp->Sintering Impurities Feedstock Impurities (S, N compounds) Poisoning Poisoning (Active Site Neutralization) Impurities->Poisoning Time Prolonged Time on Stream Time->Coking Time->Poisoning Outcome Reduced Catalyst Activity & Selectivity Coking->Outcome Poisoning->Outcome Sintering->Outcome

References

Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this and related alkylated phenols. As an analogue and potential impurity of the widely used anesthetic Propofol, achieving high purity and yield of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthesis Overview: The Challenge of Selective Alkylation

The most common and industrially relevant approach to synthesizing 2,6-dialkylphenols is through the Friedel-Crafts alkylation of a less substituted phenol.[3][4] For this compound, this presents two primary pathways:

  • Isopropylation of 2-propylphenol: Adding an isopropyl group to the available ortho position.

  • Propylation of 2-isopropylphenol: Adding a propyl group to the available ortho position.

Both routes are governed by the principles of electrophilic aromatic substitution. However, the phenolic hydroxyl group and the existing alkyl group both act as ortho-, para-directing activators. This inherent reactivity often leads to a mixture of isomers (e.g., 2-isopropyl-4-propylphenol) and poly-alkylated byproducts (e.g., 2,4,6-substituted phenols), making selectivity and purification the central challenges in scaling up production.[5][6]

This guide will focus on the isopropylation of 2-propylphenol, leveraging strategies that maximize ortho-selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the 2-propylphenol starting material. What are the likely causes and how can I fix it?

Answer: Low conversion in Friedel-Crafts alkylation of phenols is a frequent issue stemming primarily from catalyst deactivation and insufficient reaction energy.

  • Potential Cause 1: Catalyst Deactivation. The Lewis acid catalyst (e.g., AlCl₃) can be complexed and deactivated by the lone pairs on the phenolic oxygen, which acts as a Lewis base.[5] This sequestration prevents the catalyst from activating the alkylating agent.

    • Solution: Increase the stoichiometric ratio of the Lewis acid catalyst. For phenol alkylations, it's common to use more than one equivalent of the catalyst to compensate for this deactivation.

  • Potential Cause 2: Insufficient Catalyst Activity. The chosen Lewis acid may not be potent enough to generate the carbocation from your alkylating agent (e.g., 2-propanol or isopropyl chloride) under the reaction conditions.

    • Solution: Switch to a more active Lewis acid. The activity generally follows this trend: AlCl₃, AlBr₃ > FeCl₃ > SnCl₄ > TiCl₄ > BCl₃.[7] Alternatively, consider using a Brønsted acid like sulfuric acid or a solid acid catalyst like an H-beta zeolite, which can be highly effective for phenol isopropylation.[8][9]

  • Potential Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met, resulting in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation. High temperatures often favor C-alkylation over the competing O-alkylation side reaction.[10]

Question 2: My main product is the wrong isomer (e.g., 2-isopropyl-4-propylphenol or 4-isopropyl-2-propylphenol). How can I improve ortho-selectivity?

Answer: Achieving high ortho-selectivity is the key to an efficient synthesis. The formation of the para-isomer is thermodynamically favored, but the ortho-isomer can be kinetically favored under the right conditions.

  • Potential Cause: Standard Friedel-Crafts Conditions. Traditional Lewis acids like AlCl₃ do not offer significant ortho-direction beyond the inherent directing effect of the hydroxyl group, often resulting in isomeric mixtures.

    • Solution 1: Use an Ortho-Directing Catalyst. Aluminum phenoxide, generated in situ by reacting the starting phenol with an aluminum source, is a well-established catalyst for selective ortho-alkylation.[11][12] The aluminum coordinates to the phenolic oxygen, creating a bulky complex that sterically hinders the para-position and directs the incoming electrophile to the ortho-positions.

    • Solution 2: Employ Alternative Catalytic Systems. Several modern methods offer high ortho-selectivity. Rhenium catalysts, such as Re₂(CO)₁₀, have been shown to be highly selective for ortho-alkylation of phenols with alkenes.[3] Additionally, performing the reaction in supercritical water can achieve high ortho-selectivity without any catalyst at all, as water facilitates a favorable transition state.[13]

Question 3: I'm getting a significant amount of di- and tri-alkylated byproducts. How can I prevent this polysubstitution?

Answer: Polysubstitution occurs because the mono-alkylated product is more electron-rich and thus more reactive than the starting phenol, making it susceptible to further alkylation.[5][6]

  • Potential Cause: Stoichiometry and Reactivity. Using a 1:1 molar ratio of phenol to alkylating agent is insufficient to prevent the newly formed, more reactive product from competing for the alkylating agent.

    • Solution 1: Use a Large Excess of the Phenolic Substrate. The most effective strategy is to use a large excess of 2-propylphenol relative to the isopropylating agent. This increases the statistical probability that the alkylating agent will react with the starting material rather than the product. A molar ratio of 3:1 to 5:1 (phenol:alkylating agent) is a good starting point.

    • Solution 2: Control the Addition of the Alkylating Agent. Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, further reducing the chance of polysubstitution on the product molecules.

Question 4: My final product is difficult to purify. The isomers have very close boiling points. What purification strategies do you recommend?

Answer: The purification of liquid phenol isomers is a significant scale-up challenge. While fractional distillation under reduced pressure is the standard approach, it can be inefficient for closely boiling isomers.

  • Recommended Strategy: Derivatization, Crystallization, and Hydrolysis. A highly effective method for obtaining pharmaceutical-grade purity is to convert the crude liquid phenol mixture into a solid derivative.[4][14]

    • Esterification: React the crude product mixture with an acid chloride (e.g., benzoyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This converts the phenols into solid esters.

    • Crystallization: The target ester (2-isopropyl-6-propylphenyl benzoate) will have different crystallization properties from its isomeric impurities. Recrystallize the solid ester from a suitable solvent (e.g., methanol, isopropanol) one or more times to achieve very high purity (>99.9%).[4][14]

    • Hydrolysis: Cleave the purified ester back to the phenol using alkaline hydrolysis (e.g., heating with NaOH or KOH in a solvent like methanol). This multi-step process is often more efficient and scalable for achieving high purity than relying solely on distillation.[4]

Frequently Asked Questions (FAQs)

  • Q1: Which is the better starting material, 2-propylphenol or 2-isopropylphenol?

    • Both routes are viable. However, isopropylation chemistry on phenols is extensively documented.[8][9] Starting with 2-propylphenol and performing an isopropylation may offer more established methods for controlling ortho-selectivity.

  • Q2: What is the difference between C-alkylation and O-alkylation, and how do I favor the former?

    • C-alkylation forms the desired carbon-carbon bond on the aromatic ring. O-alkylation forms a phenyl ether, which is a common byproduct.[5][10] Generally, higher reaction temperatures favor C-alkylation. The O-alkylated product can sometimes rearrange to the C-alkylated product at elevated temperatures (a process known as the Fries rearrangement).

  • Q3: How can I effectively monitor the reaction's progress?

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It allows you to quantify the consumption of starting material and the formation of the desired product, isomers, and byproducts. For quick qualitative checks, Thin Layer Chromatography (TLC) can also be used.

  • Q4: What are the key safety precautions?

    • Friedel-Crafts reactions can be highly exothermic. Use a well-vented fume hood and monitor the reaction temperature carefully, especially during the addition of reagents. Lewis acids like AlCl₃ react violently with water; ensure all glassware is dry and use anhydrous solvents. Phenols are corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary: Comparison of Ortho-Alkylation Methods

MethodCatalystAlkylating AgentTemp. (°C)Key AdvantagePotential IssuesReference
Aluminum Phenolate Al-Phenoxide (in situ)Propene / 2-Propanol200-260High ortho-selectivity, industrial standardHigh temperature and pressure required[11],[12]
Heterogeneous Acid H-Beta Zeolite2-Propanol (IPA)~200Catalyst is reusable, high conversionSelectivity can be moderate[8],[9]
Supercritical Water None2-Propanol~400"Green" method, no catalyst neededRequires specialized high-pressure equipment[13]
Rhenium Catalysis Re₂(CO)₁₀Propene~180Excellent ortho- and mono-selectivityCatalyst cost and availability[3]

Visualized Workflows

General Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor: 2-Propylphenol Anhydrous Solvent B Add Ortho-Directing Catalyst (e.g., Aluminum Turnings) A->B C Heat to Reaction Temp (e.g., 200-250°C) B->C D Slowly Add Alkylating Agent (e.g., Propene or 2-Propanol) C->D E Monitor Reaction (GC-MS) D->E F Quench & Workup E->F Reaction Complete G Crude Product (Mixture of Isomers) F->G H Esterification (e.g., Benzoyl Chloride) G->H I Recrystallization (High Purity Solid Ester) H->I J Alkaline Hydrolysis I->J K Final Distillation J->K L Pure this compound (>99.5%) K->L cluster_issues cluster_solutions Start Analyze Crude Product (GC-MS) LowConv Low Conversion? Start->LowConv PoorSelectivity Poor Selectivity? (High Para-Isomer) LowConv->PoorSelectivity No Sol_Conv1 Increase Catalyst Loading LowConv->Sol_Conv1 Yes Polyalkylation High Polysubstitution? PoorSelectivity->Polyalkylation No Sol_Select Use Ortho-Directing Catalyst (e.g., Al-Phenoxide) PoorSelectivity->Sol_Select Yes Sol_Poly1 Increase Phenol:Alkene Ratio Polyalkylation->Sol_Poly1 Yes Success Proceed to Purification Polyalkylation->Success No Sol_Conv2 Increase Temperature Sol_Conv1->Sol_Conv2 Sol_Poly2 Slow Alkene Addition Rate Sol_Poly1->Sol_Poly2

References

avoiding oxidation of 2-Isopropyl-6-propylphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isopropyl-6-propylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (Propofol Impurity O). This document provides in-depth guidance on preventing the oxidative degradation of this compound during storage. As a substituted phenol, this compound is susceptible to oxidation, which can compromise sample integrity, experimental results, and the development of downstream applications. This guide is structured to provide rapid troubleshooting and detailed preventative protocols.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned a pink or yellowish-brown color. What happened?

This discoloration is a classic indicator of oxidation.[1][2][3] Phenolic compounds, when exposed to oxygen, can undergo a series of reactions to form colored products. The initial step is often the formation of a phenoxyl radical, which can then dimerize or react further to produce quinone-type compounds.[1][2] For instance, the structurally similar drug Propofol (2,6-diisopropylphenol) is known to form a quinone dimer that causes a yellowing of its emulsion.[1][2]

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main drivers of oxidation for phenolic compounds are:

  • Oxygen (Air): The most critical factor. Molecular oxygen is the ultimate oxidizing agent in the degradation pathway.[3]

  • Light: UV and even ambient light can provide the energy to initiate the free-radical chain reactions responsible for oxidation.[4][5] This process is known as photo-oxidation.[6]

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation.[6][7] Storing the compound at higher than recommended temperatures will significantly shorten its shelf-life.

  • Presence of Metal Ions: Transition metals can act as catalysts, promoting the formation of reactive oxygen species and accelerating the degradation of phenols.[4][8]

Q3: Can I still use the material if it's only slightly discolored?

We strongly advise against it. The presence of color indicates that a portion of your material has converted to various oxidation products.[1] These impurities can lead to:

  • Inaccurate quantification and dosing in experiments.

  • Altered biological or chemical activity.

  • Unpredictable side reactions in complex synthetic schemes.

Using degraded material introduces significant variability and undermines the reliability and reproducibility of your research. A quality control check is mandatory if any degradation is suspected.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

Observed Problem Probable Cause(s) Immediate Corrective Actions & Long-Term Solutions
Discoloration (Yellow, Pink, Brown) 1. Air Exposure: Improper sealing of the container; repeated openings. 2. Light Exposure: Storage in a clear or translucent container. 3. High Temperature: Storage at room temperature or higher.Solution: Discard the discolored material. For new material, implement Protocol 1 for optimal storage. Always store in an amber glass vial with a tightly sealed cap, preferably under an inert atmosphere, and at the recommended refrigerated temperature (2-8°C).[9]
Inconsistent Experimental Results Material Degradation: Use of partially oxidized this compound, leading to lower effective concentration and interference from impurities.Solution: Perform a quality control check on your stored material using an appropriate analytical method (see Protocol 3). If degradation is confirmed, procure fresh material and adhere strictly to the recommended storage protocols to ensure consistency for future experiments.
Particulate Formation or Cloudiness in Solution Polymerization: Advanced oxidation can lead to the formation of polymerized products (e.g., phenoquinone), which may be insoluble.[3]Solution: The material is significantly degraded and unusable. Discard immediately. Review handling procedures to minimize exposure to air and light during dissolution and use.

Scientific Deep Dive: The Mechanism of Phenolic Oxidation

The oxidation of this compound, like other phenols, proceeds via a free-radical mechanism. The process is initiated by the abstraction of the hydrogen atom from the hydroxyl group (-OH), forming a resonance-stabilized phenoxyl radical. This is the rate-limiting step and is accelerated by light and heat. Once formed, this radical is highly reactive and can participate in several degradation pathways, most commonly leading to the formation of quinones and their polymers, which are intensely colored.

OxidationPathway cluster_initiation Initiation cluster_propagation Propagation & Product Formation A This compound B Phenoxyl Radical A->B O₂, Light, Heat C Dimerization B->C D Quinone-type Products (Colored) C->D E Polymerized Products (Insoluble) D->E caption Fig 1. Simplified oxidation pathway of a substituted phenol. QC_Workflow Start Retrieve Stored Sample Inspect Visually Inspect (Color, Clarity) Start->Inspect TLC Perform Quick TLC Spot Test vs. Fresh Standard Inspect->TLC No Discoloration Discard Discard Material Inspect->Discard Discolored HPLC Quantitative Analysis (HPLC) (Purity > 98%?) TLC->HPLC Single Spot, Matches Std TLC->Discard Multiple Spots/Streaking Use Proceed with Experiment HPLC->Use Yes HPLC->Discard No caption Fig 2. Decision workflow for quality control.

References

Technical Support Center: Enhancing Selectivity in the Isopropylation of Propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the isopropylation of propylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships governing selectivity. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.

Foundational Principles: Understanding the Reaction Landscape

The isopropylation of propylphenol is a classic Friedel-Crafts alkylation reaction. The hydroxyl (-OH) and propyl (-C₃H₇) groups on the phenol ring are ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack by an isopropyl carbocation, typically generated from isopropanol or propene in the presence of an acid catalyst.

However, achieving high selectivity for a specific isopropylated propylphenol isomer is a significant challenge. The reaction often yields a complex mixture of mono-, di-, and even tri-isopropylated products, along with various constitutional isomers. The final product distribution is a delicate interplay of electronic and steric effects, catalyst properties, and reaction conditions.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Low Selectivity for the Desired Mono-isopropylated Product and Excessive Polyalkylation

Question: My reaction is producing a high percentage of di- and tri-isopropylated propylphenols, significantly reducing the yield of my target mono-isopropylated product. What factors control the degree of alkylation, and how can I suppress this over-alkylation?

Answer: This is a common challenge in Friedel-Crafts alkylation. The initial isopropylation product is often more reactive than the starting propylphenol because the newly introduced isopropyl group is also an activating group. This leads to subsequent alkylation events. Several factors can be tuned to mitigate this:

  • Molar Ratio of Reactants: A high molar ratio of propylphenol to the isopropylating agent (e.g., isopropanol) is crucial. By keeping the isopropylating agent as the limiting reagent, the probability of a second or third alkylation event on the same molecule is statistically reduced. For instance, in the alkylation of m-cresol with isopropanol, a 5:1 molar ratio of cresol to alcohol was found to be optimal for favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature generally favors the mono-alkylated product. Higher temperatures provide the activation energy required for subsequent alkylations and can also lead to side reactions like dealkylation and transalkylation.

  • Catalyst Activity: Highly active catalysts with a high density of strong acid sites can promote polyalkylation. Using a catalyst with milder acidity can help to temper the reaction rate and improve selectivity for the mono-isopropylated product.

  • Reaction Time: Shorter reaction times can help to minimize the formation of poly-alkylated products. It is advisable to monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction time for maximizing the yield of the desired mono-alkylated product.

Issue 2: Poor Regioselectivity - Formation of Undesired Isomers

Question: I am targeting the ortho-isopropylation of 4-propylphenol to synthesize 2-isopropyl-4-propylphenol, but I am observing a significant amount of the meta-isomer (3-isopropyl-4-propylphenol) and other byproducts. How can I enhance ortho-selectivity?

Answer: Achieving high regioselectivity, particularly ortho-selectivity, is a nuanced challenge governed by steric hindrance and catalyst properties.

  • Steric Effects: The existing propyl group at the para position in 4-propylphenol will sterically hinder the approach of the bulky isopropyl electrophile to the adjacent ortho positions to some extent. However, the hydroxyl group strongly directs ortho and para. Since the para position is already occupied, the primary sites of attack are the two ortho positions and the two meta positions. While electronic effects favor ortho-substitution, steric hindrance can lead to some substitution at the less hindered meta-positions. The bulkiness of both the existing substituent and the incoming electrophile plays a critical role.

  • Shape-Selective Catalysis with Zeolites: The use of shape-selective catalysts, such as zeolites, is a powerful strategy to control regioselectivity. The pore structure of zeolites can sterically constrain the transition state of the reaction, favoring the formation of less bulky isomers that can fit within the catalyst's channels. For example, in the isopropylation of naphthalene, H-mordenite (MOR) zeolite showed high selectivity for the less bulky β,β- and 2,6-diisopropylnaphthalene isomers due to steric restrictions within its channels[1][2]. The selection of a zeolite with an appropriate pore size and channel geometry is critical for directing the alkylation to the desired position on the propylphenol ring. The exceptional selectivity of ZSM-5 in the dealkylation of 4-n-propylphenol is attributed to pore confinement that prevents side reactions, a principle that also applies to the reverse alkylation reaction[3].

    • Catalyst Pore Size: The pore diameter of the catalyst can significantly influence product selectivity. Catalysts with smaller pores may restrict the formation of bulkier isomers, thereby enhancing the selectivity for a specific, less sterically hindered product.

  • Reaction Temperature: Temperature can influence the ortho/para product ratio. In some cases, lower temperatures favor the formation of the ortho-isomer, which is often the kinetically controlled product. Higher temperatures can lead to thermodynamic equilibrium, which may favor the more stable para-isomer (if the para position were available) or lead to isomerization to other positions.

Issue 3: Catalyst Deactivation and Low Conversion

Question: My reaction starts well, but the conversion rate drops significantly over time, suggesting catalyst deactivation. What are the common causes of deactivation in propylphenol isopropylation, and how can I prevent it?

Answer: Catalyst deactivation is a frequent issue, especially when using solid acid catalysts like zeolites. The primary culprits are:

  • Coke Formation: At higher reaction temperatures, organic molecules can undergo polymerization and other side reactions on the catalyst surface, leading to the formation of carbonaceous deposits known as "coke." This coke blocks the active sites and pores of the catalyst, reducing its activity.

  • Adsorption of Byproducts: Strongly adsorbed byproducts or impurities in the reactants can poison the catalyst's active sites.

Strategies to Mitigate Catalyst Deactivation:

  • Optimize Reaction Temperature: Operating at the lowest possible temperature that still provides a reasonable reaction rate can significantly reduce coke formation.

  • Control Reactant Purity: Ensure that the propylphenol and isopropylating agent are of high purity to avoid introducing catalyst poisons.

  • Use of a Co-solvent or Supercritical Fluids: In some cases, the use of a co-solvent can help to dissolve and remove coke precursors from the catalyst surface. Reactions in supercritical fluids can also minimize coking due to the unique properties of the reaction medium.

  • Catalyst Regeneration: Many solid acid catalysts can be regenerated. A common method is to burn off the coke in a stream of air or oxygen at elevated temperatures. The regeneration protocol should be carefully optimized to avoid damaging the catalyst structure.

  • Presence of Steam: The presence of water can, in some cases, maintain stable catalysis, particularly with ZSM-5 zeolites. It is hypothesized that water can prevent the formation of pore-blocking diphenyl ether byproducts[3].

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst's acidity in determining selectivity?

A1: The acidity of the catalyst, both the type (Brønsted vs. Lewis) and strength of the acid sites, is a critical parameter. Strong Brønsted acid sites are generally required to protonate the isopropylating agent (e.g., isopropanol) and generate the isopropyl carbocation. However, excessively strong acid sites can lead to unwanted side reactions such as cracking, isomerization, and polyalkylation. The distribution and strength of acid sites on the external surface versus within the pores of a catalyst like a zeolite can also influence selectivity.

Q2: Can I use propylene directly as the alkylating agent instead of isopropanol?

A2: Yes, propylene is a common alkylating agent for Friedel-Crafts reactions. The choice between isopropanol and propylene often depends on factors such as cost, handling, and the specific catalyst being used. When using isopropanol, the reaction often proceeds via the in-situ dehydration of the alcohol to propylene, which then acts as the electrophile.

Q3: How does the position of the propyl group on the starting phenol (e.g., 2-propylphenol vs. 4-propylphenol) affect the isopropylation reaction?

A3: The position of the propyl group significantly influences the regioselectivity of the subsequent isopropylation due to steric and electronic effects.

  • Starting with 4-propylphenol: The para position is blocked. The incoming isopropyl group will primarily be directed to the ortho positions, with some potential for meta-substitution depending on the reaction conditions and catalyst.

  • Starting with 2-propylphenol: The incoming isopropyl group will be directed to the other ortho position (position 6) and the para position (position 4). The ratio of these products will depend on the steric hindrance imposed by the existing propyl group at position 2 and the reaction conditions.

Q4: What are the main byproducts I should expect in the isopropylation of 4-propylphenol?

A4: Besides the desired mono-isopropylated isomers (2-isopropyl-4-propylphenol and 3-isopropyl-4-propylphenol), you should anticipate the formation of:

  • Di- and tri-isopropyl-4-propylphenols: Due to over-alkylation.

  • Isopropyl phenyl ether: Formed through O-alkylation of the phenolic hydroxyl group. This is often an intermediate that can rearrange to the C-alkylated product under acidic conditions.

  • Products of transalkylation and isomerization: At higher temperatures, isopropyl and propyl groups can migrate around the aromatic ring, leading to a more complex mixture of isomers.

  • Propylene oligomers: If propylene is used as the alkylating agent, it can polymerize to some extent.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on Phenol Isopropylation Selectivity (Illustrative Examples)

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 2,6-diisopropylphenol (%)Reference
H-betaIsopropanol2509456[4]
H-mordeniteIsopropanol2506843[4]
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Isopropanol200HighHigh (for 2,6-DIPP from 2-IPP)[5]
SAPO-11Isopropanol280High77 (total for o- and p-isopropylphenol)[6]

Note: This table provides examples from the isopropylation of phenol, which can serve as a starting point for optimizing the isopropylation of propylphenol.

Experimental Protocols

Protocol 1: General Procedure for Selective Isopropylation of 4-Propylphenol using a Solid Acid Catalyst

This protocol is adapted from procedures for the alkylation of similar phenolic compounds and should be optimized for your specific experimental setup and target product.

  • Catalyst Activation:

    • Place the solid acid catalyst (e.g., H-beta zeolite) in a calcination furnace.

    • Heat the catalyst under a flow of dry air to 500-550 °C for 4-6 hours to remove any adsorbed water and organic impurities.

    • Cool the catalyst under a stream of dry nitrogen or in a desiccator before use.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermocouple for temperature monitoring, and a dropping funnel.

    • Charge the flask with 4-propylphenol and a suitable solvent (e.g., heptane or dodecane) if performing a liquid-phase reaction. A solvent-free reaction may also be possible.

    • Add the activated catalyst to the flask (typically 5-10 wt% with respect to the propylphenol).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 150-250 °C) with vigorous stirring.

    • Slowly add the isopropylating agent (e.g., isopropanol) to the reaction mixture through the dropping funnel over a period of 1-2 hours. A molar ratio of 4-propylphenol to isopropanol of 3:1 to 5:1 is a good starting point to favor mono-alkylation.

    • Maintain the reaction at the set temperature for the desired time (e.g., 2-8 hours).

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration.

    • Wash the catalyst with a suitable solvent (e.g., acetone or methanol) to recover any adsorbed products.

    • Analyze the liquid product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 4-propylphenol and the selectivity for the different isopropyl-4-propylphenol isomers and other byproducts.

Protocol 2: GC-MS Analysis of Reaction Products
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or acetone) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the different product isomers based on their mass spectra and retention times. Quantify the relative amounts of each component by peak area integration.

Visualizations

Diagram 1: Reaction Pathway for the Isopropylation of 4-Propylphenol

G cluster_start Reactants cluster_products Products & Byproducts 4-Propylphenol 4-Propylphenol 2-Isopropyl-4-propylphenol 2-Isopropyl-4-propylphenol 4-Propylphenol->2-Isopropyl-4-propylphenol ortho-Alkylation 3-Isopropyl-4-propylphenol 3-Isopropyl-4-propylphenol 4-Propylphenol->3-Isopropyl-4-propylphenol meta-Alkylation Isopropyl-4-propylphenyl ether Isopropyl-4-propylphenyl ether 4-Propylphenol->Isopropyl-4-propylphenyl ether O-Alkylation Isopropanol Isopropanol Isopropyl Carbocation Isopropyl Carbocation Isopropanol->Isopropyl Carbocation  Acid Catalyst (-H₂O) Di-isopropyl-4-propylphenols Di-isopropyl-4-propylphenols 2-Isopropyl-4-propylphenol->Di-isopropyl-4-propylphenols Further Alkylation Isopropyl-4-propylphenyl ether->2-Isopropyl-4-propylphenol Fries Rearrangement Isopropyl Carbocation->2-Isopropyl-4-propylphenol Isopropyl Carbocation->3-Isopropyl-4-propylphenol Isopropyl Carbocation->Isopropyl-4-propylphenyl ether G cluster_poly High Polyalkylation cluster_regio Poor Regioselectivity Low Selectivity Low Selectivity High Polyalkylation High Polyalkylation Low Selectivity->High Polyalkylation Poor Regioselectivity Poor Regioselectivity Low Selectivity->Poor Regioselectivity Decrease Temp. Decrease Temp. Increase Propylphenol Ratio Increase Propylphenol Ratio Use Milder Catalyst Use Milder Catalyst Reduce Reaction Time Reduce Reaction Time Use Shape-Selective Catalyst (Zeolite) Use Shape-Selective Catalyst (Zeolite) Optimize Catalyst Pore Size Optimize Catalyst Pore Size Adjust Temperature Adjust Temperature High Polyalkylation->Decrease Temp. High Polyalkylation->Increase Propylphenol Ratio High Polyalkylation->Use Milder Catalyst High Polyalkylation->Reduce Reaction Time Poor Regioselectivity->Use Shape-Selective Catalyst (Zeolite) Poor Regioselectivity->Optimize Catalyst Pore Size Poor Regioselectivity->Adjust Temperature

References

minimizing solvent impurities in 2-Isopropyl-6-propylphenol purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Isopropyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you overcome common challenges and minimize solvent impurities in your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My final product shows significant residual solvent peaks in the ¹H NMR and GC-MS analysis. How can I effectively remove the solvent?

A1: Residual solvent is a common issue, especially given that this compound is a high-boiling point oily liquid. The best method for solvent removal depends on the boiling point of the solvent relative to your product.

Understanding the Challenge: this compound is a substituted phenol. While its exact boiling point is not widely published, it can be estimated to be in the range of 220-240 °C at atmospheric pressure, based on similar structures like 2-isopropylphenol (boiling point 212-213 °C) and 2,6-diisopropylphenol (boiling point 256 °C).[1][2] This high boiling point means that standard rotary evaporation may be insufficient, especially for solvents with moderate to high boiling points.

Step-by-Step Solutions:

1. For Low-Boiling Solvents (b.p. < 100 °C, e.g., Dichloromethane, Ethyl Acetate, Hexanes):

  • Rotary Evaporation: This is the most common first step. For optimal results, use a high-vacuum pump and gently warm the water bath (40-50 °C) to increase the vapor pressure of the solvent.[3]

  • High-Vacuum Manifold: After rotary evaporation, place the flask on a high-vacuum line (Schlenk line) for several hours at room temperature. This will help remove the final traces of volatile solvents.[4]

2. For High-Boiling Solvents (b.p. > 100 °C, e.g., DMF, DMSO, Toluene):

  • Problem: These solvents are difficult to remove via standard rotary evaporation as their boiling points are too high.[3]

  • Solution A: Vacuum Distillation: Since this compound is a high-boiling liquid, you can distill off a lower-boiling solvent under reduced pressure. If the impurity is a high-boiling solvent, a more careful fractional vacuum distillation is required to separate it from the product.[5]

  • Solution B: Azeotropic Removal: Add a lower-boiling solvent that forms an azeotrope with the high-boiling residual solvent. For example, adding hexane or toluene and then removing it by rotary evaporation can help co-evaporate residual water or other polar high-boiling solvents.[5][6]

  • Solution C: Aqueous Wash/Extraction: If your product is in a water-immiscible solvent (like ethyl acetate or toluene) and the impurity is a water-miscible high-boiling solvent (like DMF or DMSO), you can perform a liquid-liquid extraction. Wash the organic layer multiple times with water or brine to transfer the high-boiling solvent into the aqueous phase.[3]

Experimental Protocol: High-Vacuum Solvent Removal

A common and effective method for removing stubborn, high-boiling point solvents is to use a high-vacuum system combined with gentle heating.

  • Initial Solvent Removal: Concentrate the solution containing your product using a rotary evaporator to remove the bulk of the solvent.

  • Transfer to a Suitable Flask: Transfer the resulting oil to a round-bottom flask that can be attached to a high-vacuum line. The flask should be no more than half full.

  • Connect to Vacuum: Attach the flask to a high-vacuum manifold equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Apply Vacuum: Gradually apply vacuum to the system. The oil may bubble as the residual solvent begins to boil at reduced pressure.

  • Gentle Heating: Once a stable vacuum is achieved, gently heat the flask with a water bath or heating mantle to a temperature that is well below the boiling point of your product but will facilitate the evaporation of the residual solvent (e.g., 50-80 °C).

  • Monitor: Continue this process for several hours, or until no more solvent is observed collecting in the cold trap.

  • Final Analysis: Re-analyze the product by ¹H NMR or GC-MS to confirm the absence of solvent.

Q2: My purified this compound is a pale pink or brownish oil. What causes this discoloration and how can I prevent it?

A2: The discoloration of phenolic compounds is almost always due to the formation of colored oxidation products, such as quinones.[7][8] Phenols are highly susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Preventative Measures:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps, especially chromatography and distillation, under an inert atmosphere of nitrogen or argon. This minimizes the product's exposure to oxygen.[9]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or argon for 15-20 minutes before use can significantly reduce oxidation.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is recommended) to slow down degradation over time.[10]

Remediation:

If your product is already discolored, you may be able to remove the colored impurities by:

  • Activated Charcoal Treatment: Dissolve the discolored oil in a minimal amount of a suitable solvent (e.g., dichloromethane or hexanes). Add a small amount of activated charcoal (1-2% by weight), stir for 15-30 minutes, and then filter the solution through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Remove the solvent to recover the product.

  • Flash Chromatography: A quick filtration through a short plug of silica gel can sometimes be effective at retaining the more polar, colored oxidation products while allowing the desired phenol to elute.

Q3: I am struggling to separate this compound from an isomeric impurity. They have very similar Rf values on a silica TLC plate. What are my options?

A3: Separating regioisomers is a classic challenge in organic chemistry because they often have nearly identical polarities.[9]

Strategies for Isomer Separation:

  • Extensive TLC Solvent Screening: Before committing to a large-scale column, invest time in screening a wide range of solvent systems for your TLC analysis. A subtle difference in polarity can sometimes be exploited for separation.

    • Try different solvent combinations (e.g., toluene/ethyl acetate, hexanes/acetone, dichloromethane/methanol).

    • Vary the ratios of your solvent system in small increments.

    • Add a small amount of a modifier, like acetic acid (for acidic compounds) or triethylamine (for basic compounds), to your eluent. For phenols, a small amount of acetic acid (e.g., 0.5%) can sometimes improve peak shape and resolution by suppressing deprotonation on the silica surface.[9]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider other stationary phases.

    • Alumina (basic or neutral): Alumina has different selectivity compared to silica and can sometimes resolve isomers that are inseparable on silica.

    • Reverse-Phase Silica (C18): This is an excellent option for separating compounds based on differences in hydrophobicity. You would use a polar mobile phase (e.g., methanol/water or acetonitrile/water). This is often the go-to method for difficult isomer separations.[9]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC, especially reverse-phase HPLC, offers significantly higher resolving power than standard flash column chromatography.[9]

  • Fractional Distillation Under Vacuum: If the isomers have slightly different boiling points, fractional distillation under high vacuum can be an effective separation technique, although it requires specialized equipment.

Frequently Asked Questions (FAQs)

What is the best general purification strategy for crude this compound?

For a typical crude product from synthesis, a multi-step approach is often most effective:

  • Aqueous Workup: Start with a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or diethyl ether. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it.

  • Flash Column Chromatography: This is generally the most effective method for removing both more polar and less polar impurities. Given the phenolic nature of the compound, a silica gel column is a good starting point. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like hexanes/ethyl acetate) is typically effective.

  • Final Solvent Removal: After chromatography, ensure all solvents are thoroughly removed using the methods described in the Troubleshooting Guide (Q1) to obtain the pure this compound as an oil.

Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the desired product. It can also be used to detect and quantify impurities if their signals do not overlap with the product's signals. The presence of residual solvent is often clearly visible in the ¹H NMR spectrum.

My this compound product "oils out" instead of crystallizing. What can I do?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common for low-melting point compounds or when the cooling process is too rapid. Since this compound is likely a low-melting solid or an oil at room temperature, crystallization may be challenging. However, if you are attempting to crystallize it from a non-polar solvent at low temperatures:

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy (turbid). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include dichloromethane/hexanes or ethyl acetate/hexanes.[14]

Data Presentation

Table 1: Properties of Common Solvents for Chromatography
SolventBoiling Point (°C)Polarity IndexNotes for Phenol Purification
Hexanes 690.1Excellent non-polar eluent for initial elution.
Toluene 1112.4Can be a good alternative to hexanes; useful for azeotropic water removal.
Dichloromethane (DCM) 403.1Good solvent, but its low boiling point can be problematic for high-flow columns.
Ethyl Acetate (EtOAc) 774.4A common polar co-solvent with hexanes.
Acetone 565.1A more polar co-solvent, useful for eluting more polar compounds.
2-Propanol (IPA) 823.9Can be used in small amounts in the mobile phase.[15]
Methanol (MeOH) 655.1Used in small percentages for highly polar compounds; can be used in reverse-phase.
Acetonitrile (ACN) 825.8Primarily used for reverse-phase HPLC.
Water 10010.2Used as the polar component in reverse-phase chromatography.

Key Experimental Workflows

Workflow for Selecting a Solvent Removal Method

Solvent_Removal_Workflow start Start: Product in Solution solvent_bp Is the solvent boiling point < 100°C? start->solvent_bp rotovap Use Rotary Evaporator (40-50°C water bath) solvent_bp->rotovap Yes high_bp_solvent High-Boiling Solvent (b.p. > 100°C) solvent_bp->high_bp_solvent No high_vac Place on High-Vacuum Line (room temperature, several hours) rotovap->high_vac check_purity1 Check Purity (NMR, GC-MS) high_vac->check_purity1 end End: Pure, Solvent-Free Product check_purity1->end extraction Is the solvent water-miscible and product in an immiscible solvent? high_bp_solvent->extraction aq_wash Perform Aqueous Washes (e.g., with water or brine) extraction->aq_wash Yes distillation Perform Vacuum Distillation extraction->distillation No aq_wash->rotovap check_purity2 Check Purity (NMR, GC-MS) distillation->check_purity2 check_purity2->end

Caption: Decision tree for selecting the appropriate solvent removal technique.

Protocol: Flash Column Chromatography for this compound

This protocol provides a general procedure for purifying this compound using silica gel flash chromatography.

  • Solvent System Selection:

    • Using a Thin Layer Chromatography (TLC) plate, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4. This provides a good starting point for the column elution.

    • Visualize the TLC plate under UV light and/or by staining (e.g., with potassium permanganate or vanillin stain) to see your product and any impurities.

  • Column Packing:

    • Select an appropriately sized glass column for the amount of crude material you have (a general rule of thumb is to use about 50-100 g of silica per 1 g of crude material).

    • Pack the column with silica gel, either as a dry powder followed by the eluent (dry packing) or as a slurry in the non-polar component of your solvent system (wet packing). Ensure the silica bed is compact and level.

    • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography eluent or a less polar solvent (like dichloromethane or hexanes).

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Alternatively, for less soluble materials, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure (using a flask of air or a pump) to begin eluting the sample through the column.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and running it in your chosen solvent system.

  • Product Isolation:

    • Once the separation is complete, identify the fractions containing your pure product based on the TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Validation & Comparative

Comparative Cross-Reactivity Analysis of 2-Isopropyl-6-propylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of impurities and related compounds is paramount for ensuring the specificity and accuracy of analytical methods and for predicting potential off-target effects. This guide provides a comprehensive comparative analysis of 2-Isopropyl-6-propylphenol, a known impurity of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol).[1][2][3] Due to the limited direct experimental data on the cross-reactivity of this specific impurity, this guide synthesizes information on structurally similar compounds and presents detailed experimental protocols to enable a thorough investigation.

Introduction: The Significance of this compound in Propofol Formulations

This compound, also known as Propofol Impurity O, is a structural analogue of propofol where one of the isopropyl groups is replaced by a propyl group.[1][2][4] The presence of such impurities, even in trace amounts, can have significant implications. In the context of immunoassays, for instance, antibodies developed for propofol might exhibit cross-reactivity with this impurity, leading to inaccurate quantification.[5][6] Furthermore, understanding the interaction of this compound with biological targets is crucial for a complete safety and efficacy profile of propofol.

This guide will delve into the structural similarities and differences between this compound, propofol, and other relevant analogues. It will then provide a detailed roadmap for conducting robust cross-reactivity studies using established analytical techniques.

Structural Comparison of this compound and Related Compounds

The potential for cross-reactivity is fundamentally linked to molecular structure. The diagram below illustrates the chemical structures of this compound, its parent compound propofol, and another potential impurity, 2,4-diisopropylphenol.

Caption: Chemical structures of propofol and related phenolic compounds.

The key structural features to consider for cross-reactivity are:

  • The Phenolic Hydroxyl Group: This is a critical functional group for the biological activity of propofol and its analogues, and a likely epitope for antibody recognition.[7]

  • Alkyl Substituents: The size, shape, and position of the isopropyl and propyl groups on the phenol ring will influence the overall three-dimensional structure and lipophilicity of the molecule, thereby affecting its binding affinity to antibodies and biological receptors.[8][9]

Experimental Design for Cross-Reactivity Assessment

A thorough investigation of cross-reactivity requires a multi-pronged approach. We recommend a combination of immunological and chromatographic methods to provide a comprehensive picture.

Immunoassay-Based Cross-Reactivity

Immunoassays are a highly sensitive method for detecting cross-reactivity.[10] A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format for this purpose.

Competitive_ELISA_Workflow Start Coat plate with Propofol-conjugate Wash1 Wash Start->Wash1 Block Block with BSA solution Wash1->Block Wash2 Wash Block->Wash2 Incubate Incubate with anti-Propofol Ab + Competitor (Propofol or Analogue) Wash2->Incubate Wash3 Wash Incubate->Wash3 Add_Enzyme_Conj_Ab Add secondary enzyme-conjugated Ab Wash3->Add_Enzyme_Conj_Ab Wash4 Wash Add_Enzyme_Conj_Ab->Wash4 Add_Substrate Add substrate Wash4->Add_Substrate Read_Signal Read signal (e.g., absorbance) Add_Substrate->Read_Signal

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antigen Coating: Coat a 96-well microtiter plate with a propofol-protein conjugate (e.g., propofol-BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the standard (propofol) and the test compounds (this compound and other analogues). Add a fixed concentration of the primary anti-propofol antibody and the serially diluted competitors to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB).

  • Signal Detection: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the absorbance at the appropriate wavelength.

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Propofol / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the competitor that causes 50% inhibition of the antibody binding.

Predicted Cross-Reactivity of this compound

While direct data is unavailable, we can hypothesize the potential for cross-reactivity based on structural similarity. Given the close resemblance to propofol, it is plausible that this compound will exhibit some degree of cross-reactivity in a propofol-specific immunoassay. The slightly different alkyl substituent may result in a lower binding affinity compared to propofol.

Chromatographic Methods for Specificity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for confirming the specificity of detection methods and for quantifying individual compounds in a mixture.[11][12][13][14]

ParameterHPLC-UVGC-MS
Column C18 reverse-phase columnPhenyl-methyl siloxane capillary column
Mobile Phase Acetonitrile/Water gradientHelium carrier gas
Detection UV at ~270 nmMass spectrometer (scan or SIM mode)
Injection Volume 10-20 µL1 µL (split or splitless)
Flow Rate 1.0 mL/min1.0 mL/min
Oven Program Isothermal or gradientTemperature programmed

For biological matrices, a liquid-liquid or solid-phase extraction is typically required to isolate the analytes of interest.[13]

The results from the chromatographic analysis should be presented as chromatograms showing the separation of propofol, this compound, and other relevant compounds. The retention times and mass spectra (for GC-MS) will provide definitive identification and quantification.

Comparative Data Summary

The following table should be populated with experimental data obtained from the proposed studies.

CompoundIC₅₀ (ng/mL) in Competitive ELISA% Cross-ReactivityHPLC Retention Time (min)GC-MS Key Ions (m/z)
Propofol Experimental Value100%Experimental ValueExperimental Value
This compound Experimental ValueCalculated ValueExperimental ValueExperimental Value
2,4-Diisopropylphenol Experimental ValueCalculated ValueExperimental ValueExperimental Value
Other Analogues Experimental ValueCalculated ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a framework for a comprehensive investigation into the cross-reactivity of this compound. By combining immunological and chromatographic techniques, researchers can obtain a detailed understanding of its potential to interfere with propofol assays and its interactions with biological systems. The generation of such data is crucial for refining analytical methods, ensuring the quality and safety of propofol formulations, and advancing our knowledge of structure-activity relationships within this important class of phenolic compounds. Future studies could explore the cross-reactivity of a wider range of propofol impurities and metabolites to build a more complete profile.

References

A Senior Application Scientist's Guide to Catalyst Performance in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The alkylation of phenols is a cornerstone of industrial organic synthesis, producing essential intermediates for antioxidants, surfactants, polymers, and pharmaceuticals.[1][2] The transition from corrosive and difficult-to-recycle homogeneous acid catalysts, such as H₂SO₄ and AlCl₃, to solid, heterogeneous catalysts has been a significant focus of green chemistry initiatives.[3] This guide provides a comprehensive performance comparison of various solid acid catalysts for phenol alkylation. We will delve into the mechanistic underpinnings that govern product selectivity, present comparative experimental data, and offer field-proven protocols for catalyst evaluation. This document is intended for researchers, chemists, and process development professionals seeking to optimize catalyst selection and reaction conditions for targeted alkylphenol synthesis.

The Catalytic Heart of the Reaction: Mechanistic Considerations

Phenol alkylation is a classic electrophilic aromatic substitution reaction. The process's efficiency and selectivity are fundamentally dictated by the catalyst's ability to generate a carbocation electrophile from an alkylating agent (typically an alcohol or an olefin) and mediate its attack on the electron-rich phenol ring.[1][4] The two primary competing pathways are C-alkylation, which forms alkylphenols, and O-alkylation, which yields phenyl ethers.[5]

The choice of catalyst and reaction conditions determines the final product distribution, particularly the ratio of O- to C-alkylation and, within C-alkylation, the selectivity towards ortho and para isomers.

  • Electrophile Generation: Brønsted acid sites on a catalyst protonate the alkylating agent (e.g., tert-butanol or isobutylene) to form a carbocation.[4][6]

  • Competing Pathways:

    • O-Alkylation: The carbocation attacks the oxygen atom of the hydroxyl group. This pathway is often favored under milder conditions (lower temperatures) and over catalysts with weaker acid sites.[7]

    • C-Alkylation: The carbocation attacks the aromatic ring, primarily at the electron-rich ortho and para positions. This pathway is favored at higher temperatures and requires stronger acid sites.[7] The initially formed O-alkylated product can sometimes rearrange to the more thermodynamically stable C-alkylated product, though this is not always the dominant pathway.[4]

Below is a diagram illustrating the general mechanism for phenol alkylation with tert-butanol.

G cluster_0 Catalyst Surface (Brønsted Acid Site) cluster_1 Reaction Pathways TBA tert-Butanol (CH3)3COH H_plus H+ TBA->H_plus Protonation Carbocation tert-Butyl Carbocation (CH3)3C+ H_plus->Carbocation Dehydration Phenol Phenol Carbocation->Phenol Electrophilic Attack O_Alk tert-Butyl Phenyl Ether (O-Alkylation) Phenol->O_Alk Attack on Oxygen C_Alk tert-Butylphenols (C-Alkylation) Phenol->C_Alk Attack on Ring (ortho/para)

Caption: General mechanism of phenol alkylation catalyzed by a solid acid.

Performance Comparison of Catalyst Systems

The choice of catalyst is the most critical factor in directing the outcome of phenol alkylation. We will compare the performance of several major classes of solid catalysts based on reported experimental data.

Zeolites: The Shape-Selective Workhorses

Zeolites are microporous crystalline aluminosilicates with well-defined pore structures and tunable acidity.[1] These characteristics make them highly effective and selective catalysts for phenol alkylation. Their performance is a delicate interplay between acid site strength, density, and the steric constraints imposed by their framework.

Key performance characteristics include:

  • High Activity: The strong Brønsted acidity of zeolites like H-Beta and H-USY leads to high phenol conversion rates.[3]

  • Shape Selectivity: The pore dimensions of the zeolite can restrict the formation of bulky isomers, thereby controlling product distribution. For example, the three-dimensional large-pore systems of Beta (BEA) and USY (FAU) zeolites often show higher activity than the one-dimensional channels of Mordenite (MOR).[8] Mono-alkylation selectivity can be correlated to the average pore size of the catalysts.[9]

  • Tunable Acidity: The ratio of Brønsted to Lewis acid sites can be modified, for instance by incorporating metals like Zirconium into the framework. Both acid types are active, but Brønsted sites often dominate the reaction.[6][10]

CatalystAlkylating AgentTemp (°C)Phenol Conv. (%)Main Product(s)Selectivity (%)Reference
H-Beta (BEA) tert-Butanol80-120High4-TBPHigh[3]
H-Beta (BEA) 1-Octene100~37O- & C-alkylates-
H-USY (FAU) 1-Octene100<30O- & C-alkylates-
H-MCM-22 Methanol350-450>80Anisole, CresolsVariable[11]
Zr-Beta tert-Butanol160714-TBP, 2,4-DTBP18.5 (2,4-DTBP)[6][10]
Ce-exchanged 13X tert-Butanol80-120Increased with Ce4-TBP-[3]

TBP: tert-Butylphenol; DTBP: Di-tert-butylphenol

G cluster_0 Zeolite Pore Z1 Para Para-isomer (Fits & Exits) Z1->Para Z2 Ortho Ortho-isomer (Fits & Exits) Z2->Ortho Z3 Z4 Z5 Z6 Phenol Phenol Phenol->Z3 Alkyl Alkylating Agent Alkyl->Z4 Meta Meta-isomer (Too Bulky, Formation Hindered)

Caption: Shape selectivity in a zeolite catalyst favoring specific isomers.

Metal Oxides and Other Solid Acids

A variety of other solid acid materials have demonstrated high efficacy in phenol alkylation.

  • Metal Oxides: Simple metal oxides like ZrO₂, SnO₂, and TiO₂ can catalyze the reaction, often showing good selectivity for ortho-alkylation.[12] Magnesium oxide (MgO) and iron oxide (Fe₂O₃) based catalysts are particularly noted for their high ortho-selectivity in the alkylation of phenol with methanol to produce o-cresol and 2,6-xylenol.[13]

  • Amorphous Silica-Alumina (ASA): These catalysts are active for phenol alkylation, though selectivity can be influenced by surface effects rather than strictly acid strength.[9][14]

  • Supported Heteropolyacids (HPAs): Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay has shown excellent performance, particularly for producing O-alkylated products due to confinement effects within the support's pores.[7]

  • Ionic Liquids: Brønsted acidic ionic liquids have been employed as recyclable homogeneous catalysts, achieving high phenol conversions (e.g., 86-93%) at mild temperatures (around 70°C).[8][15]

CatalystAlkylating AgentTemp (°C)Phenol Conv. (%)Main Product(s)Selectivity (%)Reference
Fe-Bentonite tert-Butanol80100 (TBA Conv.)p-tert-butylphenol81[3]
20% DTP/K-10 Clay Cyclohexene~150HighCyclohexyl phenyl etherHigh[7]
Amorphous Silica-Alumina 1-Octene200ActiveAlkylphenols, Phenyl ethersVariable[9][14]
[HIMA]OTs (Ionic Liquid) tert-Butanol70>904-TBP~58[8][15]
MgO-Fe₂O₃ Methanol450-550Higho-cresol, 2,6-xylenolHigh ortho[13]

Experimental Protocols for Catalyst Evaluation

A self-validating protocol is crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for catalyst testing and characterization.

Protocol 1: Liquid-Phase Phenol Alkylation

This protocol describes a typical batch reactor setup for evaluating a solid catalyst in the alkylation of phenol with tert-butanol.

Apparatus:

  • Three-neck round-bottom flask or a Parr autoclave reactor

  • Reflux condenser, magnetic stirrer/hotplate, thermometer

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Reagents:

  • Phenol (99.5%)

  • tert-Butanol (AR grade)

  • Solid catalyst (e.g., H-Beta zeolite, dried at 120°C for 4 hours prior to use)

  • Dodecane or other suitable internal standard for GC analysis

Procedure:

  • Catalyst Loading: Charge the reactor with a specific amount of phenol (e.g., 0.1 mol) and the pre-dried solid catalyst (e.g., 1-5 wt% of reactants).

  • Reactant Addition: Add the alkylating agent, tert-butanol, to achieve the desired molar ratio (e.g., phenol:TBA of 1:2). Add a known amount of the internal standard (e.g., dodecane).

  • Reaction Setup: Assemble the reflux condenser and place the flask on the stirrer/hotplate in a fume hood.

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 80-160°C) with vigorous stirring.

  • Monitoring: Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., every 30 minutes) using a syringe with a filter to remove catalyst particles.

  • Sample Analysis: Dilute the withdrawn samples with a suitable solvent (e.g., acetone) and analyze by GC to determine the concentrations of phenol, tert-butanol, and the various products.

  • Calculation: Calculate phenol conversion and product selectivity based on the GC analysis results.

    • Phenol Conversion (%) = [(Initial moles of Phenol - Final moles of Phenol) / Initial moles of Phenol] x 100

    • Product Selectivity (%) = (Moles of specific product formed / Moles of phenol consumed) x 100

Protocol 2: Catalyst Acidity Characterization by Pyridine-FTIR

Understanding the nature and quantity of acid sites is vital. Fourier Transform Infrared Spectroscopy of adsorbed pyridine (Py-FTIR) is a standard technique to distinguish between Brønsted and Lewis acid sites.

Apparatus:

  • FTIR spectrometer with a high-vacuum glass cell capable of in-situ heating.

Procedure:

  • Sample Preparation: Press the catalyst powder into a thin, self-supporting wafer and place it in the IR cell.

  • Activation: Heat the sample under high vacuum (e.g., at 450°C for 2-4 hours) to remove adsorbed water and impurities.

  • Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150°C) and record a background spectrum.

  • Pyridine Adsorption: Introduce pyridine vapor into the cell for approximately 30 minutes until the acid sites are saturated.

  • Desorption: Evacuate the cell to remove physisorbed pyridine. Record spectra after desorption at progressively higher temperatures (e.g., 150°C, 250°C, 350°C) to probe the strength of the acid sites.

  • Analysis: Identify the characteristic IR bands:

    • ~1545 cm⁻¹: Pyridinium ion, indicative of Brønsted acid sites .[16]

    • ~1455 cm⁻¹: Coordinated pyridine, indicative of Lewis acid sites .[16]

  • Quantification: The concentration of Brønsted and Lewis acid sites can be calculated using the integrated areas of these peaks and their respective molar extinction coefficients.[16]

G cluster_0 Catalyst Preparation & Characterization cluster_1 Alkylation Reaction cluster_2 Analysis & Data Processing Prep Catalyst Synthesis or Procurement Activate Drying / Calcination (Activation) Prep->Activate Char Characterization (Py-FTIR, XRD, BET) Activate->Char Load Load Reactor with Phenol & Catalyst Char->Load Verified Catalyst React Add Alkylating Agent & Heat to Temp Load->React Sample Withdraw Samples Over Time React->Sample GC Product Analysis (Gas Chromatography) Sample->GC Calc Calculate Conversion & Selectivity GC->Calc Report Generate Performance Report & Kinetic Models Calc->Report

Caption: Experimental workflow for phenol alkylation catalyst evaluation.

Catalyst Stability and Reusability

For industrial viability, a catalyst must not only be active and selective but also stable over multiple cycles. Deactivation is often caused by the deposition of heavy byproducts ("coke") on the active sites or in the pores, blocking access for reactants. Reusability studies are therefore essential. A typical procedure involves recovering the catalyst by filtration after a reaction run, washing it with a solvent, drying, and then reusing it in a subsequent run under identical conditions.[1][17] A gradual decrease in activity is often observed, and regeneration by calcination to burn off coke may be required.[1]

Conclusion

The catalytic alkylation of phenol is a versatile process where product distribution can be precisely controlled through judicious catalyst selection.

  • Zeolites offer unparalleled shape selectivity and tunable acidity, making them ideal for producing specific isomers like 4-TBP.

  • Metal oxides are highly effective for targeted ortho-alkylation, a critical step in the synthesis of certain antioxidants.

  • Other solid acids , such as supported HPAs and amorphous materials, provide alternative routes with unique selectivity profiles, particularly for O-alkylation.

The optimal catalyst is application-dependent. A thorough evaluation, following robust experimental protocols like those outlined here, is critical for identifying the most efficient and stable catalyst for synthesizing a desired alkylphenol. Future research will likely focus on developing hierarchical porous catalysts that combine the shape selectivity of micropores with the enhanced mass transport of mesopores, further improving activity and resistance to deactivation.

References

quantitative analysis of 2-Isopropyl-6-propylphenol impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2,6-Diisopropylphenol (Propofol) Impurities

Introduction: The Criticality of Purity in Propofol

2,6-diisopropylphenol, widely known as propofol, is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] However, its safety and efficacy are intrinsically linked to its purity. A variety of related impurities—including starting materials, by-products from synthesis, and degradation products—can be present in the final drug substance.[2][3] These impurities can pose significant health risks, potentially altering the drug's pharmacological profile or introducing toxic effects. Therefore, rigorous quantitative analysis of these impurities is not merely a quality control measure but a fundamental requirement for patient safety, mandated by regulatory bodies like the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP).[4]

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of propofol impurities. We will delve into the technical nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.

Understanding the Impurity Landscape

Impurities in propofol can be broadly categorized into two main classes:

  • Process-Related Impurities: These are substances that arise during the manufacturing process. Their presence and concentration can vary depending on the synthetic route employed.[4][5] Common examples include:

    • 2-Isopropylphenol (Propofol Impurity C): A mono-alkylated phenol impurity.[5][6]

    • 2,4-Diisopropylphenol: Another process impurity found in bulk drug samples.[4]

    • 2,6-Diisopropylphenyl isopropyl ether (Propofol Impurity G/Related Compound A): An ether impurity that can form during synthesis.[5][7][8]

  • Degradation Products: These impurities form over time due to the drug's exposure to stress factors such as heat, light, and oxygen.[2][3] The primary degradation product is:

    • 3,3',5,5'-Tetraisopropyl-4,4'-biphenyldiol (Propofol Dimer/Related Compound C): The main degradation product, which can be significantly more abundant in formulated injection solutions compared to the bulk drug substance.[4][7]

The United States Pharmacopeia (USP), for instance, sets specific limits on impurities, such as restricting the propofol dimer to 0.01-0.1%, depending on the manufacturing process.[4]

Comparative Analysis of Core Methodologies: GC vs. HPLC

The choice of analytical technique is paramount and depends on the specific impurities being targeted, the required sensitivity, and the sample matrix. Historically, various methods including HPLC with UV detection, GC with flame ionization detection (FID), and UV spectroscopy have been used to analyze different impurities individually.[4] Modern approaches, however, favor comprehensive methods capable of profiling all impurities in a single run.[4]

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like propofol and many of its related phenolic impurities.[3][9]

  • Principle & Causality: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. The choice of a 5% phenyl methylpolysiloxane column, for example, provides a versatile stationary phase capable of separating compounds with a range of polarities, making it effective for the diverse impurity profile of propofol.[4]

  • Detection Systems:

    • Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for carbon-containing compounds. It is a reliable choice for routine quantification when impurity identities are known.[9]

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides unparalleled specificity and sensitivity. MS detection allows for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, making it the gold standard for impurity profiling and identification of unknown peaks.[2][3][10] Tandem MS (MS/MS) further enhances selectivity, allowing for the detection of trace-level impurities in complex matrices.[2][3]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is a powerful alternative, particularly for impurities that may be less volatile or thermally labile.[11][12] It is also the preferred method for analyzing formulated products, such as propofol emulsions.

  • Principle & Causality: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase (RP-HPLC) is the most common mode, typically employing a nonpolar C18 stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile or methanol and water).[11][12][13] This setup is ideal for separating propofol from both more polar and less polar impurities. The precise ratio of organic solvent to water in the mobile phase is optimized to achieve the best resolution between the analyte peaks in the shortest possible time.[11][14]

  • Detection Systems:

    • UV-Vis Detector: Propofol and its phenolic impurities contain chromophores that absorb ultraviolet light, typically around 270-276 nm.[11][12] UV detection is simple, reliable, and suitable for routine quality control.

    • Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. Phenolic compounds like propofol fluoresce, allowing for lower detection limits than UV. Typical excitation and emission wavelengths are 276 nm and 310 nm, respectively.[13][15]

    • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection specificity of MS. It is particularly valuable for identifying unknown degradation products and for analyzing metabolites in biological samples, which may include thermally unstable glucuronide or sulfate conjugates that are not amenable to GC analysis.[10][16]

Workflow & Performance Data

The general workflow for impurity analysis involves sample preparation, chromatographic separation and detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Prep Bulk Drug or Formulation Sample Dissolve Dissolution in Appropriate Solvent (e.g., Ethanol, Acetonitrile) Prep->Dissolve Inject Injection into Chromatograph Dissolve->Inject Separate Chromatographic Separation (GC or HPLC) Inject->Separate Detect Detection (FID, MS, UV, FLD) Separate->Detect Process Peak Integration & Identification Detect->Process Quant Quantification vs. Reference Standards Process->Quant Report Reporting & Purity Assessment Quant->Report

Caption: General workflow for the quantitative analysis of propofol impurities.

Quantitative Performance Comparison

The following table summarizes typical performance data for the leading analytical techniques, synthesized from various validation studies.

ParameterGC-MS/MS[2][3]RP-HPLC-UV[11][12]RP-HPLC-FLD[13][15]
Typical Impurities Volatile process & degradation productsWide range of process & degradation productsPhenolic impurities
**Linearity (R²) **> 0.99> 0.999> 0.99
LOD 0.2 - 5.6 µg/g~0.29 µg/mL~3-5 ng/mL
LOQ -~0.89 µg/mL10 ng/mL
Precision (%RSD) < 15%< 2%< 10%
Accuracy/Recovery 85 - 115%98 - 105%> 95%

Note: Values are representative and may vary based on the specific impurity, matrix, and experimental conditions.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies representative of best practices in the field.

Protocol 1: GC-MS/MS Method for Comprehensive Impurity Profiling

This method is adapted from validated procedures for the simultaneous determination of multiple process-related and degradation impurities in bulk propofol.[2][3] It leverages the high sensitivity and selectivity of tandem mass spectrometry.

G start Start: Sample Preparation prep1 Weigh ~100 mg of propofol bulk drug start->prep1 prep2 Dissolve in Ethanol to a final concentration of 10 mg/mL prep1->prep2 gc_inject GC Injection (Pulsed Splitless, 1 µL) prep2->gc_inject gc_sep Separation (5% Phenyl Methylpolysiloxane Column) gc_inject->gc_sep temp_prog Temperature Program: 1. Hold at 50°C for 2 min 2. Ramp to 280°C at 10°C/min 3. Hold at 280°C for 5 min gc_sep->temp_prog ms_detect MS/MS Detection (MRM Mode) gc_sep->ms_detect ms_params Monitor specific precursor-product ion transitions for each targeted impurity. ms_detect->ms_params data_analysis Data Analysis: Integration and Quantification ms_detect->data_analysis G start Start: Sample Preparation prep1 Dilute Propofol Emulsion with Mobile Phase start->prep1 prep2 Target Concentration: ~20 µg/mL prep1->prep2 hplc_inject HPLC Injection (20 µL) prep2->hplc_inject hplc_sep Separation (C18 Column, e.g., Inertsil ODS) hplc_inject->hplc_sep mobile_phase Mobile Phase: Acetonitrile:Water (70:30 v/v) Flow Rate: 1.0 mL/min Isocratic Elution hplc_sep->mobile_phase uv_detect UV Detection (λ = 272 nm) hplc_sep->uv_detect data_analysis Data Analysis: Integration and Quantification uv_detect->data_analysis

References

A Senior Application Scientist's Guide to the Analytical Detection of Alkylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Modern Techniques for Researchers

Alkylphenols (APs) and their ethoxylates (APEOs) are a class of non-ionic surfactants widely used in industrial processes, detergents, and as additives in plastics.[1] However, their degradation products, particularly nonylphenol (NP) and octylphenol (OP), are well-documented endocrine-disrupting compounds (EDCs) that can mimic natural hormones and adversely affect human and wildlife health even at trace concentrations.[2][3][4] Consequently, regulatory bodies worldwide have restricted their use and established monitoring requirements, making their accurate and sensitive detection a critical task for environmental, food safety, and clinical researchers.[5][6][7]

This guide provides an in-depth comparison of the principal analytical techniques used for alkylphenol detection. As a senior application scientist, my goal is not merely to list protocols but to illuminate the causality behind methodological choices, empowering you to select and implement the most appropriate strategy for your research objectives. We will explore the trade-offs between sensitivity, specificity, throughput, and cost, grounded in experimental data from authoritative sources.

Core Analytical Strategies: A High-Level Overview

The detection of alkylphenols is broadly approached via two main strategies: chromatographic separation and immunoassay screening.

  • Chromatographic Methods: These techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), physically separate the target analytes from the sample matrix before detection. When coupled with Mass Spectrometry (MS), they provide the highest degree of specificity and sensitivity, making them the gold standard for confirmatory analysis.[8]

  • Immunoassays: Techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) utilize specific antibodies to bind to target alkylphenols. They are characterized by high throughput and lower costs, making them excellent for screening large numbers of samples.[9][10]

The choice between these strategies depends entirely on the analytical goal, as illustrated in the decision workflow below.

start Research Goal: Alkylphenol Detection decision1 Need high-throughput screening of many samples? start->decision1 elisa ELISA decision1->elisa Yes decision2 Need quantitative confirmation & structural identification? decision1->decision2 No / Follow-up elisa->decision2 Positive Hits chromatography Chromatography-Based Methods decision2->chromatography Yes gcms GC-MS / GC-MS/MS chromatography->gcms lcms LC-MS / LC-MS/MS chromatography->lcms hplc_other HPLC-FLD / DAD chromatography->hplc_other end Validated Data gcms->end lcms->end hplc_other->end cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Water/Soil/Biota Sample Collection spike 2. Spike with Internal Standards (e.g., ¹³C-NP) sample->spike extract 3. Solid-Phase Extraction (SPE) or QuEChERS spike->extract elute 4. Elute Analytes with Organic Solvent extract->elute concentrate 5. Evaporate & Reconstitute in Mobile Phase elute->concentrate derivatize 6a. Derivatization (for GC-MS) concentrate->derivatize inject_lc 6b. Inject into LC-MS/MS concentrate->inject_lc inject_gc 7a. Inject into GC-MS derivatize->inject_gc data 8. Data Acquisition & Quantification inject_gc->data inject_lc->data

References

assessing the stability of 2-Isopropyl-6-propylphenol under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stress Stability of 2-Isopropyl-6-propylphenol

This guide provides an in-depth assessment of the chemical stability of this compound under various stress conditions. As direct stability data for this specific molecule is not extensively published, this analysis employs a comparative framework, leveraging robust data from its close structural analog, Propofol (2,6-diisopropylphenol). This approach, grounded in established chemical principles, offers a predictive and experimentally verifiable stability profile essential for researchers, scientists, and drug development professionals.

The core objective is to elucidate the intrinsic stability of this compound, identify likely degradation pathways, and establish a foundation for the development of stability-indicating analytical methods. All experimental designs and mechanistic discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Imperative of Stability Assessment

This compound is an alkylated phenol of interest in pharmaceutical development, notably as a related substance to the widely used anesthetic, Propofol (Propofol Impurity O).[3] Its structural similarity—differing only by the substitution of one isopropyl group with a propyl group—suggests a comparable physicochemical profile. However, even minor structural changes can influence a molecule's susceptibility to degradation, impacting purity, potency, and safety.

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[4][5] By subjecting a compound to conditions more severe than standard storage, we can rapidly identify potential degradation products and pathways, which is critical for developing and validating analytical methods that can accurately track stability over a product's shelf-life.[4][6]

This guide will compare the stability of this compound against Propofol under hydrolytic, oxidative, thermal, and photolytic stress.

Mechanistic Considerations: The Chemistry of Phenol Degradation

The stability of alkylated phenols is largely dictated by the reactivity of the hydroxyl (-OH) group and the phenyl ring. The bulky alkyl groups at the ortho positions (C2 and C6) in both this compound and Propofol provide significant steric hindrance, which can influence reactivity.

  • Oxidative Degradation : This is a primary degradation pathway for phenols.[7] The process often initiates with the formation of a phenoxyl radical, which can then be converted to quinone-type structures.[8] For hindered phenols like Propofol, the formation of 2,6-diisopropylquinone has been identified as a key impurity and likely degradant.[9] This pathway involves the oxidation of the phenol to a dicarbonyl compound, leading to colored products.[8]

  • pH-Mediated Hydrolysis : Phenols are generally weak acids.[10] Under alkaline conditions (high pH), the hydroxyl group is deprotonated to form a phenoxide ion. This ion is significantly more electron-rich and thus more susceptible to oxidation than the parent phenol.[11][12] Consequently, phenolic compounds are often less stable in basic environments.[13][14] Acidic conditions, conversely, tend to suppress this ionization and can be more stabilizing.

Experimental Design: A Framework for Stress Testing

A comprehensive forced degradation study requires a systematic approach. The workflow below outlines the key stages, from sample preparation to analysis, designed to produce reliable and comparable data for both this compound and the comparator, Propofol. The goal is to achieve a target degradation of 5-20%, which is sufficient to reveal primary degradation products without being so excessive that it leads to complex secondary reactions.[1][15]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Stock Prepare Stock Solutions (Methanol or Acetonitrile) Test_Sample This compound Comparator Propofol (Comparator) Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Test_Sample->Acid Apply Stress Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Test_Sample->Base Apply Stress Oxidation Oxidative (e.g., 6% H2O2, RT) Test_Sample->Oxidation Apply Stress Thermal Thermal (e.g., 100°C, Solid State) Test_Sample->Thermal Apply Stress Photo Photolytic (ICH Q1B Light Exposure) Test_Sample->Photo Apply Stress Comparator->Acid Apply Stress Comparator->Base Apply Stress Comparator->Oxidation Apply Stress Comparator->Thermal Apply Stress Comparator->Photo Apply Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV Analysis Neutralize->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Overall workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including a comparator and control samples (unstressed).

Protocol 1: Stability-Indicating HPLC Method

A robust analytical method is crucial for separating the parent compound from any potential degradants.

  • System : High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column : C18 reverse-phase column (e.g., ODS-2, 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[16]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 272 nm.[16]

  • Injection Volume : 20 µL.

  • Procedure : Samples from stress conditions should be neutralized (if necessary), diluted to a suitable concentration (e.g., 25 µg/mL) with the mobile phase, and filtered before injection.

Protocol 2: Forced Degradation Procedures

For each condition, parallel studies should be run on this compound and Propofol.

  • Acid Hydrolysis :

    • Dissolve the compound in a small amount of methanol or acetonitrile.

    • Add an equal volume of 5 M HCl to achieve a final acid concentration of ~2.5 M.

    • Incubate the solution at 60°C for up to 24 hours.[17]

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize with NaOH, dilute, and analyze via HPLC.

  • Base Hydrolysis :

    • Dissolve the compound in methanol. Note: Acetonitrile can be incompatible with strong base, causing phase separation.[17]

    • Add an equal volume of 5 M NaOH to achieve a final base concentration of ~2.5 M.

    • Incubate the solution at 60°C for up to 24 hours.[17]

    • Withdraw aliquots, neutralize with HCl, dilute, and analyze via HPLC.

  • Oxidative Degradation :

    • Dissolve the compound in the mobile phase or a suitable solvent.

    • Add hydrogen peroxide to a final concentration of ~15% H₂O₂.[17]

    • Store at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots, dilute, and analyze directly via HPLC.

  • Thermal Degradation :

    • Place a known quantity of the solid compound in a vial.

    • Heat in a calibrated oven at 100°C for up to 72 hours.[17]

    • At each time point, cool a sample, dissolve it in a known volume of solvent, dilute, and analyze via HPLC.

  • Photostability :

    • Prepare solutions of the compound (~250 µg/mL) and place them in transparent quartz cuvettes.

    • Expose the samples to a light source compliant with ICH Q1B guidelines (providing UV and visible light exposure).

    • Simultaneously, keep control samples wrapped in aluminum foil in the same environment.

    • Analyze samples after a specified duration of exposure.

Anticipated Results & Comparative Analysis

Based on extensive data for Propofol and the general principles of phenol chemistry, a clear stability profile for this compound can be predicted.

Table 1: Predicted Comparative Degradation Profile
Stress ConditionThis compound (% Degradation)Propofol (% Degradation)Anticipated Degradation Pathway
Acid (5M HCl, 60°C, 24h)< 5%< 5%[17]Minimal hydrolysis
Base (5M NaOH, 60°C, 24h)15 - 25%~13%[17]Oxidation of phenoxide ion
Oxidative (15% H₂O₂, RT, 3h)20 - 30%~26%[17]Radical-mediated oxidation to quinones
Thermal (100°C, 3h)> 50%~62%[17]Dealkylation, oxidation
Photolytic (ICH Q1B)< 2%No degradation observed[17]Minimal photodegradation

This data suggests that this compound, like Propofol, is most vulnerable to oxidative, alkaline, and high-temperature stress. Its stability under acidic and photolytic conditions is expected to be high. The primary degradation products under oxidative and alkaline stress are likely to be quinone-type species, which can often be detected by HPLC-UV analysis.

Caption: Proposed oxidative degradation of this compound.

Conclusion and Recommendations

This guide establishes a robust framework for assessing the stability of this compound. Through a comparative analysis with its structural analog, Propofol, we predict that the molecule exhibits:

  • High stability under acidic and photolytic conditions.

  • Significant susceptibility to degradation under oxidative, alkaline, and high-temperature stress.

The primary degradation pathway is likely oxidation, leading to the formation of colored quinone-type impurities. Professionals involved in the development of formulations or drug products containing this compound should prioritize mitigating oxidative stress and maintaining a neutral to slightly acidic pH.

The experimental protocols and the stability-indicating HPLC method detailed herein provide a comprehensive and scientifically sound starting point for any formal stability and impurity profiling studies. This predictive and comparative approach is an invaluable tool for accelerating development timelines, especially when dealing with new or less-characterized molecules.

References

A Senior Application Scientist's Guide to Reference Standards for Propofol Impurity Analysis: A Focus on 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. In the context of the widely used anesthetic agent Propofol (2,6-diisopropylphenol), a thorough understanding of its impurity profile is not just a regulatory requirement but a critical aspect of quality control.

This guide provides an in-depth comparison of reference standards for key Propofol impurities, with a special focus on 2-Isopropyl-6-propylphenol, also known as Propofol Impurity O. We will delve into the practical applications of these standards, supported by experimental data and protocols, to empower you in making informed decisions for your analytical needs.

The Critical Role of Impurity Profiling in Propofol Analysis

Propofol, a short-acting intravenous hypnotic agent, is susceptible to the formation of various impurities during its synthesis and storage. These impurities can arise from starting materials, by-products, intermediates, or degradation products.[1] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for these impurities. Therefore, the availability of high-quality, well-characterized reference standards is paramount for accurate analytical testing.

Comparing Key Propofol Impurity Reference Standards

The choice of a reference standard is a critical decision that impacts the reliability and accuracy of your analytical data. Here, we compare this compound with other significant Propofol impurities that are commonly monitored.

Reference Standard Common Designation CAS Number Molecular Formula Key Analytical Application Noteworthy Characteristics
This compoundPropofol Impurity O74663-48-2C12H18OA key process impurity that helps in monitoring the specificity of the analytical method for Propofol.[2][3]Its structural similarity to Propofol makes it a good marker for chromatographic resolution.
2,4-DiisopropylphenolPropofol Impurity A2934-05-6C12H18OA common process impurity resulting from the alkylation of phenol.[1][4]Its presence can indicate inefficiencies in the synthesis process.
3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diolPropofol Related Compound A2416-95-7C24H34O2A known degradation product, particularly relevant in stability studies.A dimeric impurity that can form under oxidative stress.
2,6-DiisopropylphenolPropofol2078-54-8C12H18OThe active pharmaceutical ingredient itself, used as the primary reference for assay and purity tests.[5]The benchmark against which all impurities are quantified.

Expert Insight: When selecting a reference standard, it is crucial to consider not only its identity but also its purity and the quality of the accompanying certification. A comprehensive Certificate of Analysis (CoA) should provide data from multiple analytical techniques, such as ¹H NMR, Mass Spectrometry (MS), and HPLC, to confirm the structure and purity of the compound.[6][7]

Experimental Workflows for Impurity Analysis

The two most prevalent analytical techniques for the quality control of Propofol and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for HPLC Analysis of Propofol Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh and dissolve Reference Standards and Sample in a suitable solvent (e.g., Methanol). s_dilute Perform serial dilutions to achieve working concentrations. s_prep->s_dilute hplc_inject Inject prepared solutions into the HPLC system. s_dilute->hplc_inject hplc_sep Isocratic or gradient elution on a reverse-phase column (e.g., C18). hplc_inject->hplc_sep hplc_detect UV detection at an appropriate wavelength (e.g., 270 nm). hplc_sep->hplc_detect data_acq Acquire chromatograms for standards and samples. hplc_detect->data_acq data_int Integrate peaks and determine retention times and peak areas. data_acq->data_int data_quant Quantify impurities based on the response of the reference standards. data_int->data_quant

Caption: A typical workflow for the analysis of Propofol impurities using HPLC.

Detailed HPLC Protocol

This protocol is a representative method for the analysis of Propofol and its related substances.

1. Materials and Reagents:

  • This compound Reference Standard

  • 2,4-Diisopropylphenol Reference Standard

  • Propofol Reference Standard

  • Propofol Sample

  • HPLC-grade Methanol[8]

  • HPLC-grade Water

  • Inertsil ODS-3V column (250mm x 4.6mm; 5µm) or equivalent[8]

2. Chromatographic Conditions:

  • Mobile Phase: Methanol: Water (85:15 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: Ambient

  • Detection Wavelength: 270 nm[8]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve each reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve (e.g., 10-110 µg/mL).[8]

  • Sample Solution: Prepare a solution of the Propofol sample in methanol at a known concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the calibration curve and determine the retention times of the analytes.

  • Inject the sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the calibration curve.

Trustworthiness through System Suitability: Before proceeding with the analysis, it is imperative to perform system suitability tests. This involves injecting a standard solution multiple times to ensure that the system is performing within acceptable limits for parameters such as peak asymmetry, theoretical plates, and repeatability of injections.

Workflow for GC-MS Analysis of Propofol Impurities

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Dissolve Reference Standards and Sample in a volatile solvent (e.g., Ethanol). s_internal Add an internal standard if quantitative analysis is required. s_prep->s_internal gc_inject Inject the prepared solution into the GC-MS system. s_internal->gc_inject gc_sep Separation on a capillary column (e.g., DB-5ms). gc_inject->gc_sep ms_detect Mass spectrometric detection (Scan or Selected Ion Monitoring mode). gc_sep->ms_detect data_acq Acquire total ion chromatograms and mass spectra. ms_detect->data_acq data_id Identify impurities by comparing retention times and mass spectra with reference standards. data_acq->data_id data_quant Quantify impurities using the internal standard method. data_id->data_quant

Caption: A generalized workflow for the identification and quantification of Propofol impurities by GC-MS.

Detailed GC-MS Protocol

This protocol is based on a method for the simultaneous determination of multiple Propofol impurities.[1]

1. Materials and Reagents:

  • This compound Reference Standard

  • Other Propofol impurity reference standards

  • Propofol Sample

  • GC-grade Ethanol

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Pulsed splitless injection[1]

  • Oven Temperature Program: Start at a suitable temperature and ramp up to resolve all impurities.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • MS Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Standard and Sample Preparation:

  • Prepare individual stock solutions of each reference standard and the Propofol sample in ethanol.

  • Create a mixed standard solution containing all the impurities of interest.

4. Analysis Procedure:

  • Inject the mixed standard solution to determine the retention time and mass spectrum of each impurity.

  • Inject the sample solution.

  • Identify the impurities in the sample by matching their retention times and mass spectra with the standards.

  • For quantification, create a calibration curve for each impurity using an internal standard.

Expert Insight on Method Selection: The choice between HPLC and GC-MS often depends on the specific impurity and the analytical objective. HPLC is a robust and widely used technique for routine quality control. GC-MS, with its high sensitivity and specificity, is particularly advantageous for identifying and quantifying trace-level impurities and for method development, especially when dealing with complex impurity profiles.[1]

Conclusion

The selection and proper use of reference standards are fundamental to the robust quality control of Propofol. This compound, as a key process impurity, plays a vital role in validating the specificity and accuracy of analytical methods. By understanding the characteristics of different impurity standards and applying well-defined analytical protocols, researchers and drug development professionals can ensure the safety and quality of this essential anesthetic agent. This guide provides a framework for a comprehensive approach to Propofol impurity analysis, emphasizing the importance of high-quality reference materials and scientifically sound analytical methodologies.

References

A Senior Application Scientist's Guide to Ensuring Method Robustness and Comparability

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Analysis of 2-Isopropyl-6-propylphenol (Propofol Impurity O)

Abstract

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This compound, a known impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol), requires precise and reproducible analytical methods for its control.[1][2] This guide presents a framework for an inter-laboratory comparison study designed to evaluate and harmonize the analytical performance of methods for this specific impurity. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and offer a model for interpreting comparative data. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who are tasked with validating and implementing robust analytical methods.

Introduction: The Significance of Controlling Propofol Impurities

Propofol is a short-acting intravenous anesthetic used for the induction and maintenance of general anesthesia.[3][4] Its manufacturing process, typically the alkylation of phenol with propylene, can lead to the formation of several related substances, including isomers and incompletely alkylated phenols.[5] this compound (Propofol Impurity O) is one such process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product.[1][2]

Regulatory bodies like the US Pharmacopoeia mandate strict limits on impurities in APIs.[5] The ability of different laboratories—whether internal QC labs, contract research organizations (CROs), or regulatory agencies—to obtain consistent and accurate results for the same sample is paramount. An inter-laboratory comparison, or proficiency test, is the ultimate measure of a method's reproducibility and the analytical competency of the participating labs.[6][7][8] This guide provides the scientific foundation and practical steps for conducting such a study for this compound.

Core Analytical Strategies: GC vs. HPLC

The choice of analytical technology is the first critical decision. For phenolic compounds like Propofol and its impurities, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable and powerful techniques.[5][9] The selection often depends on available instrumentation, required sensitivity, and the overall impurity profile of the sample.

  • Gas Chromatography (GC): GC is exceptionally well-suited for analyzing volatile and semi-volatile compounds. Coupled with a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification, GC offers high resolution and sensitivity. For impurity analysis, a key consideration is the injection technique; a pulsed splitless injection, for instance, can enhance the response for trace-level impurities by ensuring the complete transfer of the sample onto the analytical column.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides versatility, especially for compounds that may not be sufficiently volatile or that are thermally labile. A significant advantage is the wide range of stationary and mobile phases available, which allows for fine-tuning the separation. For phenolic compounds, reversed-phase chromatography using a C18 or Phenyl stationary phase is common. The use of methanol as an organic modifier can sometimes provide better retention for more polar related substances compared to acetonitrile.[10]

An effective inter-laboratory study should ideally evaluate both techniques to establish a comprehensive understanding of analytical variability.

Designing the Inter-Laboratory Study

A successful comparison study hinges on a meticulously planned protocol that minimizes extraneous variables, allowing for a true assessment of method and laboratory performance.

Study Objective

To assess the precision, accuracy, and reproducibility of GC-FID and HPLC-UV methods for the quantification of this compound in a bulk Propofol sample across multiple laboratories.

Materials Provided to Participants
  • Sample A: Homogenized batch of Propofol API containing a known, low-level concentration of this compound.

  • Standard B: High-purity certified reference material (CRM) of this compound.

  • A detailed, step-by-step analytical protocol (outlined below).

  • Standardized reporting templates.

Visualization of the Study Workflow

The overall logic of the study, from initiation to final reporting, is critical for ensuring all participants understand their role and the flow of information.

G Inter-Laboratory Study Workflow for this compound Analysis Coordinator Study Coordinator Materials Prepare & Distribute: - Homogenized Sample (A) - Reference Standard (B) - Protocol & Templates Coordinator->Materials Initiates Stats Statistical Analysis (ISO 13528) - Calculate Assigned Value - Determine Z-Scores Coordinator->Stats Compiles Data Labs Participating Laboratories (Lab 1, Lab 2, Lab 3, ...) Materials->Labs Distributes to SamplePrep 1. Sample & Standard Preparation Labs->SamplePrep Analysis 2. Instrumental Analysis (GC-FID & HPLC-UV) SamplePrep->Analysis DataSub 3. Data Calculation & Submission Analysis->DataSub DataSub->Coordinator Reports Results Report Final Report Generation - Performance Evaluation - Method Recommendations Stats->Report Generates G Principle of Gas Chromatographic Separation cluster_0 GC System cluster_1 Analyte Behavior Injector Injector (250°C) Sample Vaporized Column Capillary Column (Coated with non-polar stationary phase) Injector->Column Carrier Gas (He) Detector Detector (FID) Signal Generated Column->Detector p1 p2 c1 Propofol c2 Impurity note Lower boiling point impurity moves faster, eluting from the column first.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Isopropyl-6-propylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the integrity of our research environment, and unwavering regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Isopropyl-6-propylphenol, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.

Understanding the Hazard Profile of this compound

Before addressing disposal, we must first appreciate the inherent hazards of this compound. A derivative of phenol, this compound presents a significant risk profile that directly informs our handling and disposal strategy.

According to its Safety Data Sheet (SDS) and data from PubChem, this compound is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed: Points to acute oral toxicity.

  • H315: Causes skin irritation: Indicates the potential for skin damage upon contact.

  • H319: Causes serious eye irritation: Highlights the risk of significant eye injury.

  • H335: May cause respiratory irritation: Warns against the inhalation of its vapors or aerosols.

The phenolic structure, characterized by a hydroxyl group attached to a stable aromatic ring, makes this compound toxic and persistent. Unlike simple acids or bases, substituted phenols like this one cannot be easily neutralized in a laboratory setting to render them non-hazardous[3][4]. The stability of the aromatic ring means that in-lab degradation is impractical and unsafe. This chemical reality is the primary reason why professional incineration is the only acceptable disposal method .

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 74663-48-2[2]
Molecular Formula C₁₂H₁₈O[2]
Molecular Weight 178.27 g/mol [2]
Appearance Varies; often a liquid or low-melting solidN/A
Primary Hazards Harmful if swallowed, Skin/eye/respiratory irritant[1][2]

The Core Principle: Segregation and Containment

The foundational principle of hazardous waste management is that waste streams must be meticulously segregated. Co-mingling of incompatible waste types is a primary cause of laboratory incidents. For this compound, this means establishing distinct, clearly labeled waste containers for different forms of waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or flushed down the sanitary sewer[1][5][6].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the pure chemical or its waste, the following minimum PPE must be worn[6][7]:

  • Safety Goggles: To protect against splashes.

  • Nitrile Gloves: Double-gloving is recommended. If gloves become contaminated, they must be changed immediately.

  • Laboratory Coat: To protect skin and clothing.

All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate inhalation risks[6].

Step-by-Step Disposal Protocols

The following protocols are designed to align with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10].

Protocol 1: Disposal of Unused or Expired this compound

This protocol applies to the pure chemical in its original container or as a concentrated stock solution.

  • Container Integrity: Ensure the original container is in good condition, with no cracks or leaks. The cap must be securely fastened.

  • Labeling: The manufacturer's label must be intact and legible. Affix a hazardous waste label to the container.

  • Hazardous Waste Labeling: The label must include the following information[8][9][11][12]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • The accumulation start date (the date you designate it as waste).

    • The hazard characteristics: "Toxic" .

    • Generator's name and contact information.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory. This area must be under the control of the generator and segregated from incompatible materials, particularly strong oxidizing agents[7].

  • Pickup Request: Once the container is ready, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department[5][13][14].

Protocol 2: Disposal of Dilute Aqueous Solutions

This protocol applies to buffers or other aqueous solutions containing this compound.

  • Waste Container: Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) carboy. The container must have a secure, leak-proof cap.

  • Labeling: Affix a hazardous waste label to the carboy before adding any waste.

  • Content Log: On the label, list all chemical constituents and their estimated percentages, including water. For example:

    • "this compound (~1%)"

    • "Tris Buffer (5%)"

    • "Water (94%)"

    • Crucially, do not use abbreviations or chemical formulas [13].

  • Accumulation: Keep the container sealed at all times, except when adding waste. Do not leave a funnel in the opening[15].

  • Storage and Pickup: Store in the satellite accumulation area and request a pickup from EHS when the container is approximately 90% full[15].

Protocol 3: Disposal of Contaminated Solid Waste

This protocol applies to items such as pipette tips, gloves, weigh boats, and absorbent paper contaminated with this compound.

  • Waste Container: Use a dedicated, puncture-resistant container with a lid, such as a plastic pail or a sturdy, sealable box lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "HAZARDOUS WASTE - SOLID" .

  • Content Log: On the label, list the contaminating chemical: "Solid debris contaminated with this compound" .

  • Accumulation: Collect all solid waste in this designated container. Keep it sealed when not in use.

  • Storage and Pickup: Store in the satellite accumulation area and request a pickup from EHS when full.

The Disposal Workflow: A Visual Guide

The logical flow of proper disposal is critical to ensuring no step is missed. The following diagram illustrates the decision-making and procedural pathway for managing this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_streams Waste Stream Segregation cluster_actions Action & Documentation Start Waste Generated SelectPPE Don Appropriate PPE Start->SelectPPE Identify Identify Waste Type Pure Pure/Concentrated Chemical Identify->Pure Unused/Expired Dilute Dilute Aqueous Solution Identify->Dilute Solution Solid Contaminated Solid Waste Identify->Solid Labware/Gloves SelectPPE->Identify ContainerPure Use Original or Compatible Waste Container Pure->ContainerPure ContainerDilute Use Labeled HDPE Carboy Dilute->ContainerDilute ContainerSolid Use Labeled Puncture- Resistant Container Solid->ContainerSolid Label Complete Hazardous Waste Label: - 'HAZARDOUS WASTE' - Full Chemical Name(s) & % - Accumulation Start Date - Hazard Characteristics (Toxic) ContainerPure->Label ContainerDilute->Label ContainerSolid->Label Store Store in Segregated Satellite Accumulation Area Label->Store Request Submit Pickup Request to EHS Store->Request End Disposal by Licensed Facility (Incineration) Request->End

Caption: Logical workflow for the safe disposal of this compound.

Decontamination and Empty Containers

  • Glassware and Equipment: Reusable glassware or equipment that has come into contact with the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous liquid waste (see Protocol 2). The third rinsate can then be followed by a final wash with soap and water.

  • Empty Containers: An empty container that held this compound is still considered hazardous waste unless properly decontaminated. Triple-rinse the empty container with a solvent. Collect all rinsate as hazardous waste. After triple-rinsing, deface the original label and dispose of the container in the appropriate recycling or solid waste bin as per your institution's guidelines[5][16].

By adhering to these scientifically-grounded procedures, you not only ensure compliance but also actively contribute to a culture of safety and environmental stewardship within the scientific community. This commitment to the complete chemical lifecycle is a hallmark of exemplary research and professional practice.

References

A Senior Application Scientist's Guide to Handling 2-Isopropyl-6-propylphenol: A Protocol for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 2-Isopropyl-6-propylphenol (CAS 74663-48-2), a substituted phenol compound. While specific safety data for this exact molecule may be limited, its structural similarity to phenol and other alkylphenols necessitates that it be treated with a high degree of caution, assuming it shares their significant hazard profile.[1][2] This protocol is designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Analysis: Understanding the Inherent Risks

This compound is classified with several key hazards that dictate our handling procedures.[3] Phenolic compounds, as a class, are known for being corrosive and systemically toxic, with the potential for causing severe damage to the skin, eyes, and internal organs like the liver and kidneys upon exposure.[2][4] A particularly insidious property of some phenols is a local anesthetic effect, which can delay the sensation of pain from a chemical burn, potentially leading to more severe injury as the compound is absorbed through the skin.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Code Description Implication for Handling
H302 Harmful if swallowed.[3] Ingestion can lead to acute toxicity; strict hygiene practices are mandatory.
H315 Causes skin irritation.[3] Direct contact must be avoided through appropriate glove and body protection.
H319 Causes serious eye irritation.[3] Eye protection is non-negotiable to prevent severe, potentially lasting damage.

| H335 | May cause respiratory irritation.[3] | All work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation. |

The Foundation of Safety: Engineering and Administrative Controls

Before any personal protective equipment is selected, we must implement higher-level safety controls. PPE is the final barrier between you and the hazard, not the first line of defense.

  • Engineering Control: The Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[2][4] This is the primary method of preventing respiratory exposure to vapors or aerosols.

  • Administrative Control: Prohibit Working Alone: No individual should handle chemicals of this hazard class while alone in the laboratory.[5] The presence of a colleague ensures immediate assistance in the event of an emergency.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be deliberate and matched to the specific task and associated risks (e.g., splash potential, concentration of the solution). The following protocol is mandatory.

Caption: PPE selection workflow for handling this compound.

Table 2: Detailed PPE Protocol

Protection Type Recommended Equipment Rationale and Standard Operating Procedure
Eye and Face Chemical splash goggles and a face shield. Goggles provide a seal around the eyes to protect from splashes.[6] A face shield must be worn in addition to goggles whenever there is a significant risk of splashing, such as when handling stock solutions or larger volumes.[1][4]
Hand Incidental Contact (<10% solution): Double-layered nitrile gloves (total thickness ≥8mil). Concentrated Solutions/Prolonged Handling: Neoprene or butyl rubber gloves over an inner nitrile glove.[4] Phenols can readily penetrate standard, thin nitrile gloves.[1] For brief, incidental contact, double-gloving with frequent changes provides a temporary barrier.[4] For handling concentrates or when prolonged contact is possible, the superior chemical resistance of neoprene or butyl rubber is required to prevent skin absorption.[5] Gloves must be changed immediately upon contamination.[4]
Body A fully buttoned lab coat and a butyl rubber or neoprene apron. A lab coat protects the skin and personal clothing from minor drips.[1] For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an impermeable barrier.[4][5] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[4]

| Respiratory | Work must be performed in a certified chemical fume hood. | A fume hood is an engineering control designed to capture and exhaust chemical vapors, providing primary respiratory protection.[2] If a fume hood is non-operational or unavailable, work must not proceed. In an emergency spill situation outside a hood, a respirator with organic vapor cartridges may be necessary.[6] |

Operational Plan: From Storage to Disposal

A. Storage and Handling

  • Verify Controls: Before beginning, ensure the chemical fume hood is operational and an emergency eyewash and shower are accessible within 10 seconds of the work area.[5]

  • Don PPE: Put on all required PPE as determined by the workflow above.

  • Handling: Conduct all manipulations deep within the fume hood to ensure containment.

  • Storage: When not in use, store this compound in a tightly sealed, clearly labeled container.[1][7] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2] Containers should be stored below eye level.[2][4]

B. Emergency Procedures: A Rapid Response is Critical

Immediate and correct first aid is crucial to minimizing harm from phenol exposure.

  • Skin Contact: This is a medical emergency requiring immediate action.

    • Immediately begin removing all contaminated clothing, including shoes and watches, while shouting for help.[5][8]

    • If available, have a colleague (wearing appropriate gloves) apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area to wipe away the phenol.[5]

    • Flush the affected area with copious amounts of water at a safety shower for at least 15-20 minutes.[1][8]

    • Seek immediate medical attention.[8]

  • Eye Contact:

    • Immediately proceed to an emergency eyewash station.

    • Forcibly hold the eyelids open and flush the eyes with water for a minimum of 15 minutes.[9][10] Ensure water flows from the inside corner of the eye outwards to avoid cross-contamination.[10]

    • Remove contact lenses if present and easy to do so.[8]

    • Seek immediate medical attention.[8]

  • Inhalation:

    • Move the affected person to fresh air immediately.[7]

    • If breathing is difficult, have a trained person administer oxygen.

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • Rinse the mouth with water.[7]

    • Never give anything by mouth to an unconscious person.[7]

    • Seek immediate medical attention.[8]

C. Spill Response and Disposal Plan

Caption: Workflow for responding to a chemical spill.

All materials contaminated with this compound are considered hazardous waste.[1] This includes used PPE, absorbent materials from spills, and empty or rinsed containers.[4]

  • Segregation: Do not mix phenol-contaminated waste with other waste streams.[4]

  • Containment: Collect all solid and liquid waste into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local and federal regulations.[7]

By adhering to this comprehensive plan, you establish a robust safety culture that protects not only yourself but your colleagues and the wider environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.